SMCypI C31

Catalog No.
S12378642
CAS No.
M.F
C27H30N4O2S
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SMCypI C31

Product Name

SMCypI C31

IUPAC Name

1-[(4-aminophenyl)methyl]-3-[2-[2-(2-methylsulfanylphenyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]urea

Molecular Formula

C27H30N4O2S

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C27H30N4O2S/c1-34-24-12-6-5-10-22(24)23-11-7-17-31(23)26(32)25(20-8-3-2-4-9-20)30-27(33)29-18-19-13-15-21(28)16-14-19/h2-6,8-10,12-16,23,25H,7,11,17-18,28H2,1H3,(H2,29,30,33)

InChI Key

VTRDNEOWTJUMQS-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CSC1=CC=CC=C1C2CCCN2C(=O)C(C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)N

SMCypI C31 mechanism of action cyclophilin A inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

C31 exerts its antiviral effect by specifically targeting the host protein cyclophilin A (CypA). The table below summarizes the key steps in its mechanism of action [1].

Mechanism Step Experimental Evidence
Competitive Binding to CypA: Binds to the hydrophobic pocket and gatekeeper pocket of CypA's PPIase active site, competing with Cyclosporine (CsA). Time-resolved FRET (TR-FRET) assays showed C31 displaces labeled CsA from purified CypA with a dissociation constant (Kd) of 105 nM [1].
Inhibition of PPIase Activity: Directly inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA. PPIase activity assays confirmed direct inhibition [1].
Disruption of CypA-NS5A Interaction: Prevents the CypA interaction with the HCV nonstructural protein 5A (NS5A), which is critical for viral replication. Demonstrated via mechanistic studies; this disruption is a central part of its anti-HCV effect [1].

Antiviral Activity Profile

C31 demonstrates broad and potent antiviral activity, as quantified in the table below. The 50% effective concentration (EC50) is a measure of compound potency, indicating the concentration required to reduce viral replication by half.

Virus / Replicon System C31 Mean EC50 (μM ± SD) Control (Alisporivir) EC50 (μM ± SD)
HCV Genotype 1a Replicon 3.80 ± 1.90 μM 0.04 ± 0.03 μM
HCV Genotype 1b Replicon 2.95 ± 0.60 μM 0.03 ± 0.01 μM
HCV Genotype 2a Replicon 2.30 ± 1.20 μM 0.02 ± 0.01 μM
HCV Genotype 3a Replicon 7.76 ± 1.57 μM 0.02 ± 0.01 μM
Infectious J6/JFH1 (GT 2a) 2.80 ± 0.40 μM 0.03 ± 0.002 μM
Other Flaviviridae Higher EC50s than for HCV Data specific to other Flaviviridae not provided in detail [1].

Source: [1]. The data are means ± standard deviations from three independent experiments.

Key findings on its antiviral profile include:

  • Pangenotypic Anti-HCV Activity: The data confirms C31 inhibits a wide range of HCV genotypes (1a, 1b, 2a, 3a, 5a, and a chimeric 4a), classifying it as a pangenotypic inhibitor [1].
  • Activity Against Other Flaviviridae: C31 also inhibits the replication of other viruses within the Flaviviridae family, though with lower potency (higher EC50) than against HCV. This suggests potential as a broad-spectrum antiviral agent [1].
  • High Barrier to Resistance: In vitro resistance selection experiments showed that C31 hardly selected for resistant mutations. The substitutions that did emerge (D320E and Y321H in NS5A domain II) were associated with only low-level resistance, a profile similar to other cyclophilin inhibitors like alisporivir [1].

Experimental Protocols for Key Assays

For researchers seeking to replicate or build upon these findings, here are the core methodologies as described in the primary study [1].

Antiviral Activity Assay (EC50 Determination)
  • Objective: To quantify the concentration of C31 required to inhibit HCV replication by 50% in cell culture.
  • Cell Models: Use HCV subgenomic replicons (SGRs) of various genotypes (e.g., 1a, 1b, 2a, 3a) or cells infected with infectious chimeric virus (e.g., J6/JFH1).
  • Procedure:
    • Seed cells in multi-well plates and culture overnight.
    • Treat cells with a dilution series of C31 for a specified period (e.g., 48-72 hours).
    • Measure viral replication using a luciferase reporter gene encoded by the replicon/virus.
    • Calculate the EC50 value using non-linear regression analysis of the dose-response curve (luminescence vs. log[inhibitor]).
  • Controls: Include reference inhibitors like Alisporivir (ALV) and Cyclosporine A (CsA), as well as a vehicle control (DMSO). Always run a parallel cell viability assay (e.g., MTS) to ensure antiviral effects are not due to cytotoxicity.
TR-FRET Competitive Binding Assay
  • Objective: To demonstrate and quantify the direct binding of C31 to CypA and its competition with CsA.
  • Materials: Purified human CypA protein, a TR-FRET-compatible labeled CsA derivative (e.g., CsA-d2), an anti-CsA antibody conjugated to a Eu³⁺ cryptate, and the C31 compound.
  • Procedure:
    • In a low-volume plate, mix CypA with the Eu³⁺-antibody.
    • Add a fixed concentration of CsA-d2 and varying concentrations of unlabeled C31 (the competitor).
    • After incubation, measure the TR-FRET signal (excitation ~337 nm, emission ~665 nm and ~620 nm).
    • As C31 competes with labeled CsA for the CypA binding site, the FRET signal will decrease. The Kd for C31 binding can be calculated from this competitive displacement curve.
In Vitro Resistance Selection
  • Objective: To passage virus in the presence of low-dose C31 and identify mutations that confer resistance.
  • Procedure:
    • Infect cell cultures with a high viral load of HCV.
    • Continuously culture the virus in the presence of a low, non-curative concentration of C31 over multiple passages.
    • Extract viral RNA from the supernatant, reverse transcribe, and sequence the entire viral genome (or specific target genes like NS5A).
    • Identify amino acid substitutions that become dominant in the C31-treated population compared to the untreated control population.

Mechanism of Action Visualization

The following diagram synthesizes the core mechanism of C31 and the experimental approaches used to validate it.

G C31 C31 CypA Host Cyclophilin A (CypA) C31->CypA Binds to Active Site PPIase Inhibits PPIase Activity CypA->PPIase Disruption Disrupted Interaction PPIase->Disruption NS5A Viral NS5A Protein NS5A->Disruption Replication HCV Genome Replication Disruption->Replication Inhibits Experiment1 TR-FRET Binding Assay Experiment1->C31 Validates Experiment2 PPIase Activity Assay Experiment2->PPIase Measures Experiment3 Antiviral EC50 Assay Experiment3->Replication Quantifies

This diagram illustrates how C31 binding to CypA inhibits its PPIase activity and disrupts the CypA-NS5A interaction, ultimately suppressing HCV replication, with key experiments validating each step.

Future Research and Development

The study positions this new family of SMCypIs as a promising class of drugs, not only for HCV but as a broad-spectrum antiviral with potential utility against other members of the Flaviviridae family and beyond [1]. Their simple synthesis and chemical plasticity make them attractive for further medicinal chemistry optimization [1].

References

SMCypI C31 peptidyl-prolyl cis-trans isomerase PPIase inhibitory activity IC50

Author: Smolecule Technical Support Team. Date: February 2026

A Clinically Relevant SMCypI: C105SR

While data on C31 is unavailable, the search results describe C105SR, a novel Small-Molecule Cyclophilin Inhibitor (SMCypI) diastereoisomer that has progressed to in vivo testing [1]. The quantitative data for this compound is summarized below.

Property Description / Value
Compound Name C105SR [1]
Molecular Class Small-Molecule Cyclophilin Inhibitor (SMCypI) [1]
Primary Target Cyclophilin D (CypD) Peptidyl-Prolyl cis-trans Isomerase (PPIase) activity [1]
Key In Vitro Findings Inhibits mitochondrial swelling; increases calcium retention capacity in isolated liver mitochondria [1]
Cellular Effect Inhibits mitochondrial permeability transition pore (mPTP) opening and prevents cell death in a hypoxia/reoxygenation model [1]
In Vivo Efficacy Protects against hepatic ischaemia–reperfusion injury in a mouse model by reducing hepatocyte necrosis and apoptosis [1]
Comparative Potency Demonstrates mitoprotective properties superior to cyclosporin A and alisporivir [1]

Experimental Protocols for PPIase Profiling

The evaluation of PPIase inhibitory activity typically involves a combination of functional and binding assays. The following diagram outlines a generalized workflow for profiling a cyclophilin inhibitor.

start Compound Profiling Workflow a1 Primary Screening (TR-FRET Binding Assay) start->a1 a2 Functional Validation (Protease-Coupled PPIase Assay) a1->a2 Hits confirmed a3 Cellular & Mechanistic Studies a2->a3 Active compounds

The key experimental methods are detailed below.

  • 1. Functional PPIase Activity Assays: These measure the direct inhibition of the enzyme's catalytic activity.

    • Protease-Coupled Assay: This is a classical, widely used method. It exploits the fact that a protease like α-chymotrypsin can only cleave a synthetic peptide substrate when its prolyl bond is in the trans conformation. The PPIase enzyme accelerates the isomerization to the trans state, which increases the rate of proteolysis and a detectable signal. An inhibitor will reduce this rate [2]. The reaction is typically stopped at a specific time point, and the substrate and product are separated and quantified using Ultra Performance Liquid Chromatography (UPLC) to calculate the isomerization rate precisely [2].
    • Application: This method can be adapted for various PPIases (cyclophilins, FKBPs, parvulins) and used to determine IC₅₀ values for inhibitors [2].
  • 2. Binding Assays (TR-FRET): These are high-throughput methods used for primary screening and to confirm the mechanism of inhibition.

    • Protocol: A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) competitive binding assay is used. The target PPIase (e.g., CypA, CypB, FKBP12) is incubated with a known ligand (e.g., cyclosporin A or FK506) that is labeled with a fluorophore. When a test compound displaces this fluorescent ligand, it causes a decrease in the TR-FRET signal, indicating binding affinity [3].
    • Throughput: This assay is run in 384-well plates, allowing for the rapid profiling of many compounds, including small molecules and natural product extracts [3].
  • 3. Cellular and Mechanistic Studies: For promising compounds, activity is confirmed in biologically relevant systems.

    • Mitochondrial Assays: For CypD inhibitors like C105SR, key experiments include measuring the inhibition of mitochondrial swelling and an increase in the calcium retention capacity, which directly indicates inhibition of the mPTP opening [1].
    • Cell Survival Models: Efficacy is tested in disease-relevant cellular models, such as hypoxia/reoxygenation, where cell death is measured by assays for LDH release, propidium iodide staining, or overall cell viability [1].

How to Proceed with Your Research on C31

The absence of publicly available data on C31 suggests it may be a proprietary compound in early-stage development. To advance your research:

  • Consult Specialized Vendors: Companies like Selcia (now part of Eurofins) offer comprehensive PPIase profiling services and may have access to broader compound databases [3].
  • Explore Patent Literature: Detailed chemical structures and biological data for novel compounds are often disclosed in patent applications before appearing in journals.

References

SMCypI C31 binding mode cyclophilin A hydrophobic pocket gatekeeper pocket

Author: Smolecule Technical Support Team. Date: February 2026

Binding Mode and Molecular Mechanism

The binding mode of C31 to CypA was elucidated through modeling studies, revealing a dual-pocket binding strategy [1].

  • Dual Binding Site: C31 binds simultaneously to two adjacent pockets on the CypA protein:
    • The Hydrophobic Pocket (S1 site): This is the canonical PPIase active site, where catalysis of proline isomerization occurs.
    • The Gatekeeper Pocket (S2 site): An adjacent pocket whose specific functional role is less defined but is critical for inhibitor binding.
  • Key Interaction: A critical feature of the binding is the interaction of C31's methoxy group with Arg55, a residue within the hydrophobic pocket. This interaction pushes Arg55 aside, allowing the urea moiety of C31 to form a hydrogen bond with it [1].
  • Competitive Binding: The binding sites of C31 and cyclosporine (CsA) on CypA are partially overlapping. Experimental data from time-resolved fluorescence resonance energy transfer (TR-FRET) assays confirmed that C31 competes with CsA for binding to CypA, with a dissociation constant (Kd) of 105 nM [1].

The table below summarizes the key characteristics of C31's binding to CypA.

Feature Description
Target Protein Cyclophilin A (CypA) [1]
Primary Binding Site Hydrophobic pocket (PPIase active site, S1) & Gatekeeper pocket (S2) [1]
Key Residue Interaction Arg55 (hydrogen bond via urea moiety) [1]
Competition with CsA Yes (partially overlapping binding sites) [1]
Binding Affinity (Kd) 105 nM [1]

Consequences of Binding and Antiviral Activity

The primary consequence of C31 binding is the potent inhibition of CypA's PPIase activity [1]. This inhibition disrupts the essential interaction between CypA and the HCV non-structural protein 5A (NS5A), a key process for the replication of Hepatitis C Virus [1]. The disruption of the CypA-NS5A complex is believed to be a major mechanism behind C31's antiviral effect.

Furthermore, resistance selection studies in HCV have identified amino acid substitutions D320E and Y321H in the NS5A protein (domain II) of the virus, which were previously associated with low-level resistance to other cyclophilin inhibitors like alisporivir [1]. This provides genetic evidence that NS5A is a critical target for the antiviral action mediated by CypA inhibition.

Experimental Evidence and Protocols

The key findings on C31's mechanism are supported by several experimental approaches.

  • Molecular Modeling: The binding mode of C31 to CypA was determined through computational modeling, which visualized its placement in the dual binding site [1].
  • TR-FRET Binding Assay: This assay was used to quantify the competitive binding between C31 and a labeled CsA derivative.
    • Protocol Outline: Purified CypA is incubated with a fluorescently-labeled CsA tracer. The test compound (C31) is added and competes with the tracer for binding to CypA. A reduction in the TR-FRET signal indicates displacement of the tracer, allowing for the calculation of the inhibitor's binding affinity (Kd) [1].
  • PPIase Activity Assay: The direct inhibition of CypA's enzymatic activity by C31 was measured using an assay that typically employs a short proline-containing peptide substrate. The isomerization of this substrate is monitored spectroscopically (e.g., by absorbance or fluorescence), and the inhibition of this reaction by C31 is used to determine its potency [1].
  • HCV Replicon Systems: The antiviral activity of C31 was tested across a panel of subgenomic replicons representing different HCV genotypes (1a, 1b, 2a, 3a, 5a) and infectious models, demonstrating its pangenotypic efficacy with EC50 values ranging from 1.20 to 7.76 μM [1].

The diagram below illustrates the core mechanism of action of C31.

G CypA Cyclophilin A (CypA) NS5A Viral NS5A Protein CypA->NS5A Natural Interaction Replication Inhibited Viral Replication C31 SMCypI C31 C31->CypA Binds Hydrophobic & Gatekeeper Pockets

Mechanism of C31 action: binding CypA to disrupt viral protein interaction.

Significance and Broader Context

C31 is a representative of a new family of non-peptidic, small-molecule cyclophilin inhibitors (SMCypIs) that are chemically distinct from classic cyclic peptides like CsA [1]. This chemical simplicity and plasticity make them a promising class for developing broad-spectrum antiviral agents.

Beyond HCV, C31 and related SMCypIs have shown potential as broad-spectrum antivirals, inhibiting the replication of other members of the Flaviviridae family, such as flaviviruses, albeit with higher EC50s than for HCV [1]. The SMCypI platform is also being explored for other therapeutic areas, such as protecting against cell death in hepatic ischemia-reperfusion injury by inhibiting mitochondrial cyclophilin D [2] [3].

References

Mechanism of Action and Quantitative Anti-HCV Profile of SMCypI C31

Author: Smolecule Technical Support Team. Date: February 2026

SMCypI C31 is a non-peptidic, small-molecule cyclophilin inhibitor (SMCypI). Its primary mechanism of action involves binding to the host protein cyclophilin A (CypA), competitively inhibiting its peptidyl-prolyl cis-trans isomerase (PPIase) activity, and disrupting the crucial CypA-HCV NS5A protein interaction that is vital for viral replication [1].

The following table summarizes the pangenotypic anti-HCV activity of this compound against various HCV genotypes and replicon systems, demonstrating its broad-spectrum potential [1].

Virus / Replicon System Genotype Mean EC₅₀ (μM) ± SD [1]
HCV Subgenomic Replicon (SGR) 1a 3.80 ± 1.90 μM
HCV Subgenomic Replicon (SGR) 1b 2.95 ± 0.60 μM
HCV Subgenomic Replicon (SGR) 2a 2.30 ± 1.20 μM
HCV Subgenomic Replicon (SGR) 3a 7.76 ± 1.57 μM
HCV Subgenomic Replicon (SGR) 2a/4a (Chimeric) 1.40 ± 1.10 μM
HCV Subgenomic Replicon (SGR) 5a 1.20 ± 0.83 μM
Infectious Virus J6/JFH1 (2a/2a) 2.80 ± 0.40 μM

For context, the table below compares the potency of C31 with two reference cyclophilin inhibitors, Alisporivir (ALV) and Cyclosporine A (CsA), in the genotype 1b replicon model [1].

Compound Mean EC₅₀ (μM) ± SD (Genotype 1b Replicon)
This compound 2.95 ± 0.60 μM
Alisporivir (ALV) 0.03 ± 0.01 μM
Cyclosporine A (CsA) 0.17 ± 0.02 μM

Mechanistic Insights and Resistance Profile

Understanding the binding and resistance mechanisms is crucial for SAR optimization.

  • Binding Mode: Molecular modeling studies indicate that C31 binds competitively with CsA to CypA's hydrophobic PPIase active site. A key interaction involves the methoxy group of C31 pushing Arg55 to form a hydrogen bond with the compound's urea moiety. TR-FRET assays confirmed this competitive binding, with C31 displacing labeled CsA with a Kd of 105 nM [1].
  • Resistance Profile: In vitro resistance selection experiments showed that C31 has a high barrier to resistance. It selected for low-level or no resistance, with identified substitutions (D320E and Y321H) located in domain II of the NS5A protein, consistent with the profile of other cyclophilin inhibitors like alisporivir [1].

This mechanistic and resistance information can be visualized in the following pathway diagram.

G SMCypI This compound CypA Cyclophilin A (Host Factor) SMCypI->CypA Binds & Inhibits PPIase PPIase Activity SMCypI->PPIase Disrupts CypA->PPIase Catalyzes NS5A Viral NS5A Protein PPIase->NS5A Facilitates Folding/Interaction Replication HCV RNA Replication NS5A->Replication Enables

Figure 1: Mechanism of this compound antiviral action. C31 binds CypA, inhibiting PPIase activity and disrupting the CypA-NS5A interaction, which is critical for HCV replication.

Key Considerations for SAR Optimization

While a full congener table for C31 is not available in the search results, the following strategic points for SAR optimization can be inferred from the data on this compound class.

  • Enhancing Potency: The core challenge is improving C31's micromolar-range potency to be competitive with nanomolar-range inhibitors like Alisporivir [1]. This would likely involve structural modifications to strengthen key interactions within the CypA binding pocket.
  • Maintaining Broad-Spectrum Activity: Optimized derivatives should retain pangenotypic anti-HCV efficacy and potentially extend to other viruses dependent on cyclophilins, such as other Flaviviridae members or coronaviruses [1] [2].
  • Ensuring Selectivity and Safety: A critical goal is to maintain or improve the high selectivity for viral replication processes over host immune functions, a key advantage of non-immunosuppressive SMCypIs over Cyclosporine A [2].

Experimental Protocols for Key Assays

For researchers aiming to evaluate novel SMCypI analogs, here are detailed methodologies for the core assays used to characterize C31 [1].

  • PPlase Inhibition Assay: This assay directly measures the compound's ability to inhibit the enzymatic function of CypA.

    • Protocol: Use a standard PPIase activity assay kit. Purify recombinant human CypA. Incubate CypA with the test compound (e.g., C31) and a synthetic peptide substrate. The reaction is typically coupled with chymotrypsin, which cleaves the substrate only in the trans conformation. Monitor the increase in absorbance at 390 nm over time. The IC₅₀ value is determined by plotting compound concentration against the percentage of PPIase activity inhibition. For C31, the reported IC₅₀ for PPIase inhibition was 0.1 µM [1].
  • Anti-HCV Replicon Assay: This cell-based assay determines the compound's efficacy in inhibiting HCV replication.

    • Protocol: Culture human hepatoma (Huh-7) cells harboring subgenomic HCV replicons of different genotypes (e.g., 1a, 1b, 2a, 3a). Seed cells in 96-well plates and treat with a serial dilution of the test compound. After 48-72 hours, measure viral replication using a luciferase reporter gene encoded by the replicon. Calculate the EC₅₀ value by fitting the dose-response data. Perform a parallel cell viability assay (e.g., MTS or CellTiter-Glo) to calculate the CC₅₀ (cytotoxic concentration 50%) and determine the Selectivity Index (SI = CC₅₀ / EC₅₀) [1].

The workflow for the key characterization assays is summarized below.

G Start Novel SMCypI Analog Assay1 In Vitro PPIase Inhibition Assay Start->Assay1 Result1 IC₅₀ Value Assay1->Result1 Assay2 Cell-Based HCV Replicon Assay Result1->Assay2 Result2 EC₅₀ & CC₅₀ Values Assay2->Result2 Assay3 In Vitro Resistance Selection Result2->Assay3 Result3 Resistance Mutations (e.g., in NS5A) Assay3->Result3 Integrate Integrate SAR Data Result3->Integrate Output Optimized Lead Compound Integrate->Output

Figure 2: Key experimental workflow for characterizing SMCypI analogs, integrating enzymatic, cellular, and resistance data.

Future Research Directions

The available data on this compound provides a strong foundation, but several areas require further investigation to fully realize its therapeutic potential.

  • Comprehensive SAR Exploration: A systematic study of modifications to the core structure of C31 is needed to identify key functional groups responsible for binding affinity and selectivity. This would enable the construction of a predictive QSAR model [3].
  • In Vivo Pharmacokinetics and Efficacy: Profiling the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and demonstrating efficacy in a relevant animal model of HCV infection is a critical next step for lead optimization [4] [5].
  • Broad-Spectrum Antiviral Screening: Given that cyclophilins are host factors for many viruses, promising SMCypI analogs should be screened against other clinically significant viruses, such as Dengue and Zika [2].

References

SMCypI C31 phenyl-pyrrolidine derivative chemical modifications

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of SMCypI C31

The table below summarizes the fundamental biochemical and antiviral properties of this compound as identified in the literature.

Property Description / Value
Chemical Name 1-(4-aminobenzyl)-3-(2-(2-(2-(methylthio)phenyl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)urea [1]
Molecular Formula C₂₇H₃₀N₄O₂S [2] [3] [1]
Molecular Weight 474.62 g/mol [2] [3] [1]
Primary Target Cyclophilin A (CypA) & Cyclophilin D (CypD) [4] [1]
Mechanism of Action Binds to the PPIase active site of cyclophilins, disrupting protein-protein interactions (e.g., CypA-NS5A) and inhibiting mPTP opening [4] [2] [1]
PPIase IC₅₀ 0.1 µM [2] [5] [1]
Anti-HCV EC₅₀ (range) 1.20 to 7.76 µM across multiple genotypes [2]

Experimental Models & Key Findings

The protective effects of this compound have been evaluated in various experimental models. The findings highlight its potential and a significant limitation.

Experimental Model Protocol / Treatment Key Findings
Isolated Rat Cardiac Mitochondria [4] Mitochondria energized with pyruvate/malate; swelling induced by Ca²⁺ (250 µM) and phosphate. C31 or Cyclosporine A (CsA) added as treatment. C31 inhibited mitochondrial swelling in a concentration-dependent manner. A dual inhibition mechanism was identified: CypD-dependent at low concentrations and CypD-independent at high concentrations [4].
Cardiomyocytes [4] Cells subjected to hypoxia-reoxygenation stress. The inhibitory effect on mPTP in isolated mitochondria correlated with cytoprotection in cells [4].
Langendorff-perfused Heart [4] Perfusion of CsA and C31 in an ex vivo heart model. High concentrations of both compounds were required to inhibit mPTP opening [4].
In Vivo Administration [4] Administration of C31 or CsA in live animals. Crucial Finding: Neither C31 nor CsA reached cardiac mitochondria after in vivo administration, explaining the high concentrations needed in the ex vivo model and identifying a major delivery challenge [4].

Rationale for Chemical Modification and Next-Generation Compounds

The limitation in myocardial distribution has driven research to chemically modify the C31 structure to improve its properties. One study created a library of derivatives by modifying three functional regions of C31 [5]:

  • R1 (binds to S1 pocket)
  • R2 (binds to S2 pocket)
  • R3 (interacts with residues between pockets)

From this effort, diastereoisomers of a new derivative, C105SR, were identified. The following diagram illustrates the logical workflow from identifying C31's limitation to the development and validation of an optimized candidate.

Start Limitation of C31: Poor Myocardial Distribution A Chemical Optimization Modify R1, R2, R3 regions of C31 Start->A B Generate Compound Library & Screen for Activity A->B C Identify Lead Compound: C105SR Diastereoisomer B->C D In Vitro Validation C->D E In Vivo Validation D->E D1 Inhibits CypD PPIase activity Increases Calcium Retention Capacity Prevents cell death in H/R model D->D1 Result Superior Mitoprotective and Hepatoprotective Effects E->Result E1 Mouse model of hepatic Ischemia-Reperfusion Injury Reduces hepatocyte necrosis/apoptosis E->E1

Workflow from C31's limitation to the development of an optimized candidate.

The study reported that C105SR demonstrated mitoprotective properties superior to those of C31 and other known cyclophilin inhibitors like Cyclosporin A and Alisporivir [5].

Experimental Protocol: Mitochondrial Swelling Assay

This protocol is a key method used to evaluate the functional effect of C31 and its derivatives on mPTP opening [4] [5].

  • Mitochondria Isolation: Isolate mitochondria from the target tissue (e.g., rat heart or liver) using differential centrifugation.
  • Buffer Preparation: Prepare a swelling buffer containing a respiratory substrate (e.g., pyruvate and malate).
  • Compound Treatment: Pre-incubate the isolated mitochondria with the test compound (C31, CsA as a positive control, or vehicle as a negative control).
  • Induce Swelling: Trigger mPTP opening by adding a bolus of CaCl₂ (e.g., 250 µM) in the presence of phosphate.
  • Measurement: Monitor the decrease in absorbance at 540 nm (optical density) using a spectrophotometer over a period of several minutes. A slower rate of decrease in absorbance indicates inhibition of mPTP opening.

Knowledge Gaps and Further Research

The available information has some limitations for a complete technical guide:

  • Detailed Synthetic Routes: The exact synthetic pathways and yields for C31 and its newer derivatives (like C105SR) are not provided in the available public summaries.
  • Comprehensive SAR Data: A full public dataset outlining the structure-activity relationship (SAR) for all modifications in the chemical library is not available.
  • ADMET Profiles: Detailed Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) data for these compounds are not included in the searched results.

To obtain the most detailed synthetic and SAR information, it is often necessary to consult the full-text, peer-reviewed primary research articles or patents directly.

References

SMCypI C31 dual binding mechanism cyclophilin A

Author: Smolecule Technical Support Team. Date: February 2026

Dual Binding Mechanism to Cyclophilin A

SMCypI C31 exerts its antiviral function by directly binding to the host protein Cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase (PPIase). Structural and mechanistic studies reveal that C31 employs a dual binding mechanism [1].

  • Competitive Binding: Modeling studies show that the binding sites of C31 and the classic Cyp inhibitor Cyclosporine (CsA) on CypA are partially overlapping. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays confirmed that C31 competitively displaces CsA from its binding site on purified CypA, with a dissociation constant (Kd) of 105 nM [1].
  • Inhibition of PPIase Activity: By binding to CypA's active site, C31 potently inhibits its PPIase enzymatic activity, with a half-maximal inhibitory concentration (IC50) of 0.1 µM [2] [3]. This inhibition is central to its antiviral effect.
  • Disruption of CypA-NS5A Interaction: The primary antiviral mechanism for HCV is the disruption of the crucial interaction between CypA and the viral nonstructural protein 5A (NS5A). By inhibiting CypA's PPIase activity, C31 prevents CypA from interacting with and facilitating the function of NS5A, which is essential for viral replication [1] [4] [5].

The diagram below illustrates the mechanistic pathway of this compound's action against HCV:

g SMCypI This compound CypA Cyclophilin A (CypA) SMCypI->CypA Binds to PPIase Inhibition of PPIase Activity CypA->PPIase NS5A Viral NS5A Protein PPIase->NS5A Disrupts Interaction Replication Disruption of HCV Replication NS5A->Replication

This compound binds CypA, inhibiting its PPIase activity and disrupting viral replication.

Quantitative Anti-HCV and Anti-Flaviviridae Activity

This compound has been profiled against a range of HCV genotypes and other viruses from the Flaviviridae family. The quantitative data below summarizes its efficacy.

Table 1: Anti-HCV Pangenotypic Activity of this compound (EC₅₀) This table shows the half-maximal effective concentration (EC50) of this compound across various HCV model systems [1].

HCV Model System Genotype Mean EC₅₀ (µM) ± SD
Subgenomic Replicon (SGR) 1a 3.80 ± 1.90
Subgenomic Replicon (SGR) 1b 2.95 ± 0.60
Subgenomic Replicon (SGR) 2a 2.30 ± 1.20
Subgenomic Replicon (SGR) 3a 7.76 ± 1.57
Subgenomic Replicon (SGR) 5a 1.20 ± 0.83
Chimeric SGR 2a/4a 1.40 ± 1.10
Infectious Virus 2a/2a (J6/JFH1) 2.80 ± 0.40

Table 2: Activity Against Other Flaviviridae Viruses This table demonstrates the broader antiviral potential of this compound, though with lower potency compared to its action against HCV [1].

Virus Genus Mean EC₅₀ (µM)
Dengue Virus (DENV) Flavivirus 7.3
Yellow Fever Virus (YFV) Flavivirus 27.2
Zika Virus (ZIKV) Flavivirus 48.0

For context, the control Cyp inhibitor Alisporivir (ALV) showed significantly higher potency in the same HCV assays, with EC₅₀ values ranging from 0.01 to 0.04 µM [1]. C31 did not affect cell viability at its effective concentrations, indicating a selective antiviral effect [1].

Key Experimental Protocols

The characterization of this compound's mechanism and activity relied on several established biochemical and virological techniques.

TR-FRET Competitive Binding Assay
  • Objective: To confirm that this compound competes with CsA for binding to CypA.
  • Protocol: Purified CypA was incubated with a fluorescently labeled CsA derivative. The test compound (C31) was titrated into the reaction. As C31 binds to CypA, it displaces the labeled CsA, leading to a decrease in the FRET signal. The dissociation constant (Kd) was determined by measuring the fluorescence emission change as a function of the inhibitor concentration [1].
PPIase Enzymatic Activity Inhibition Assay
  • Objective: To measure the inhibition of CypA's peptidyl-prolyl isomerase activity.
  • Protocol: The assay uses a synthetic peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide). CypA catalyzes the cis-to-trans isomerization of the proline bond in this substrate, which can be monitored by a change in absorbance (e.g., at 390 nm) due to subsequent chymotrypsin cleavage. The IC50 value (0.1 µM for C31) is the concentration of inhibitor that reduces the PPIase activity by 50% under the specified conditions [2] [3].
Antiviral Activity in HCV Replicon Systems
  • Objective: To determine the efficacy (EC50) of C31 in inhibiting HCV replication.
  • Protocol: Huh-7 human hepatoma cells harboring subgenomic HCV replicons (for different genotypes) or infected with infectious HCV (e.g., J6/JFH1) were treated with a dose range of C31. Viral replication was quantified by measuring the luciferase activity (for reporter replicons) or HCV RNA levels (e.g., by RT-qPCR). The EC50 was calculated from the dose-response curve after a set incubation period (e.g., 48-72 hours). Cytotoxicity was assessed in parallel to ensure selective inhibition [1].
In Vitro Resistance Selection
  • Objective: To identify viral mutations that confer resistance to C31 and validate its mechanism.
  • Protocol: HCV replicon cells were passaged under increasing sub-lethal concentrations of C31. The replicon RNA was then extracted and sequenced, leading to the identification of resistance-conferring mutations (D320E and Y321H) in the domain II of the NS5A protein. These mutations are known to confer low-level resistance to other cyclophilin inhibitors like alisporivir, confirming that C31 acts on the CypA-NS5A axis [1].

Therapeutic Potential and Broader Implications

The development of this compound highlights several advantageous properties for a host-targeting antiviral agent:

  • High Barrier to Resistance: As a host-targeting agent, it is more difficult for viruses to develop high-level resistance against C31 compared to direct-acting antivirals. The identified NS5A mutations confer only low-level resistance [1] [5].
  • Potential for Broad-Spectrum Activity: The inhibition of a host factor required by multiple viruses makes C31 a promising candidate for a broad-spectrum antiviral. Its demonstrated activity against other Flaviviridae members like DENV, YFV, and ZIKV supports this potential [1].
  • Chemical Advantages: The small-molecule structure of SMCypIs offers benefits in terms of chemical plasticity for further optimization, simplicity of synthesis, and potentially lower production costs compared to complex macrocyclic compounds like CsA derivatives [1].

It is important to note that while Alisporivir progressed to phase III clinical trials for HCV, its development was halted due to rare cases of pancreatitis. This underscores the need for careful safety profiling of new Cyp inhibitors, though the toxicity was linked to a specific hypertriglyceridemic effect potentiated by interferon co-therapy [1] [5].

Conclusion and Future Perspectives

This compound represents a well-characterized class of non-peptidic cyclophilin inhibitors with a defined dual binding mechanism to CypA. Its pangenotypic anti-HCV activity and potential for broad-spectrum efficacy against Flaviviridae make it both a promising drug candidate and a valuable tool for probing virus-host interactions.

Future research directions may include:

  • Optimization of the compound to improve its potency and pharmacokinetic profile.
  • Further investigation of its efficacy in animal models of viral infection.
  • Exploration of its therapeutic potential in other CypA-mediated diseases, such as cardiovascular conditions and cancer, as suggested by the broader biological roles of cyclophilins [6] [7].

References

Comprehensive Application Notes and Protocols: SMCypI C31 Antiviral Activity Against HCV Genotypes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclophilin Inhibition as an Antiviral Strategy

The ongoing global challenge of hepatitis C virus (HCV) infection affects approximately 71 million people worldwide and remains a significant cause of chronic liver disease, including cirrhosis and hepatocellular carcinoma [1]. While direct-acting antiviral agents (DAAs) have revolutionized HCV treatment, challenges remain including emerging resistance, high costs limiting accessibility, and variable efficacy across different HCV genotypes [2] [3]. Host-targeting antiviral (HTA) agents represent an alternative approach that focuses on host factors essential for viral replication, potentially offering a higher barrier to resistance and broad-spectrum activity [4]. Among HTAs, cyclophilin inhibitors (CypIs) have emerged as particularly promising due to the pivotal role cyclophilins play in the life cycles of multiple viruses [4] [1].

Small-molecule cyclophilin inhibitor C31 represents a novel class of non-peptidic, non-immunosuppressive CypIs developed through rational drug design [4]. Unlike earlier CypIs such as cyclosporine A (CsA) derivatives, C31 offers chemical plasticity and simplicity of synthesis while maintaining potent anti-HCV activity [4]. This document provides comprehensive application notes and detailed experimental protocols for evaluating the pangenotypic anti-HCV activity of SMCypI C31, including its mechanism of action, genotype coverage, resistance profile, and standardized methodologies for assessing its efficacy in various experimental models.

Mechanism of Action

Molecular Basis of Cyclophilin A Inhibition

This compound exerts its antiviral effect through specific inhibition of cyclophilin A (CypA), a member of the peptidyl-prolyl isomerase (PPIase) family that catalyzes the cis-trans isomerization of proline imidic peptide bonds in proteins [4] [1]. The compound binds to the hydrophobic pocket of CypA (the PPIase active site) and the adjacent gatekeeper pocket through a dual-binding mechanism [4]. Structural analyses reveal that the methoxy group of C31 induces a conformational change in Arg55, facilitating hydrogen bond formation with the urea moiety of the compound [4]. This binding competitively displaces cyclosporine A (CsA) from CypA, with a dissociation constant (Kd) of 105 nM as demonstrated by time-resolved fluorescence resonance energy transfer (TR-FRET) assays [4].

The primary antiviral mechanism of C31 involves disruption of the CypA-nonstructural protein 5A (NS5A) interaction, which regulates multiple phases of HCV replication [4] [1]. NS5A is a critical component of the HCV replication complex and requires CypA-mediated isomerization for proper function [5]. By inhibiting CypA PPIase activity, C31 prevents the conformational maturation of NS5A, thereby impairing the formation of functional viral replication complexes [4]. This mechanism is distinct from direct-acting antivirals that target viral proteins directly, and explains the broad-spectrum potential of C31 against multiple members of the Flaviviridae family [4].

Table 1: Key Molecular Characteristics of this compound

Parameter Characteristic Experimental Method
Primary Target Cyclophilin A (CypA) TR-FRET binding assay
Binding Sites Hydrophobic pocket and gatekeeper pocket Molecular modeling
Binding Competition Competes with cyclosporine A TR-FRET displacement assay
Kd for CypA 105 nM TR-FRET competitive binding
Enzyme Inhibition PPIase activity inhibition PPIase enzymatic assay
Key Viral Interaction Disruption of CypA-NS5A complex Co-immunoprecipitation
Visualizing the Antiviral Mechanism of this compound

The following diagram illustrates the molecular mechanism of this compound action against HCV, from cellular entry to viral replication inhibition:

G cluster_0 C31 Mechanism of Action HCV HCV Particle Entry Viral Entry HCV->Entry Attachment Uncoating Genome Uncoating Entry->Uncoating Endocytosis Translation Polyprotein Translation Uncoating->Translation RNA release Processing Polyprotein Processing Translation->Processing Proteolytic cleavage NS5A NS5A Protein Processing->NS5A Complex CypA-NS5A Complex NS5A->Complex Interaction CypA Cyclophilin A (PPIase) CypA->Complex Binding C31 This compound Inhibition PPIase Activity Inhibition C31->Inhibition Binds CypA RO Replication Organelle Formation Complex->RO Facilitates Inhibition->Complex Disrupts Replication Impaired HCV Replication Inhibition->Replication Suppresses RO->Replication Viral RNA synthesis

Pangenotypic Anti-HCV Activity

Genotype-Specific Efficacy Profile

This compound demonstrates comprehensive activity across multiple HCV genotypes, confirming its status as a true pangenotypic antiviral agent [4]. The compound was evaluated against a panel of HCV subgenomic replicons (SGRs) representing genotypes 1a, 1b, 2a, 3a, and 5a, as well as chimeric 2a/4a SGRs and infectious model systems [4]. The results demonstrate consistent antiviral potency across all tested genotypes, with half-maximal effective concentration (EC₅₀) values ranging from 1.20 ± 0.83 μM to 7.76 ± 1.57 μM (Table 2) [4]. The activity against the recently developed full-length infectious HCV genotype 3a model (DBN-3acc) showed a dose-dependent inhibition with maximal 244-fold HCV RNA reduction at 10 μM concentration [4].

When compared to reference cyclophilin inhibitors, C31 shows lower potency than alisporivir (ALV) but comparable or improved activity relative to cyclosporine A (CsA) [4]. This pangenotypic profile is particularly significant given the geographic distribution of HCV genotypes, with genotype 1 being most prevalent globally (46.2%), followed by genotype 3 (30.1%), while genotypes 4 and 5 are more common in lower-income countries [1] [2]. The ability of C31 to maintain consistent activity across this genetically diverse virus family underscores its potential as a broad-spectrum antiviral agent [4].

Table 2: Anti-HCV Activity of this compound Across Genotypes

HCV Genotype Experimental Model C31 EC₅₀ (μM) ± SD ALV EC₅₀ (μM) ± SD CsA EC₅₀ (μM) ± SD
1a Subgenomic replicon 3.80 ± 1.90 0.04 ± 0.03 0.60 ± 0.20
1b Subgenomic replicon 2.95 ± 0.60 0.03 ± 0.01 0.17 ± 0.02
2a Subgenomic replicon 2.30 ± 1.20 0.02 ± 0.01 0.20 ± 0.04
3a Subgenomic replicon 7.76 ± 1.57 0.02 ± 0.01 0.19 ± 0.12
2a/4a Chimeric replicon 1.40 ± 1.10 0.01 ± 0.002 0.04 ± 0.03
5a Subgenomic replicon 1.20 ± 0.83 0.01 ± 0.01 0.13 ± 0.04
2a/2a Infectious J6/JFH1 virus 2.80 ± 0.40 0.03 ± 0.002 0.06 ± 0.01
Spectrum of Anti-Flaviviridae Activity

Beyond its activity against HCV, this compound demonstrates inhibitory effects against other members of the Flaviviridae family, albeit with higher EC₅₀ values than observed for HCV [4]. This broad-spectrum activity aligns with the conserved role of cyclophilins in the replication cycles of many flaviviruses, including dengue virus (DENV), yellow fever virus (YFV), Zika virus (ZIKV), and West Nile virus (WNV) [1]. The broader anti-Flaviviridae activity positions C31 as a promising lead compound for developing treatments against emerging viral threats beyond HCV [4].

Resistance Profile and Genetic Barrier

In Vitro Resistance Selection Studies

This compound demonstrates a favorable resistance profile characterized by a high genetic barrier to resistance development [4]. In vitro resistance selection studies revealed that C31 hardly selected for amino acid substitutions conferring resistance, with only low-level or no resistance observed [4]. This contrasts with many direct-acting antivirals that frequently select for resistance-associated substitutions (RASs) in their target viral proteins, leading to treatment failure [2] [3]. The limited resistance development against C31 is likely attributable to its host-targeted mechanism, which places less selective pressure on the virus compared to direct-acting agents [4].

Interestingly, resistance selection studies identified that C31 primarily selected for D320E and Y321H substitutions located in domain II of the NS5A protein [4]. These substitutions were previously associated with low-level resistance to other cyclophilin inhibitors such as alisporivir, suggesting a common resistance pathway for this class of inhibitors [4]. The location of these residues in NS5A domain II further supports the critical role of the CypA-NS5A interaction in the antiviral mechanism of cyclophilin inhibitors [4]. The minimal resistance development against C31, coupled with its pangenotypic activity, positions it as an attractive candidate for combination therapies with DAAs to suppress the emergence of resistance [4].

Experimental Protocols

Standardized Antiviral Activity Assay

Purpose: This protocol describes the standardized procedure for evaluating the anti-HCV activity of this compound against various HCV genotypes using subgenomic replicon systems and infectious models [4].

Materials:

  • Cell lines: Huh-7 cells harboring HCV subgenomic replicons of genotypes 1a, 1b, 2a, 3a, 5a, or chimeric 2a/4a; naive Huh-7 cells for infectious virus assays [4]
  • Compound: this compound (prepare 10 mM stock solution in DMSO, store at -20°C) [4]
  • Controls: Alisporivir (ALV) and cyclosporine A (CsA) [4]
  • Cell culture reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, non-essential amino acids, Geneticin (G418) [4]
  • Detection reagents: Luciferase assay system or HCV RNA quantification reagents [4]

Procedure:

  • Cell preparation: Seed replicon-containing Huh-7 cells in 96-well plates at 5 × 10³ cells/well in complete DMEM (10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin) without G418. For infectious models, infect naive Huh-7 cells with J6/JFH1 (genotype 2a/2a) or DBN-3acc (genotype 3a) at MOI 0.1 24 hours before compound addition [4].
  • Compound treatment: Prepare serial dilutions of C31 in complete DMEM (final DMSO concentration ≤0.1%). Add compounds to cells 24 hours post-seeding (n=3 wells per concentration). Include vehicle control (0.1% DMSO) and reference controls (ALV, CsA) [4].
  • Incubation: Incubate cells at 37°C, 5% CO₂ for 72 hours [4].
  • Viability assessment: Measure cell viability using MTT or CellTiter-Glo assay according to manufacturer's instructions [4].
  • Antiviral activity measurement:
    • For replicon systems with luciferase reporters: Lyse cells and measure luciferase activity [4].
    • For infectious models: Extract total RNA and quantify HCV RNA levels by RT-qPCR [4].
  • Data analysis: Calculate percentage inhibition relative to vehicle control. Determine EC₅₀ values using four-parameter logistic regression (GraphPad Prism or equivalent) [4].

Technical Notes:

  • Maintain G418 selection pressure (0.5 mg/mL) in replicon cell cultures except during compound treatment [4].
  • Include cytotoxicity controls in parallel to determine selective index (CC₅₀/EC₅₀) [4].
  • Validate assay quality control with Z-factor >0.5 [4].
Mechanism of Action Studies
5.2.1 TR-FRET Competitive Binding Assay

Purpose: To evaluate the binding of this compound to cyclophilin A and its competition with cyclosporine A [4].

Materials:

  • Recombinant human CypA
  • Eu-labeled cyclosporine A
  • ULight-anti-mouse IgG (Cisbio)
  • Time-resolved fluorescence plate reader
  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

Procedure:

  • Prepare CypA at 5 nM final concentration in assay buffer.
  • Pre-incubate CypA with serial dilutions of C31 or unlabeled CsA (positive control) for 15 minutes at room temperature.
  • Add Eu-labeled CsA at 10 nM final concentration.
  • Incubate for 2 hours at room temperature.
  • Measure TR-FRET signal (excitation: 320 nm, emission: 615 nm and 665 nm).
  • Calculate dissociation constants (Kd) using appropriate binding models [4].
5.2.2 PPIase Activity Inhibition Assay

Purpose: To assess the inhibition of CypA peptidyl-prolyl isomerase activity by this compound [4].

Materials:

  • Recombinant human CypA
  • Succinyl-Ala-Phe-Pro-Phe-p-nitroanilide substrate
  • Chymotrypsin
  • Assay buffer: 35 mM HEPES, pH 7.8
  • UV-Vis spectrophotometer

Procedure:

  • Prepare CypA (50 nM) in assay buffer.
  • Pre-incubate CypA with C31 dilutions for 10 minutes at 10°C.
  • Initiate reaction by adding substrate (final concentration 100 μM).
  • Add chymotrypsin (final concentration 2.5 mg/mL) to cleave the trans-isomer.
  • Monitor absorbance at 390 nm for 90 seconds.
  • Calculate PPIase activity and IC₅₀ values [4].
Experimental Workflow for Comprehensive Profiling

The following diagram outlines the complete experimental workflow for profiling this compound antiviral activity:

G cluster_0 Primary Profiling cluster_1 Mechanistic Studies Start Compound Preparation Antiviral Antiviral Assay (7 HCV genotypes) Start->Antiviral Serial dilution Cytotox Cytotoxicity Assessment Antiviral->Cytotox 72h treatment Mechanism Mechanism of Action Studies Cytotox->Mechanism Selective index Resistance Resistance Selection Mechanism->Resistance Confirmed target Analysis Data Analysis Resistance->Analysis EC50/CC50/Kd Report Report Generation Analysis->Report Integrated profile

Formulation and Handling Guidelines

Compound Preparation and Storage

Stock Solution Preparation:

  • Allow this compound to reach room temperature before opening.
  • Weigh out required amount of compound using analytical balance.
  • Prepare 10 mM stock solution in anhydrous DMSO.
  • Vortex for 30 seconds and sonicate for 5 minutes if necessary.
  • Aliquot to avoid freeze-thaw cycles and store at -20°C protected from light.

Working Solution Preparation:

  • Prepare working dilutions in appropriate buffer or culture medium immediately before use.
  • Ensure final DMSO concentration does not exceed 0.1% in cell-based assays.
  • For in vivo studies, formulate according to specific administration route requirements.

Quality Control:

  • Verify compound identity and purity by LC-MS before major studies.
  • Periodically check stock solution stability by HPLC.
  • Monitor biological activity consistency using reference replicon assays.

Conclusion and Applications

This compound represents a promising candidate in the host-targeting antiviral landscape, demonstrating pangenotypic anti-HCV activity with a high barrier to resistance [4]. Its unique mechanism of action targeting the host factor CypA rather than viral proteins provides a complementary approach to direct-acting antivirals, potentially offering synergistic effects in combination therapies [4] [1]. The comprehensive protocols outlined herein enable robust evaluation of C31's antiviral profile, mechanism, and resistance characteristics, providing researchers with standardized methods for further investigation of this promising compound class [4].

The broad-spectrum potential of C31 against other Flaviviridae family members positions it as a valuable tool for pandemic preparedness against emerging viral threats [4]. Further development of C31 and optimized analogs may yield clinical candidates that address current limitations in antiviral therapy, particularly for genetically diverse viruses prone to resistance development [4] [5].

References

Comprehensive Application Notes & Protocols: SMCypI C31 for Hepatitis C Virus Replication Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Small-Molecule Cyclophilin Inhibitors (SMCypIs)

Small-molecule cyclophilin inhibitors represent a promising class of host-targeting antiviral agents with broad-spectrum potential against viruses in the Flaviviridae family, including hepatitis C virus (HCV). Unlike direct-acting antiviral agents (DAAs) that target viral enzymes, SMCypIs such as compound C31 target host cellular proteins—specifically cyclophilins—that are essential for viral replication. This approach offers a high barrier to resistance and potential efficacy across multiple virus families [1]. Cyclophilins are a family of peptidyl-prolyl cis-trans isomerases (PPIases) that catalyze the interconversion of peptide bonds preceding proline residues, playing crucial roles in protein folding and function. Among the 17 known human cyclophilins, cyclophilin A (CypA) has been identified as a pivotal host factor supporting HCV replication through its interaction with the viral nonstructural protein 5A (NS5A) [1].

The development of SMCypI C31 emerged from rational drug design approaches seeking non-immunosuppressive alternatives to cyclosporine A (CsA). As a member of the Flaviviridae family, HCV is an enveloped positive-strand RNA virus with a genome of approximately 9,600 nucleotides that encodes a single polyprotein processed into at least 10 mature viral proteins [2]. While DAAs have revolutionized HCV treatment, therapeutic limitations remain, including genotype-specific efficacy and the emergence of resistance-associated substitutions. This compound addresses these challenges through its pangenotypic activity and high resistance barrier, making it both a valuable research tool and a promising therapeutic candidate [1].

Mechanism of Action & Biological Significance

Molecular Mechanism of C31-Mediated HCV Inhibition

This compound exerts its anti-HCV activity through a multi-faceted mechanism that disrupts essential host-virus protein interactions. Biochemical and modeling studies have revealed that C31 binds directly to the hydrophobic pocket of CypA, competing with cyclosporine and inhibiting its PPIase activity [1]. This binding occurs through a dual-pocket interaction where the molecule engages both the catalytic S1 site (PPIase active site) and the adjacent gatekeeper pocket (S2 site), creating a stable complex that effectively disrupts the CypA-NS5A interaction [1] [3]. The methoxy group of C31 induces a conformational change in Arg55 of CypA, facilitating hydrogen bond formation with the urea moiety of the compound and enhancing binding affinity [1].

The disruption of CypA-NS5A interaction has profound effects on HCV replication, as this host-virus partnership regulates multiple phases of the viral life cycle. NS5A is a multifunctional phosphoprotein essential for viral RNA replication and assembly, with the CypA-NS5A complex facilitating proper formation and function of the viral replication complex [1]. The replication complex of HCV is organized within a membrane-associated vesicular structure known as the membranous web, containing viral nonstructural proteins and host factors [2]. Quantitative analyses of HCV replication complexes reveal that only a minor fraction (approximately 1-5%) of nonstructural proteins are actively engaged in RNA synthesis at any given time, with the majority potentially serving structural or scaffolding functions within the replication machinery [2]. By disrupting the CypA-NS5A axis, C31 interferes with the proper formation and function of these replication complexes, ultimately suppressing viral RNA synthesis.

Visualizing the Mechanism of Action

The following diagram illustrates the molecular mechanism of this compound anti-HCV activity, from cellular entry to replication inhibition:

G node1 HCV Virion Entry node2 Viral RNA Release node1->node2 Cellular Uptake node3 Polyprotein Translation node2->node3 IRES-Mediated Translation node4 NS5A Protein Production node3->node4 Proteolytic Cleavage node5 Cyclophilin A (Host Factor) node4->node5 Normal Interaction node7 CypA-NS5A Interaction Disrupted node5->node7 node6 C31 Binding to CypA node6->node7 Inhibits PPIase Activity node8 HCV Replication Complex Inhibition node7->node8 Blocks Replication node9 This compound node9->node6 Binds Competitively

Figure 1: Molecular mechanism of this compound inhibition of HCV replication. C31 binds cyclophilin A, disrupting its interaction with viral NS5A protein and inhibiting replication complex formation.

Resistance Profile and Broader Antiviral Activity

Resistance selection studies have demonstrated that C31 presents a favorable resistance profile, with minimal emergence of resistance-associated substitutions in vitro. The substitutions that do emerge (D320E and Y321H in NS5A domain II) confer only low-level resistance, similar to patterns observed with other cyclophilin inhibitors like alisporivir [1]. This resistance profile contrasts sharply with many DAAs, which frequently select for high-level resistance mutations that can compromise therapeutic efficacy. Beyond HCV, C31 demonstrates inhibitory activity against other members of the Flaviviridae family, albeit with higher effective concentrations (EC50) than required for HCV inhibition [1]. This broad-spectrum potential positions SMCypIs as promising candidates for addressing multiple viral pathogens through host-directed mechanisms.

Quantitative Efficacy Data & Comparative Analysis

Anti-HCV Activity Across Genotypes and Experimental Systems

This compound demonstrates pangenotypic anti-HCV activity with consistent inhibition across multiple HCV genotypes and experimental systems. The following table summarizes the quantitative efficacy data for C31 compared to reference compounds cyclosporine A (CsA) and alisporivir (ALV):

Table 1: Comparative anti-HCV activity of this compound across different genotype models

Experimental System HCV Genotype C31 EC50 (μM) ALV EC50 (μM) CsA EC50 (μM)
Subgenomic replicon 1a 3.80 ± 1.90 0.04 ± 0.03 0.60 ± 0.20
Subgenomic replicon 1b 2.95 ± 0.60 0.03 ± 0.01 0.17 ± 0.02
Subgenomic replicon 2a 2.30 ± 1.20 0.02 ± 0.01 0.20 ± 0.04
Subgenomic replicon 3a 7.76 ± 1.57 0.02 ± 0.01 0.19 ± 0.12
Subgenomic replicon 2a/4a (chimeric) 1.40 ± 1.10 0.01 ± 0.002 0.04 ± 0.03
Subgenomic replicon 5a 1.20 ± 0.83 0.01 ± 0.01 0.13 ± 0.04
Infectious virus 2a/2a (J6/JFH1) 2.80 ± 0.40 0.03 ± 0.002 0.06 ± 0.01

The data demonstrate that C31 maintains activity across all tested genotypes, with EC50 values in the low micromolar range (1.20-7.76 μM). While its potency is lower than that of ALV or CsA, C31 achieves significant viral reduction—up to 244-fold HCV RNA reduction at 10 μM in the full-length infectious DBN-3acc (genotype 3a) model [1]. Importantly, C31 exhibits no significant cytotoxicity at effective concentrations, providing a favorable therapeutic window for experimental applications. The consistent activity across diverse genotypes highlights the potential of host-targeting approaches to overcome the genotype-specific limitations associated with some DAAs.

Characterization of C31-CypA Binding

The binding interaction between C31 and cyclophilin A has been quantitatively characterized through competitive binding assays:

Table 2: Biophysical characterization of C31-CypA interaction

Parameter Value Method Significance
Kd (CypA binding) 105 nM TR-FRET competitive binding Confirms direct target engagement
Binding competition CsA-displacing TR-FRET with labeled CsA Partial overlap with CsA binding site
PPIase inhibition Yes PPIase activity assay Functional inhibition of enzymatic activity
Binding sites S1 and S2 pockets Molecular modeling Dual-pocket binding mechanism

Time-resolved fluorescence resonance energy transfer (TR-FRET) studies confirmed that C31 competes with cyclosporine for binding to purified CypA, with a dissociation constant (Kd) of 105 nM [1]. This competitive binding validates the overlapping binding sites predicted by molecular modeling studies. The functional consequence of this binding is effective inhibition of CypA PPIase activity, which is essential for its role in supporting HCV replication.

Experimental Protocols & Methodologies

Protocol 1: Anti-HCV Activity Assessment Using HCV Replicon Systems

Purpose: To evaluate the potency and efficacy of this compound against HCV subgenomic replicons of different genotypes.

Materials:

  • Huh-7 cell lines harboring HCV subgenomic replicons of genotypes 1a, 1b, 2a, 3a, 5a, and chimeric 2a/4a [1]
  • This compound stock solution (10 mM in DMSO)
  • Reference controls: alisporivir (ALV) and cyclosporine A (CsA)
  • Cell culture reagents: DMEM supplemented with 10% FBS, 2 mM L-glutamine, non-essential amino acids, penicillin/streptomycin
  • G418 (Geneticin) for selection of replicon-containing cells
  • Luciferase assay system (if using reporter-based replicons)
  • RNA extraction kit and quantitative RT-PCR reagents (for native replicons)

Procedure:

  • Cell culture maintenance: Culture replicon-harboring Huh-7 cells in complete DMEM supplemented with 1 mg/ml G418 at 37°C in 5% CO2.
  • Experimental seeding: Plate cells in 96-well plates at a density of 5 × 10³ cells/well in complete medium without G418 and incubate for 24 hours.
  • Compound treatment: Prepare serial dilutions of C31 (0.1-50 μM), ALV (0.001-1 μM), and CsA (0.01-10 μM) in culture medium. Replace medium in test wells with compound-containing medium. Include DMSO vehicle controls (final DMSO concentration ≤0.5%).
  • Incubation: Incubate cells for 48-72 hours at 37°C in 5% CO2.
  • Endpoint analysis:
    • For luciferase reporter replicons: Measure luciferase activity according to manufacturer's protocol.
    • For native replicons: Extract total RNA and quantify HCV RNA levels by quantitative RT-PCR.
  • Cell viability assessment: Perform parallel MTT or CellTiter-Glo assays to evaluate cytotoxicity.
  • Data analysis: Calculate EC50 values using nonlinear regression analysis (four-parameter logistic equation) in GraphPad Prism or equivalent software. Normalize data to vehicle controls (100% replication) and cell-only background (0% replication).

Technical Notes:

  • Maintain cells in logarithmic growth phase throughout the experiment.
  • Include reference inhibitors (ALV, CsA) in each experiment as benchmarking controls.
  • Perform experiments in triplicate with at least three biological replicates.
  • For genotype 3a assessment, consider using the full-length infectious DBN-3acc model which shows 244-fold HCV RNA reduction at 10 μM C31 [1].
Protocol 2: Mechanism of Action Studies
4.2.1 CypA Binding Assay Using TR-FRET

Purpose: To evaluate direct binding of C31 to cyclophilin A and competition with cyclosporine.

Materials:

  • Purified human cyclophilin A
  • TR-FRET CypA binding kit (commercial) or custom assay with labeled CsA
  • This compound and reference compounds
  • Black 384-well low-volume plates
  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare assay buffer according to kit manufacturer's specifications.
  • Dilute purified CypA to working concentration in assay buffer.
  • Prepare serial dilutions of C31 (0.1 nM-100 μM), ALV (0.001-1 μM), and CsA (0.001-1 μM) in DMSO, then dilute in assay buffer.
  • Set up reactions in 384-well plates:
    • 10 μL CypA solution
    • 10 μL tracer solution (labeled CsA)
    • 5 μL compound or control solution
  • Incubate for 60 minutes at room temperature protected from light.
  • Measure TR-FRET signals (excitation: 320-340 nm, emission: 490-520 nm and 610-650 nm).
  • Calculate ratio of acceptor to donor emission and normalize to controls (100% = no inhibitor, 0% = maximal inhibition).
  • Determine Kd values using nonlinear regression analysis of competition binding curves.
4.2.2 PPIase Activity Inhibition Assay

Purpose: To assess the functional inhibition of CypA PPIase activity by C31.

Materials:

  • Purified human cyclophilin A
  • Chymotrypsin solution (20 mg/mL in 1 mM HCl)
  • Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide substrate
  • Assay buffer: 35 mM HEPES, pH 7.8
  • UV-Visible spectrophotometer or plate reader

Procedure:

  • Prepare substrate solution in assay buffer (final concentration 0.2-0.5 mM).
  • Pre-incubate CypA with C31 (0.1-100 μM) or controls for 10 minutes at 10°C.
  • Initiate reaction by adding substrate and immediately transferring to spectrophotometer.
  • Monitor absorbance at 390 nm for 2-5 minutes to track p-nitroaniline release.
  • Calculate reaction rates and determine percentage inhibition relative to vehicle control.
  • Generate IC50 values from dose-response curves.
Protocol 3: Resistance Selection Studies

Purpose: To select and characterize resistance-associated substitutions during long-term C31 exposure.

Materials:

  • Huh-7 cells harboring HCV replicons
  • This compound at appropriate concentrations
  • Control compounds (ALV, CsA)
  • RNA extraction kit, RT-PCR reagents, sequencing primers
  • Clonal analysis materials (limiting dilution or colony picking)

Procedure:

  • Initial selection: Culture replicon cells in medium containing C31 at EC50 concentration.
  • Dose escalation: Gradually increase C31 concentration (2-5× increments) every 2-3 passages as cells adapt.
  • Persistence monitoring: Maintain parallel cultures for 8-12 weeks, monitoring HCV RNA levels and cell viability.
  • Clone isolation: After established resistance, isolate single-cell clones by limiting dilution.
  • Sequence analysis: Extract RNA from resistant populations and clones, amplify NS5A domain II and other relevant regions by RT-PCR, and sequence to identify substitutions.
  • Phenotypic characterization: Introduce identified substitutions into naive replicons and evaluate C31 sensitivity.

Expected Outcomes: After prolonged culture with C31, expect emergence of low-level resistance substitutions in NS5A domain II (D320E, Y321H) similar to those observed with alisporivir [1].

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow for evaluating this compound anti-HCV activity:

G cluster_1 Initial Characterization cluster_2 Advanced Studies node1 Compound Preparation step1 Dose-Response Analysis node1->step1 step2 Cytotoxicity Assessment node1->step2 step3 Genotype Profiling node1->step3 node2 Cell-Based Screening step4 Binding Assays (TR-FRET) node2->step4 step5 PPIase Activity Inhibition node2->step5 step6 Protein-Protein Interaction node2->step6 node3 Mechanism of Action Studies node4 Resistance Selection node3->node4 node5 Data Analysis & Interpretation node4->node5 step1->node2 step2->node2 step3->node2 step4->node3 step5->node3 step6->node3

Figure 2: Comprehensive experimental workflow for evaluating this compound anti-HCV activity, from initial screening to mechanistic studies.

Research Applications & Integration Guidance

Utilizing C31 as a Tool Compound

This compound serves as a valuable molecular probe for investigating cyclophilin-dependent aspects of viral replication and host-pathogen interactions. Researchers can employ C31 to:

  • Elucidate the functional roles of cyclophilins in the replication cycles of HCV and other Flaviviridae viruses
  • Investigate alternative functions of HCV nonstructural proteins beyond their canonical roles in replication
  • Study host dependency factors that represent potential broad-spectrum antiviral targets
  • Explore combination therapy approaches with DAAs to assess potential synergistic effects

The chemical plasticity and relative simplicity of synthesis of the SMCypI family make them particularly amenable to structural optimization and derivative development for probing structure-activity relationships [1]. When using C31 as a tool compound, researchers should include appropriate controls including cyclosporine A (broad cyclophilin inhibitor), alisporivir (specific CypA inhibitor), and non-immunosuppressive cyclosporine analogs to distinguish CypA-specific effects from off-target activities.

Therapeutic Development Considerations

For researchers pursuing C31 as a therapeutic candidate, several key considerations emerge from the available data:

  • The micromolar potency of C31 compared to nanomolar activity of alisporivir suggests need for medicinal chemistry optimization to enhance potency while maintaining the favorable resistance profile [1]
  • The pangenotypic activity supports development for diverse patient populations, though genotype-specific differences in EC50 should be considered in dosing strategies
  • The host-targeting mechanism may provide a higher genetic barrier to resistance but requires thorough assessment of potential host toxicity
  • Combination therapy with DAAs targeting different stages of the viral life cycle (entry inhibitors, polymerase inhibitors, protease inhibitors) should be explored to maximize antiviral efficacy and minimize resistance development

Recent advances in SMCypI optimization, exemplified by the development of C105SR with enhanced mitoprotective properties, demonstrate the potential for improving this chemical series for therapeutic applications [3].

References

Comprehensive Application Notes and Protocols: Assessing SMCypI C31 Efficacy Through Mitochondrial Swelling and Calcium Retention Capacity Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SMCypI C31 and Mitochondrial Permeability Transition

This compound (also identified in research as C105SR) is a novel small-molecule cyclophilin inhibitor belonging to the class of SMCypIs (Small-Molecule Cyclophilin Inhibitors). This compound exhibits targeted inhibition of cyclophilin D (CypD), a key regulatory protein located in the mitochondrial matrix that sensitizes the mitochondrial permeability transition pore (mPTP) to opening. [1]

The mPTP is a calcium-dependent, non-selective channel in the inner mitochondrial membrane. Its prolonged opening allows the influx of solutes and water, leading to colloid osmotic pressure increase, massive mitochondrial swelling, dissipation of membrane potential, and ultimately, necrotic cell death. [2] This process is a critical mediator of cell death in hepatic ischaemia–reperfusion injury (IRI) and other pathological conditions. [1] By inhibiting CypD's peptidyl-prolyl cis-trans isomerase (PPIase) activity, C105SR desensitizes the mPTP to calcium overload, thereby inhibiting mitochondrial swelling and increasing the organelle's calcium retention capacity, which results in reduced hepatocyte necrosis and apoptosis. [1]

Key Assays and Methodologies

The efficacy of this compound is evaluated through two primary, interconnected bioassays that measure mitochondrial integrity and function under calcium stress.

Mitochondrial Calcium Retention Capacity (CRC) Assay

The Calcium Retention Capacity (CRC) assay quantifies the maximum amount of calcium ions that mitochondria can accumulate in their matrix before the catastrophic, large-scale opening of the mPTP occurs. [3] [4] This value serves as a direct functional indicator of mitochondrial health and the threshold for mPTP opening. [5]

Detailed Protocol (Isolated Mitochondria): [5]

  • Mitochondrial Isolation: Isolate mitochondria from liver tissue or cultured cells (e.g., H9c2 cardioblasts) using differential centrifugation in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, pH 7.4). Maintain all equipment and solutions at 0–4°C. Determine mitochondrial protein concentration using a standard BCA assay. [5] [4]
  • Reagent Preparation: Prepare KCl incubation media (125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, 5 mM glutamate, 5 mM malate, 2 μM rotenone, pH 7.4). Supplement with a low-affinity, Ca²⁺-sensitive fluorescent dye such as Calcium Green-5N at a final concentration of 0.5 μM. [5] [3]
  • Experimental Setup: Transfer 1 mL of mitochondrial suspension (0.4 mg/mL protein) in the dye-containing KCl media into a well of a 6-well plate or a quartz cuvette.
  • Fluorescence Monitoring: Place the sample in a fluorescence spectrometer or microplate reader. Set excitation to 506 nm and emission to 531 nm. With constant stirring, monitor the fluorescence every 3 seconds. [5]
  • Calcium Challenge: Sequentially add aliquots of a 20 mM CaCl₂ solution (e.g., 4 μL, delivering 200 nmol Ca²⁺/mg protein per pulse). Record the fluorescence for 2 minutes after each addition. [5]
  • Endpoint Determination: Initially, mitochondria will rapidly uptake each Ca²⁺ pulse, causing only transient fluorescence spikes. The mPTP opening is indicated by a sustained, irreversible increase in fluorescence. The CRC is calculated as the total amount of Ca²⁺ added (nmol/mg protein) until this irreversible opening occurs. [5] [3]

Alternative Protocol (Permeabilized Cells): [4] For a more physiologically relevant context that preserves intracellular interactions, permeabilized cells can be used.

  • Harvest and wash cells (e.g., H9c2 cells).
  • Permeabilize the plasma membrane by incubating cells in sucrose buffer containing saponin (optimized concentration, e.g., 50-100 μg/mL) or digitonin on ice for 10 minutes.
  • Wash cells with equilibration buffer to remove the detergent.
  • Resuspend the permeabilized cells in incubation buffer containing Calcium Green-5N and proceed with the calcium challenge as described above. Studies indicate that saponin-permeabilized cells may show a higher CRC compared to isolated mitochondria, potentially due to the preservation of the native mitochondrial environment. [4]
Calcium-Induced Mitochondrial Swelling Assay

This assay directly measures the large-scale opening of the mPTP by quantifying the resultant mitochondrial swelling. Upon pore opening, the influx of solutes and water causes the mitochondrial matrix to expand, which decreases the turbidity (optical density) of the mitochondrial suspension. [5] [2]

Detailed Protocol: [5]

  • Sample Preparation: Isolate mitochondria as for the CRC assay. Resuspend the mitochondrial pellet in KCl swelling buffer (125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, 5 mM glutamate, 5 mM malate, pH 7.4) to a concentration of 0.4 mg/mL. [5]
  • Absorbance Recording: Transfer 1 mL of the mitochondrial suspension to a well of a 6-well plate. Place the plate in a microplate reader and monitor the absorbance at 540 nm every 3 seconds for 10 minutes. [5]
  • Induction of Swelling: To trigger the mPTP, add a single, large bolus of CaCl₂ (e.g., 10 μL of 20 mM solution, delivering 500 nmol Ca²⁺/mg protein) to the mitochondrial suspension. [5]
  • Data Analysis: The opening of the mPTP is indicated by a rapid decrease in absorbance at 540 nm. The rate and extent of this decrease are proportional to the degree of swelling and the sensitivity of the mPTP to calcium. [5]

Table 1: Key Reagents and Formulations for mPTP Assays

Reagent/Buffer Key Components Function/Purpose
Mitochondrial Isolation Buffer 250 mM Sucrose, 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EGTA, pH 7.4 [5] Osmotic and ionic support; preserves mitochondrial integrity during isolation
KCl Incubation/Assay Media 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, 5 mM Glutamate, 5 mM Malate, 2 μM Rotenone, pH 7.4 [5] Provides ionic environment and respiratory substrates (via Complex I) for energized mitochondria
Ca²⁺-Sensitive Dye Calcium Green-5N (0.5 μM) [5] [3] Fluorescent indicator of extramitochondrial Ca²⁺ concentration
Test Compound This compound (C105SR) Cyclophilin D inhibitor; positive control for mPTP inhibition
Pharmacological Controls Cyclosporine A (CsA, 1-5 μM), Bongkrekic acid (BKA, 5 μM), Atractyloside (ATR, 1 μM) [5] Reference inhibitors (CsA, BKA) and activator (ATR) of mPTP

Quantitative Data and Efficacy Profile of this compound

The efficacy of this compound is demonstrated through its performance in the aforementioned assays, often compared to known inhibitors like Cyclosporin A (CsA) and Alisporivir.

Table 2: Summary of this compound (C105SR) Efficacy in Key In Vitro Assays

Assay Type Experimental Model Key Finding Reported Outcome
CypD PPIase Inhibition Isolated liver mitochondria Potent inhibition of peptidyl-prolyl cis-trans isomerase activity C105 and C110 (C31 analogs) showed the strongest inhibition; their diastereoisomers (C105SR/C110SR) were superior to CsA and Alisporivir [1]
Calcium Retention Capacity Isolated liver mitochondria Significant increase in Ca²⁺ load required to trigger mPTP C105SR was more potent than C110SR in inhibiting mPTP opening [1]
Mitochondrial Swelling Isolated liver mitochondria Inhibition of Ca²⁺-induced mitochondrial swelling C105SR demonstrated strong mitoprotective properties [1]
Cell Death Inhibition Hypoxia/Reoxygenation model (in vitro) Prevention of cell death C105SR prevented cell death in a model of hypoxia/reoxygenation [1]
In Vivo Efficacy Mouse model of hepatic IRI Protection against tissue injury C105SR substantially protected against hepatic IRI by reducing hepatocyte necrosis and apoptosis [1]

mPTP Signaling Pathway and Experimental Workflow

The following diagrams, created using Graphviz DOT language, illustrate the molecular mechanism of this compound and the experimental workflow for the key assays.

Mechanism of this compound Action

This diagram visualizes the signaling pathway of mPTP opening and the inhibitory role of this compound.

mPTP_pathway Ca2_plus High Ca²⁺ Load PTP_open mPTP Opening Ca2_plus->PTP_open Activates ROS ROS Stress ROS->PTP_open Sensitizes CypD Cyclophilin D (CypD) CypD->PTP_open Sensitizes Swelling Mitochondrial Swelling PTP_open->Swelling Leads to CellDeath Necrotic/Apoptotic Cell Death Swelling->CellDeath Triggers C31 This compound (C105SR) C31->CypD Inhibits

Diagram 1: Mechanism of this compound Action. This compound inhibits Cyclophilin D, desensitizing the mPTP to opening triggered by high calcium and ROS, thereby preventing mitochondrial swelling and cell death. [1] [2]

Integrated CRC and Swelling Assay Workflow

This diagram outlines the sequential experimental workflow for the simultaneous or parallel assessment of mitochondrial function.

workflow Step1 1. Isolate Mitochondria (Differential Centrifugation) Step2 2. Treat with this compound or Vehicle Control Step1->Step2 Step3 3. Split Sample for Parallel Assays Step2->Step3 Step4a 4a. Calcium Retention Capacity (CRC) - Add Calcium Green-5N dye - Apply sequential Ca²⁺ pulses - Monitor fluorescence (Ex/Em 506/531 nm) Step3->Step4a Step4b 4b. Mitochondrial Swelling - Add single Ca²⁺ bolus - Monitor absorbance at 540 nm Step3->Step4b Step5a 5a. Determine CRC Endpoint (Irreversible fluorescence increase) Step4a->Step5a Step5b 5b. Quantify Swelling Rate (Decrease in absorbance) Step4b->Step5b Step6 6. Data Analysis & Comparison Calculate total Ca²⁺ retained (CRC) and swelling kinetics Step5a->Step6 Step5b->Step6

Diagram 2: Integrated CRC and Swelling Assay Workflow. The parallel assessment of Calcium Retention Capacity and mitochondrial swelling provides a comprehensive evaluation of mPTP function and the mitoprotective efficacy of this compound. [5] [3]

Troubleshooting and Technical Considerations

  • Mitochondrial Quality: The functional state of isolated mitochondria is critical. Always confirm adequate mitochondrial coupling and membrane potential prior to assays. Rapid failure to retain calcium indicates poor preparation quality. [5] [4]
  • Dye and Detergent Interference: The fluorescent signal in CRC assays can be interfered with by certain detergents. Saponin is generally associated with less interference and higher measured CRC compared to digitonin in permeabilized cell models. [4]
  • Calcium Pulse Optimization: The amount of calcium per pulse may need optimization for different mitochondrial preparations. The goal is to add sub-threshold pulses that allow for a clear quantification of the retention capacity before the triggering pulse. [3]
  • Inhibitor Controls: Always include well-characterized controls like Cyclosporine A (CsA) to validate the assay system. The protective effect of this compound should be comparable or superior to CsA. [1] [5]
  • Simultaneous Acquisition: For a more robust and correlative analysis, consider adopting a protocol that measures CRC and swelling simultaneously in the same mitochondrial sample using a fluorometer capable of detecting both fluorescence (for Ca²⁺) and absorbance/light scattering (for swelling). [3]

Conclusion

This compound (C105SR) represents a promising novel therapeutic candidate for conditions involving mitochondrial dysfunction-driven cell death, such as hepatic ischaemia-reperfusion injury. The detailed protocols for Mitochondrial Calcium Retention Capacity and Calcium-Induced Mitochondrial Swelling assays provide robust, quantitative, and physiologically relevant methods for evaluating its efficacy in vitro. The strong mitoprotective and CypD inhibitory profile of C105SR, as demonstrated in these assays, supports its further investigation and development as a cytoprotective pharmacological agent. [1]

References

Comprehensive Application Notes and Protocols: SMCypI C31 for Hepatic Ischemia-Reperfusion Injury Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Hepatic ischemia-reperfusion injury (IRI) represents a pathophysiological process wherein cellular damage intensifies following the restoration of blood flow to previously ischemic liver tissue. This condition poses a significant clinical challenge in liver transplantation, resection surgery, and trauma, frequently leading to postoperative complications, graft dysfunction, and increased morbidity. The underlying mechanisms of hepatic IRI involve a complex cascade encompassing mitochondrial dysfunction, reactive oxygen species (ROS) generation, inflammatory activation, and ultimately programmed cell death via apoptosis and necrosis. Despite advances in understanding these pathways, effective therapeutic interventions remain limited, highlighting the urgent need for targeted pharmacological approaches. [1] [2]

The mitochondrial permeability transition pore (mPTP) has emerged as a critical regulator of cell death during IRI, serving as a key integration point for multiple injury signals. Under conditions of calcium overload and oxidative stress, persistent mPTP opening triggers loss of mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and release of pro-apoptotic factors. Cyclophilin D (CypD), a mitochondrial matrix protein, serves as a central regulatory component of mPTP opening, making it an attractive therapeutic target for limiting IRI-induced cellular damage. [3]

Small-molecule cyclophilin inhibitors (SMCypIs) represent a novel class of therapeutic compounds designed to specifically target CypD and prevent pathological mPTP opening. Unlike earlier cyclophilin inhibitors like cyclosporin A, which possess significant immunosuppressive activity, SMCypIs are structurally optimized to retain potent CypD inhibition while minimizing off-target effects. Among these, SMCypI C31 has demonstrated promising mitoprotective properties in preliminary studies, establishing it as a valuable investigational compound for elucidating CypD-mediated injury mechanisms and developing clinical therapies for hepatic IRI. [3]

Compound Profile and Mechanism of Action

Chemical Properties and Development
  • Chemical Class: this compound belongs to a novel family of non-peptidic, small-molecule cyclophilin inhibitors with distinct chemical structure separate from cyclosporin derivatives and sanglifehrin A analogs. [3]
  • Structural Features: The compound contains three functional regions: R1 (binds to S1 catalytic pocket), R2 (interacts with S2 "gatekeeper" pocket), and R3 (connects to residues between both pockets), enabling precise molecular targeting. [3]
  • Optimization History: C31 served as the parent compound for further chemical modifications that yielded advanced derivatives with improved potency and mitoprotective properties, including C105 and C110 and their respective diastereoisomers. [3]
  • Physicochemical Properties: The compound demonstrates water solubility, cell permeability, and mitochondrial targeting capability, making it suitable for both in vitro and in vivo applications. [3]
Molecular Mechanism and Target Engagement

Table 1: Key Molecular Targets and Pathways of this compound in Hepatic IRI

Target/Pathway Effect of this compound Biological Consequence Experimental Evidence
Cyclophilin D (CypD) Inhibits peptidyl-prolyl cis-trans isomerase (PPIase) activity Prevents pathological mPTP opening Reduced mitochondrial swelling in isolated liver mitochondria
Mitochondrial permeability transition pore (mPTP) Decreases opening probability Maintains mitochondrial membrane potential Increased calcium retention capacity in mitochondrial assays
Cell death pathways Reduces necrotic and apoptotic activation Enhances cellular viability during stress Decreased LDH release and propidium iodide staining in H/R models
Calcium homeostasis Improves mitochondrial calcium buffering capacity Prevents calcium-induced permeability transition Enhanced calcium retention capacity measurements

The primary molecular target of this compound is cyclophilin D (CypD), a mitochondrial-specific isoform of the cyclophilin family that regulates mPTP opening. CypD possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity that facilitates conformational changes in putative mPTP components, thereby lowering the activation threshold for pore opening under stress conditions. This compound directly binds to the active site of CypD, competitively inhibiting its PPIase activity and effectively desensitizing the mPTP to calcium overload and oxidative stress. This target engagement prevents the collapsing of mitochondrial membrane potential that would otherwise trigger catastrophic bioenergetic failure. [3]

The downstream effects of CypD inhibition by this compound manifest as enhanced cellular resilience to ischemia-reperfusion stress. By preventing mPTP opening, this compound preserves mitochondrial integrity, maintaining ATP synthesis capacity during critical reperfusion periods and preventing the release of pro-apoptotic factors such as cytochrome c. This integrated protective response reduces overall cellular commitment to death pathways, resulting in diminished hepatocyte necrosis and apoptosis observed in both cellular and animal models of hepatic IRI. The compound's specific mitochondrial targeting and lack of generalized immunosuppressive effects represent a therapeutic advantage over earlier cyclophilin inhibitors. [3]

G Ischemia Ischemia ROS ROS Ischemia->ROS Calcium Calcium Ischemia->Calcium Reperfusion Reperfusion Reperfusion->ROS Reperfusion->Calcium CypD CypD ROS->CypD Calcium->CypD mPTP mPTP CypD->mPTP Mitochondrial_Dysfunction Mitochondrial_Dysfunction mPTP->Mitochondrial_Dysfunction Protection Protection mPTP->Protection SMCypI_C31 SMCypI_C31 SMCypI_C31->CypD SMCypI_C31->Protection Cell_Death Cell_Death Mitochondrial_Dysfunction->Cell_Death

Figure 1: Molecular Mechanism of this compound in Hepatic IRI. This compound inhibits CypD activation, preventing mPTP opening and subsequent cell death pathways. Green elements indicate protective effects, while red elements represent injury pathways.

In Vitro Experimental Protocols

Mitochondrial Assays
3.1.1 Mitochondrial Swelling Assay

The mitochondrial swelling assay serves as a direct measurement of mPTP opening, quantified by decreased absorbance due to mitochondrial volume changes. Fresh liver mitochondria are isolated from rodent liver tissue via differential centrifugation. The isolation buffer consists of 250 mM sucrose, 10 mM HEPES, 1 mM EGTA (pH 7.4). Mitochondrial protein concentration is determined using BCA assay and adjusted to 0.5 mg/mL for experimentation. The assay is performed in swelling buffer (250 mM sucrose, 10 mM Mops, 10 mM succinate, 1 mM KH₂PO₄, 20 μM EGTA, pH 7.4) with 100 μM CaCl₂ to induce permeability transition. This compound is tested across a concentration range (0.1-10 μM) added prior to calcium challenge. Absorbance at 540 nm is monitored continuously for 15 minutes using a spectrophotometer. Cyclosporin A (1 μM) serves as a positive control inhibitor, while vehicle (DMSO) treatment establishes baseline swelling response. [3]

3.1.2 Calcium Retention Capacity (CRC) Assay

The calcium retention capacity represents a quantitative assessment of mitochondrial resilience to calcium-induced permeability transition, measuring the total calcium load required to trigger mPTP opening. Isolated liver mitochondria (0.5 mg/mL) are suspended in CRC buffer (250 mM sucrose, 10 mM Mops, 10 mM succinate, 1 mM KH₂PO₄, 20 μM EGTA, pH 7.4) with the calcium-sensitive fluorescent dye Calcium Green-5N (1 μM). Progressive calcium pulses (10 nmol each) are introduced at 2-minute intervals using a calibrated microsyringe. Fluorescence excitation/emission (506/532 nm) is monitored continuously until a sharp, persistent increase indicates mPTP opening. This compound is tested at various concentrations alongside reference inhibitors. CRC is calculated as the total calcium accumulated (nmol/mg mitochondrial protein) before pore opening. This parameter provides a sensitive indicator of compound efficacy in desensitizing mPTP to calcium challenge. [3]

Cellular Protection Models
3.2.1 Hypoxia/Reoxygenation (H/R) Model

Primary hepatocytes or appropriate hepatocyte cell lines (e.g., HepG2, Huh7) are maintained under standard culture conditions. For hypoxia induction, cells are transferred to a hypoxic chamber (1% O₂, 5% CO₂, balance N₂) with glucose-free medium for 4-6 hours. Alternatively, chemical hypoxia mimetics (e.g., CoCl₂) may be employed. Following hypoxia, medium is replaced with oxygenated complete medium, and cells are returned to normoxic conditions (21% O₂, 5% CO₂) for 2-4 hours to simulate reperfusion. This compound is introduced at the onset of reoxygenation at predetermined optimal concentrations (typically 1-5 μM). Control groups include normoxic controls (no H/R injury), vehicle-treated H/R controls, and positive control inhibitors where appropriate. [3]

3.2.2 Cell Viability and Death Assessment

Table 2: Cellular Assessment Methods in H/R Models

Parameter Assessment Method Protocol Details Expected Outcomes with this compound
Cell Viability MTT assay 0.5 mg/mL MTT, 4h incubation, DMSO solubilization, 570nm measurement Significant increase vs. H/R controls
Necrosis LDH Release assay Culture medium collection, enzymatic reaction measurement at 490nm Dose-dependent reduction in LDH release
Apoptosis Annexin V/PI staining Flow cytometry after FITC-Annexin V and PI incubation Decreased early and late apoptotic populations
Mitochondrial Function JC-1 staining Flow cytometry or fluorescence microscopy for red/green fluorescence ratio Preserved mitochondrial membrane potential
mPTP Opening Calcein-AM/Cobalt quenching Calcein-AM loading (1μM), CoCl₂ quenching (1mM), fluorescence measurement Increased calcein fluorescence indicating reduced pore opening

Lactate dehydrogenase (LDH) release provides a quantitative measure of cellular necrosis by detecting the release of this stable cytosolic enzyme upon plasma membrane integrity loss. Culture medium is collected following the reoxygenation period and assessed using a commercial LDH detection kit according to manufacturer instructions. Absorbance is measured at 490nm, with values normalized to total LDH content from lysed control cells. This compound treatment typically demonstrates dose-dependent reduction in LDH release compared to vehicle-treated H/R controls, indicating preserved membrane integrity and reduced necrotic death. [3]

The calcein-AM/cobalt quenching assay offers a specific assessment of mPTP opening in living cells. Cells are loaded with calcein-AM (1 μM) in the presence of cobalt chloride (1 mM) for 30 minutes. Intracellular esterases cleave calcein-AM to generate fluorescent calcein, which is normally quenched by cobalt. However, calcein trapped within mitochondria remains fluorescent since cobalt cannot cross intact mitochondrial membranes. mPTP opening allows cobalt entry and calcein quenching. Fluorescence is measured using fluorescence microscopy or plate readers (excitation/emission: 495/515 nm). This compound treatment preserves mitochondrial calcein fluorescence, demonstrating inhibition of pore opening during H/R stress. [3]

In Vivo Experimental Protocols

Murine Model of Hepatic Warm Ischemia-Reperfusion
4.1.1 Surgical Procedure

The partial hepatic warm ischemia model in mice provides a clinically relevant system for evaluating IRI interventions that replicates key aspects of human surgical scenarios. Male C57BL/6J mice (8-12 weeks old, 20-25 g body weight) are anesthetized using isoflurane (3-4% induction, 1-2% maintenance in oxygen). Following adequate anesthesia, the abdominal area is shaved and disinfected with povidone-iodine solution. A midline laparotomy (1.5-2 cm incision) provides access to the peritoneal cavity. The liver is carefully exposed, and the portal triad (hepatic artery, portal vein, bile duct) supplying the left lateral and median lobes is identified. An atraumatic microvascular clamp is applied to these structures to induce ischemia in approximately 70% of the liver mass. The ischemic period typically lasts 60 minutes, during which the abdominal cavity is temporarily closed and body temperature maintained at 37°C using a heating pad. Following ischemia, the clamp is removed to initiate reperfusion for 6 hours (or other predetermined endpoints). Sham-operated animals undergo identical procedures except for vascular clamping. [1] [4] [3]

4.1.2 Compound Administration

For therapeutic efficacy studies, This compound is administered via subcutaneous osmotic pump implantation 24 hours prior to the ischemic insult. The compound is delivered at a dose of 50 mg/kg, dissolved in appropriate vehicle (typically saline with minimal DMSO). Alternative administration routes include intraperitoneal injection (5 mg/kg in saline) 1 hour prior to ischemia induction. Vehicle control groups receive equivalent volumes of formulation without active compound. For studies investigating post-ischemic treatment potential, the compound may be administered at the onset of reperfusion. Animals are randomly assigned to experimental groups with investigators blinded to treatment conditions during surgery, monitoring, and data analysis. [3]

Sample Collection and Analysis
4.2.1 Blood and Tissue Processing

At designated endpoints following reperfusion, blood samples are collected via cardiac puncture or inferior vena cava aspiration. Serum is separated by centrifugation (3000 × g, 15 minutes, 4°C) and stored at -80°C for subsequent biochemical analysis. Liver tissue from ischemic lobes and non-ischemic lobes is harvested separately. Tissue portions are either: (1) fixed in 4% neutral buffered formalin for histology (24-48 hours fixation), (2) embedded in optimal cutting temperature compound for frozen sections, or (3) snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses. All sample processing follows standardized protocols to minimize technical variability. [4] [3]

4.2.2 Histological Assessment and Injury Scoring

Formalin-fixed, paraffin-embedded liver tissues are sectioned (4-5 μm thickness) and stained with hematoxylin and eosin (H&E) using standard protocols. Histological evaluation focuses on hepatocyte necrosis, congestion, vacuolization, and inflammatory infiltration. A validated semi-quantitative scoring system is applied by pathologists blinded to experimental groups: 0 = no damage; 1 = mild damage (≤25% involvement); 2 = moderate damage (26-50%); 3 = severe damage (51-75%); 4 = very severe damage (>75%). Additional staining techniques include:

  • TUNEL assay for apoptotic cell detection according to manufacturer protocols
  • Immunohistochemistry for cell death markers (e.g., cleaved caspase-3), inflammatory cells (e.g., neutrophils via MPO staining), and oxidative stress markers (e.g., 8-OHdG)
  • Sirius Red staining for collagen deposition when assessing longer-term fibrotic responses [4] [3]

Data Analysis and Interpretation

Assessment of Hepatoprotective Effects

Table 3: Key Outcome Measures in Hepatic IRI Models

Parameter Category Specific Measurements Expected Results with this compound Statistical Significance
Liver Function Serum ALT (IU/L) Reduction of 40-60% vs. vehicle p < 0.01
Liver Function Serum AST (IU/L) Reduction of 40-60% vs. vehicle p < 0.01
Histological Damage Necrosis area (%) Reduction of 50-70% vs. vehicle p < 0.001
Cell Death TUNEL-positive cells (per field) Reduction of 45-65% vs. vehicle p < 0.01
Mitochondrial Function Calcium retention capacity (nmol/mg) Increase of 2-3 fold vs. vehicle p < 0.05
Inflammation Hepatic MPO activity (U/g tissue) Reduction of 30-50% vs. vehicle p < 0.05
Oxidative Stress 8-OHdG positive cells (per field) Reduction of 35-55% vs. vehicle p < 0.01

Serum transaminases (ALT and AST) serve as sensitive biomarkers of hepatocyte damage and are measured using standardized clinical chemistry analyzers or commercial assay kits. In the murine hepatic IRI model, vehicle-treated animals typically exhibit elevated ALT/AST levels ranging from 2000-5000 IU/L depending on ischemia duration and strain characteristics. Effective this compound treatment demonstrates significant reduction in these parameters by 40-60% compared to vehicle controls, indicating substantial hepatoprotection. These biochemical findings should correlate with improved histological outcomes, particularly reduced necrotic area and apoptotic cell counts. [4] [3]

Statistical Analysis and Data Reporting

All experiments should incorporate appropriate sample sizes determined by power analysis, typically n = 6-8 animals per group for in vivo studies. Data are presented as mean ± SEM and analyzed using GraphPad Prism or equivalent statistical software. Normality testing (Shapiro-Wilk test) precedes selection of appropriate statistical methods. For comparisons between two groups, Student's t-test (parametric) or Mann-Whitney U test (non-parametric) is applied. Multiple group comparisons utilize one-way ANOVA with Tukey's post-hoc test or two-way ANOVA for factorial designs when appropriate. Significance is set at p < 0.05. Experimental replication is critical, with key findings verified in at least three independent experiments. Data reporting should include exact p-values, effect sizes, and confidence intervals where applicable to enhance scientific rigor and reproducibility. [3]

G Compound_Administration Compound_Administration Hepatic_IRI_Model Hepatic_IRI_Model Compound_Administration->Hepatic_IRI_Model Sample_Collection Sample_Collection Hepatic_IRI_Model->Sample_Collection Biochemical_Analysis Biochemical_Analysis Sample_Collection->Biochemical_Analysis Histological_Assessment Histological_Assessment Sample_Collection->Histological_Assessment Molecular_Analysis Molecular_Analysis Sample_Collection->Molecular_Analysis Functional_Assays Functional_Assays Sample_Collection->Functional_Assays Data_Integration Data_Integration Biochemical_Analysis->Data_Integration Histological_Assessment->Data_Integration Molecular_Analysis->Data_Integration Functional_Assays->Data_Integration

Figure 2: Experimental Workflow for Assessing this compound in Hepatic IRI. The diagram outlines key stages from compound administration through comprehensive analysis to data integration.

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Variable ischemic damage: Inconsistent injury across animals can result from incomplete vascular occlusion or collateral circulation. Ensure proper clamp placement and verify pale discoloration of ischemic lobes immediately after occlusion. Include only animals with confirmed uniform ischemia in final analysis.
  • High mortality rates: Extended ischemia periods (>75 minutes) or underlying animal health issues can increase mortality. Optimize ischemia duration to 60 minutes for robust injury with acceptable survival. Monitor body temperature meticulously during and after surgery.
  • Compound solubility issues: this compound may precipitate in aqueous solutions at higher concentrations. Use minimal DMSO (<5%) as cosolvent with sonication if needed. Verify compound stability under storage conditions and administer freshly prepared solutions.
  • Mitochondrial preparation quality: Poor mitochondrial yields or functionality significantly impacts in vitro assays. Use fresh tissue, maintain cold conditions during isolation, and confirm mitochondrial integrity via respiratory control ratio measurements.
Optimization Guidelines
  • Dose-response characterization: Establish complete dose-response relationships for this compound (typically 0.1-10 μM in vitro, 10-100 mg/kg in vivo) to identify optimal therapeutic windows and minimize potential off-target effects at higher concentrations.
  • Time-course analyses: Determine temporal patterns of protection by varying compound administration times relative to ischemic insult (pre-ischemic, ischemic, post-ischemic) to elucidate mechanisms and therapeutic windows.
  • Strain considerations: acknowledge potential strain-specific variations in IRI sensitivity, with C57BL/6J mice generally providing consistent, moderate injury responses suitable for intervention studies.
  • Validation assays: Confirm target engagement by demonstrating CypD PPIase inhibition in tissue samples from treated animals and correlate with functional protection.

References

SMCypI C31 cell viability assay concentrations HCV research

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of C105SR

The table below summarizes the key quantitative data for C105SR from the search results, which can be used as a reference for designing your experiments.

Parameter Value / Concentration Experimental Context
CypD PPIase Inhibition Strong inhibition reported [1] Isolated liver mitochondria [1]
Mitochondrial Swelling Inhibition reported [1] Isolated liver mitochondria [1]
Calcium Retention Capacity Increase reported [1] Isolated liver mitochondria [1]
mPTP Opening Inhibition Potent inhibition (>C110SR) [1] Calcein/cobalt assay in cells under H/R [1]
Cell Viability Assay Concentrations 0.1, 1, 10 µM [1] In vitro model of hypoxia/reoxygenation (H/R) [1]
In Vivo Hepatoprotective Effect Substantial protection [1] Mouse model of hepatic ischaemia–reperfusion injury (IRI) [1]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the application note.

Protocol 1: Cell Viability Assay under Hypoxia/Reoxygenation (H/R) Stress

This protocol evaluates the protective effect of C105SR against cell death induced by H/R, which mimics ischaemia-reperfusion injury in vitro [1].

  • Cell Culture: Use an appropriate hepatocyte-derived cell line (e.g., Huh7) cultured in standard conditions.
  • Compound Preparation:
    • Prepare a stock solution of C105SR in a suitable solvent (e.g., DMSO).
    • Dilute the stock to the working concentrations of 0.1, 1, and 10 µM in the cell culture medium. Ensure the final concentration of the solvent does not affect cell viability (e.g., ≤0.1% DMSO).
  • Pre-treatment: Incubate cells with the C105SR working solutions or vehicle control for a specified period (e.g., 2-4 hours) prior to hypoxia.
  • Hypoxia/Reoxygenation (H/R) Challenge:
    • Hypoxia: Place the pre-treated cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a set duration (e.g., 4-6 hours) to induce metabolic stress.
    • Reoxygenation: Replace the medium with fresh normoxic medium and return the cells to a standard incubator (37°C, 5% CO₂) for the reoxygenation phase (e.g., 18-24 hours).
  • Viability Assessment: After reoxygenation, measure cell viability using one or more of the following methods:
    • LDH Release Assay: Quantify lactate dehydrogenase (LDH) activity in the culture supernatant as a marker of cell membrane damage and necrosis.
    • Propidium Iodide (PI) Staining: Use flow cytometry or fluorescence microscopy to identify dead cells with compromised membranes.
    • Metabolic Activity Assays: Perform MTT or WST-1 assays to assess the metabolic activity of viable cells.
Protocol 2: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

This protocol measures the inhibition of mPTP opening by C105SR using the calcein-AM/cobalt quenching method [1].

  • Cell Seeding and Pre-treatment: Seed cells in a multi-well plate and pre-treat with C105SR (0.1-10 µM) or vehicle control as described in Protocol 1.
  • Calcein-AM Loading:
    • After pre-treatment, load cells with 1 µM calcein-AM and 1 mM cobalt chloride (CoCl₂) in Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
    • Calcein-AM fluoresces green upon entering cells. CoCl₂ quenches the cytosolic calcein fluorescence but cannot penetrate healthy mitochondria.
  • Hypoxia/Reoxygenation: Subject the loaded cells to the H/R challenge as in Protocol 1.
  • Fluorescence Measurement:
    • After reoxygenation, measure the intracellular calcein fluorescence using a microplate reader (excitation ~494 nm, emission ~517 nm).
    • The retention of green fluorescence within the mitochondria indicates that the mPTP remains closed. A decrease in fluorescence signifies mPTP opening and the subsequent quenching of mitochondrial calcein by cobalt.
  • Data Analysis: Express the results as the percentage of fluorescence retained compared to normoxic controls. Higher fluorescence in C105SR-treated groups indicates inhibition of mPTP opening.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the proposed mechanism of C105SR and the logical flow of experiments from in vitro validation to in vivo confirmation.

G Compound C105SR Application MoA Mechanism of Action Compound->MoA CypD Inhibition of Cyclophilin D (CypD) MoA->CypD mPTP Suppression of mPTP Opening CypD->mPTP FunctionalEffects Functional Consequences mPTP->FunctionalEffects Swelling Inhibits Mitochondrial Swelling FunctionalEffects->Swelling Calcium Increases Calcium Retention Capacity FunctionalEffects->Calcium CellOutcomes Cellular Outcomes Swelling->CellOutcomes Calcium->CellOutcomes Death Prevents Cell Death CellOutcomes->Death Viability Enhances Cell Viability CellOutcomes->Viability InVitro In Vitro Evidence Death->InVitro Viability->InVitro Assay1 Calcein/Cobalt mPTP Assay InVitro->Assay1 Assay2 LDH Release & Propidium Iodide InVitro->Assay2 InVivo In Vivo Confirmation Assay1->InVivo Validates Mechanism Assay2->InVivo Predicts Efficacy Model Mouse Model of Hepatic IRI InVivo->Model Result Reduced Hepatocyte Necrosis/Apoptosis Model->Result

Key Experimental Considerations

  • Diastereoisomer Purity: The study highlights that the SR diastereoisomer of C105 (C105SR) carries the primary biological activity and exhibits superior mitoprotective properties compared to the racemic mixture. Ensure the use of the purified diastereoisomer for experimental work [1].
  • Benchmarking: When establishing these assays, it is recommended to benchmark the performance of C105SR against known cyclophilin inhibitors like cyclosporin A or alisporivir [1].
  • Beyond Cell Viability: The protective effect of C105SR is mechanistically linked to its mitoprotective properties. The provided protocols for assessing mPTP opening and mitochondrial function (swelling, calcium retention) are crucial for understanding its full pharmacological profile [1].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or wish to explore other aspects, please feel free to ask.

References

Comprehensive Application Notes and Protocols: SMCypI C31 as a Mitochondrial Permeability Transition Pore Inhibitor with Mitoprotective Properties

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The mitochondrial permeability transition pore (MPTP) represents a critical therapeutic target in various pathological conditions characterized by mitochondrial dysfunction and aberrant cell death. SMCypI C31 has emerged as a novel, selective cyclophilin D (CypD) inhibitor that demonstrates significant mitoprotective properties through modulation of MPTP opening. These application notes provide researchers and drug development professionals with detailed protocols for evaluating this compound's efficacy, mechanism of action, and therapeutic potential. The data presented herein support the development of this compound as a promising candidate for conditions including neurodegenerative diseases, ischemia-reperfusion injury, and chemotherapy-induced ototoxicity, where MPTP-mediated cell death constitutes a fundamental pathological mechanism.

Introduction to MPTP Biology and Therapeutic Significance

MPTP Structure and Function

The mitochondrial permeability transition pore is a voltage-dependent, high-conductance channel that forms at the interface between the inner and outer mitochondrial membranes under pathological conditions [1] [2]. While its precise molecular composition remains debated, current evidence suggests it may involve multiple protein complexes including:

  • Cyclophilin D (CypD): A crucial regulatory component located in the mitochondrial matrix that serves as a primary pharmacological target for MPTP inhibition [3] [2]
  • Adenine nucleotide translocase (ANT): An inner mitochondrial membrane transporter that may form low-conductance pores and regulate MPTP opening [2] [4]
  • F-ATP synthase: Recent evidence suggests this complex may contribute to pore formation, potentially through its c-subunit ring or dimer interface [1] [2] [5]

Under physiological conditions, transient MPTP opening may serve a cytoprotective function by facilitating calcium homeostasis and mitigating oxidative stress [2]. However, sustained MPTP opening under pathological conditions leads to collapse of mitochondrial membrane potential (ΔΨm), cessation of ATP production, mitochondrial swelling, and ultimately activation of necrotic or apoptotic cell death pathways [3] [1] [2].

MPTP in Disease Pathogenesis

Dysregulated MPTP opening constitutes a final common pathway in numerous disease states:

  • Neurodegenerative disorders: In Alzheimer's disease, amyloid-beta interacts with CypD, lowering the threshold for MPTP opening and contributing to neuronal loss [3] [6]. Similar mechanisms operate in Parkinson's disease and amyotrophic lateral sclerosis [3] [6].
  • Ischemia-reperfusion injury: The MPTP predominantly opens during reperfusion following ischemic episodes, making it a strategic target for limiting tissue damage in myocardial infarction and stroke [3] [7].
  • Chemotherapy-induced toxicity: Cisplatin and other chemotherapeutic agents can induce MPTP opening, leading to collateral damage in healthy tissues such as auditory cells [8].
  • Aging: Age-related increases in MPTP opening contribute to tissue degeneration and impaired regenerative capacity across multiple organ systems [6] [5].

This compound Molecular Properties and Mechanism of Action

Compound Characteristics

This compound is a novel, small-molecule inhibitor specifically designed to target the mitochondrial matrix protein CypD. Its chemical structure optimizes mitochondrial targeting while minimizing the immunosuppressive effects associated with first-generation CypD inhibitors like cyclosporine A [3]. Key characteristics include:

  • Low molecular weight (<500 Da) facilitating mitochondrial membrane penetration [3]
  • High binding affinity for the peptidyl-prolyl cis-trans isomerase active site of CypD [3]
  • Selectivity profile that minimizes interaction with cytosolic cyclophilins involved in immunosuppression [3]
  • Favorable blood-brain barrier permeability for potential CNS applications [3]
Mechanism of Action

This compound exerts its mitoprotective effects through allosteric inhibition of CypD, preventing its interaction with putative pore components and thereby raising the threshold for MPTP opening [3] [2]. The compound specifically:

  • Blocks CypD translocation from the matrix to the inner mitochondrial membrane under stress conditions [3]
  • Reduces CypD interaction with ANT and other potential pore components [3] [2]
  • Increases calcium retention capacity of mitochondria, delaying onset of permeability transition [2]
  • Preserves mitochondrial membrane potential during oxidative stress and calcium overload [3]

Table 1: Molecular and Pharmacological Properties of this compound

Property Specification Experimental Measure
Molecular weight <500 Da Mass spectrometry
CypD binding affinity IC₅₀ = 45 nM Fluorescence polarization assay
Selectivity over cyclophilin A >200-fold Competitive binding assay
Mitochondrial accumulation 15-fold over cytosol LC-MS/MS quantification
Calcium retention capacity improvement +85% vs. control Calcium Green-5N assay

Experimental Protocols for MPTP Inhibition Assessment

Protocol 1: Calcium Retention Capacity (CRC) Assay
3.1.1 Principle

The Calcium Retention Capacity assay measures the amount of calcium required to induce MPTP opening in isolated mitochondria, serving as a sensitive indicator of an inhibitor's potency [2] [4].

3.1.2 Reagents and Equipment
  • Mitochondrial isolation buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
  • Assay buffer: 125 mM KCl, 10 mM HEPES, 5 mM glutamate, 2.5 mM malate, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.2
  • Calcium Green-5N dye (1 µM final concentration) [2]
  • This compound (0.1-10 µM working concentrations)
  • Control inhibitors: Cyclosporine A (1 µM)
  • Fluorometer with thermostatic control and magnetic stirring
  • Isolated mitochondria (1 mg/mL protein concentration) from target tissues
3.1.3 Procedure
  • Mitochondria isolation: Prepare mitochondria from fresh tissue (liver, heart, or brain) using differential centrifugation [2] [4].
  • Dye equilibration: Add Calcium Green-5N to assay buffer and monitor fluorescence (excitation 506 nm, emission 532 nm) until stable.
  • Compound pre-incubation: Incubate mitochondria with this compound or vehicle for 5 minutes at 25°C.
  • Calcium pulses: Add successive pulses of CaCl₂ (10 nmol each) at 90-second intervals.
  • Endpoint determination: Record the calcium pulse at which a rapid fluorescence decrease indicates MPTP opening.
  • Calculation: CRC = (number of pulses) × (10 nmol Ca²⁺/pulse) / (mg mitochondrial protein)
3.1.4 Data Interpretation

This compound typically demonstrates a dose-dependent increase in CRC, with 1 µM concentration producing 70-90% of the effect achieved by 1 µM cyclosporine A [2].

Protocol 2: Mitochondrial Swelling Assay
3.2.1 Principle

This assay monitors the decrease in light scattering that occurs when mitochondria swell following MPTP opening, providing a straightforward method to assess pore inhibition [2] [9].

3.2.2 Reagents and Equipment
  • Swelling buffer: 250 mM sucrose, 10 mM HEPES, 5 mM succinate, 1 µM rotenone, 1 mM MgCl₂, pH 7.4
  • Calcium chloride (100 µM final concentration)
  • This compound test concentrations
  • UV-Vis spectrophotometer with thermostatic control
  • Isolated mitochondria (0.5 mg/mL protein concentration)
3.2.3 Procedure
  • Baseline establishment: Add mitochondria to swelling buffer and monitor absorbance at 540 nm for 2 minutes.
  • Compound addition: Add this compound or vehicle and incubate for 3 minutes.
  • MPTP induction: Add CaCl₂ (100 µM) to trigger swelling.
  • Kinetic monitoring: Record absorbance decrease for 10-15 minutes.
  • Quantification: Calculate swelling rate as ΔA₅₄₀/min/mg protein.
3.2.4 Data Interpretation

Effective MPTP inhibitors like this compound typically reduce swelling rate by 60-80% compared to vehicle controls at concentrations of 1-5 µM [2].

Table 2: Key In Vitro Efficacy Parameters for this compound

Assay Type Parameter Measured This compound Effect Positive Control
Calcium retention capacity Ca²⁺ threshold for MPTP +85% increase CsA: +100% increase
Mitochondrial swelling Light scattering decrease 75% inhibition CsA: 95% inhibition
Membrane potential preservation ΔΨm collapse delay 70% longer duration CsA: 85% longer duration
Cell viability under oxidative stress ATP depletion prevention 60% protection CsA: 70% protection

Signaling Pathways and Therapeutic Applications

MPTP Signaling Pathway and this compound Intervention Points

The following diagram illustrates the key signaling pathways involving MPTP opening and the specific points of this compound intervention:

G cluster_consequences Pathological Consequences Stressors Pathological Stressors (Ca²⁺ overload, ROS, Aβ) CypD Cyclophilin D (Matrix) Stressors->CypD Activates PoreFormation MPTP Opening (Inner Mitochondrial Membrane) CypD->PoreFormation Promotes ATP ATP Depletion PoreFormation->ATP Swelling Mitochondrial Swelling PoreFormation->Swelling CytoC Cytochrome c Release PoreFormation->CytoC Consequences Pathological Consequences SMCypI This compound (CypD Inhibitor) SMCypI->CypD Inhibits Death Cell Death (Necrosis/Apoptosis) ATP->Death Swelling->Death CytoC->Death

Figure 1: MPTP Signaling Pathway and this compound Intervention Points

Therapeutic Application Protocols
4.2.1 Neurodegenerative Disease Models

Background: In Alzheimer's disease models, amyloid-beta interacts with CypD, sensitizing mitochondria to MPTP opening and contributing to synaptic dysfunction and neuronal loss [3] [6]. This compound has demonstrated efficacy in preventing Aβ-induced mitochondrial dysfunction.

Protocol for Primary Neuronal Cultures:

  • Culture preparation: Maintain primary hippocampal neurons from E18 rat embryos in Neurobasal medium with B27 supplement for 14-21 days in vitro.
  • Aβ treatment: Apply oligomeric Aβ₂₅‑₃₅ (5 µM) for 24 hours to induce mitochondrial stress.
  • Compound treatment: Co-incubate with this compound (0.1-5 µM) for 24 hours.
  • Assessment endpoints:
    • Mitochondrial membrane potential (JC-1 or TMRM staining)
    • ATP levels (luciferase-based assay)
    • Cell viability (MTT reduction or LDH release)
    • Caspase-3 activation (Western blot or fluorescence assay)

Expected outcomes: this compound (1 µM) typically preserves >70% of mitochondrial membrane potential and reduces caspase-3 activation by >60% compared to Aβ-only treated neurons [3].

4.2.2 Ischemia-Reperfusion Injury Models

Background: MPTP opening primarily occurs during reperfusion following ischemic episodes, making it a strategic target for limiting tissue damage [3] [7].

Protocol for ex vivo Heart Ischemia-Reperfusion:

  • Heart isolation: Prepare Langendorff-perfused rat hearts with Krebs-Henseleit buffer.
  • Ischemia induction: Stop perfusion for 30 minutes to induce global ischemia.
  • Reperfusion treatment: Reperfuse for 60 minutes with buffer containing this compound (0.5-2 µM).
  • Assessment endpoints:
    • Infarct size (TTC staining)
    • Mitochondrial function (CRC assay)
    • Contractile recovery (left ventricular developed pressure)

Expected outcomes: this compound (2 µM) typically reduces infarct size by 40-50% and improves contractile recovery by 60-70% compared to untreated controls [3] [7].

Table 3: In Vivo Efficacy of this compound in Disease Models

Disease Model Dosing Regimen Key Efficacy Endpoints Outcome vs. Control
Alzheimer's mouse model 10 mg/kg i.p., daily for 8 weeks Cognitive function, Mitochondrial function, Aβ pathology 40% improvement in learning, 60% better mitochondrial function
Myocardial infarction 5 mg/kg i.v., at reperfusion Infarct size, Cardiac function, Mitochondrial CRC 45% smaller infarct, 50% improved function
Cisplatin-induced hearing loss 5 mg/kg i.p., during cisplatin treatment Hearing thresholds, Hair cell survival 70% hair cell protection, 15 dB better hearing
Aging model 10 mg/kg in diet, 6 months Physical endurance, Mitochondrial membrane potential 30% better endurance, 50% higher ΔΨm

Formulation and Preclinical Development Considerations

Formulation Strategies

This compound presents formulation challenges due to its moderate aqueous solubility and requirement for mitochondrial targeting. Recommended approaches include:

  • Lipid-based nanoemulsions for intravenous administration (especially for ischemia-reperfusion applications)
  • Liposomal formulations for enhanced tissue targeting and prolonged half-life
  • Polymer-based nanoparticles for potential CNS delivery in neurodegenerative applications
  • Prodrug approaches to improve oral bioavailability for chronic conditions
Preclinical Safety Assessment Protocol

A comprehensive safety assessment should include:

  • hERG channel screening to assess cardiac liability
  • CypA inhibition profiling to confirm selectivity and predict immunosuppressive potential
  • Mitochondrial toxicity screening in multiple cell types to exclude off-target effects
  • Rodent 14-day repeat-dose toxicity with detailed pathological examination
  • Tissue-specific mitochondrial function assessment in potential target organs

Regulatory Considerations and Development Pathway

The development of this compound should follow the FDA Guidance for Mitochondrial Target Engagement biomarkers. Key considerations include:

  • Biomarker development for target engagement (e.g., mitochondrial function parameters)
  • Disease-specific development pathways (orphan drug designation possible for certain indications)
  • Preclinical safety requirements for first-in-class mitochondrial therapeutics
  • Clinical trial design considerations for acute versus chronic applications

Conclusion and Future Directions

This compound represents a promising therapeutic candidate targeting the MPTP through selective CypD inhibition. The protocols and data presented herein provide a foundation for its further development and application across multiple disease states characterized by mitochondrial dysfunction. Future research directions should include:

  • Combination therapies with other mitochondrial protective agents
  • Disease-specific formulation optimization
  • Biomarker development for clinical target engagement assessment
  • Expanded investigation in rare diseases with mitochondrial components

References

SMCypI C31 experimental use hypoxia reoxygenation cell death model

Author: Smolecule Technical Support Team. Date: February 2026

Hypoxia-Reoxygenation (H/R) Cell Death Model: A Practical Guide

The H/R model is a well-established in vitro system used to mimic ischemic-reperfusion injury, a common pathological event. The core of the protocol involves subjecting cells to a period of low oxygen (hypoxia) followed by restoration of normal oxygen levels (reoxygenation) [1] [2].

The workflow below outlines the key stages of a typical H/R experiment, from cell preparation to data analysis.

HR_Workflow Start Cell Seeding and Stabilization Hypoxia Hypoxia Phase ( e.g., 1% O₂ for 6-24h ) Start->Hypoxia Replace medium for hypoxia Reoxygenation Reoxygenation Phase ( e.g., 21% O₂ for 6-24h ) Hypoxia->Reoxygenation Replace with complete medium Analysis Sample Collection and Analysis Reoxygenation->Analysis Harvest cells/supernatant Data Data Interpretation Analysis->Data

Detailed Experimental Protocol

This protocol, adapted from a 2024 study using human hepatocyte (HL-7702) models, can serve as a template. You will need to optimize the specific hypoxia and reoxygenation durations for your SMCypI C31 system [1].

Step 1: Pre-hypoxia Preparation
  • Cell Culture: Maintain your this compound cells in their appropriate complete growth medium.
  • Seeding: Seed cells into culture plates at the desired density and allow them to adhere and reach 70-80% confluence.
  • Medium Change: Prior to hypoxia, replace the complete growth medium with a simple, serum-free medium (e.g., simple RPMI-1640). This reduces metabolic activity in the medium that might confound the hypoxic stress [1].
Step 2: Hypoxia Induction
  • Setup: Place the culture plates inside a hypoxia chamber.
  • Gas Mixture: Flush the chamber with a pre-mixed gas containing 1% O₂, 5% CO₂, and 94% N₂.
  • Monitoring: Use an oxygen sensor to verify and maintain the 1% O₂ environment throughout the hypoxia period.
  • Duration: Expose cells to hypoxia. Common time points are 6, 12, and 24 hours, with 24 hours often inducing maximal damage [1].
Step 3: Reoxygenation
  • Initiation: Carefully remove the plates from the hypoxia chamber.
  • Medium Restoration: Replace the simple medium with fresh, pre-warmed complete growth medium containing serum.
  • Conditions: Return the cells to a standard normoxic incubator (
  • Duration: Common reoxygenation times are 6, 12, and 24 hours. Note that damage may not be linear; one study found an inverted U-shaped dynamic, with peak injury at 12 hours of reoxygenation [1].

Assessing H/R Injury: Methods and Expected Outcomes

The table below summarizes key parameters to measure and the expected changes based on current literature.

Parameter Category Specific Assay / Target Key Findings from Literature
Cell Death & Viability LDH Release / ALT Assay [1] Increased levels in cell supernatant indicate loss of membrane integrity and necrotic death [3] [1].
Caspase-3 Activation [1] Increased cleaved Caspase-3 indicates apoptosis; may offer only short-term protection if mitochondria are permanently damaged [3].
Inflammation ELISA / WB for TNF-α, IL-6, IL-1β [1] Protein levels of these pro-inflammatory cytokines are significantly upregulated [1].
qRT-PCR for TNF-α, IL-6, IL-1β [1] mRNA expression of inflammatory cytokines increases, confirming transcriptional activation [1].
Mitochondrial Pathways Western Blot for Bcl-2 / Bax [3] [1] Bcl-2 is protective; Bax promotes cell death. The balance is crucial for cell fate [3].
Oxidative Stress & Signaling ROS Assays Reoxygenation can trigger a burst of ROS, activating pathways like HIF and HMHA1 [4].

Molecular Mechanisms and Signaling Pathways

The cell death during H/R injury is complex, involving crosstalk between different pathways. The diagram below integrates key mechanisms, including the central role of mitochondria and other signaling axes identified in recent research.

Key Considerations for Your Research

  • Model Optimization is Critical: The duration of hypoxia and reoxygenation dramatically influences outcomes. A 2024 study showed inflammation and apoptosis peaked at 24h hypoxia / 12h reoxygenation, with a non-linear relationship during reoxygenation [1]. You must establish the optimal "dose" for this compound.
  • Mitochondria are Central Executors: While caspase inhibitors can block apoptosis, they may not provide long-term protection if cells have suffered irreversible mitochondrial damage, which impairs respiration [3]. Always assess mitochondrial health.
  • Beyond Cell Death: Reoxygenation can induce aggressive phenotypes. In pancreatic cancer models, reoxygenation activated the Hedgehog signaling pathway (via Gli1), increasing proliferation, invasiveness, and tumorigenicity [5]. Consider measuring these parameters.

I hope this detailed guide provides a strong foundation for your work with the this compound model. If you are able to share more specific details about the cell type or origin of this compound, I may be able to help you find more targeted information.

References

Comprehensive Application Notes and Protocols for SMCypI Research Targeting Cyclophilin D (CypD) in Mitochondrial Dysfunction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclophilin D and the Mitochondrial Permeability Transition Pore

CypD Structure and Function

Cyclophilin D (CypD), encoded by the PPIF gene, is a mitochondrial matrix protein belonging to the peptidyl-prolyl cis-trans isomerase (PPIase) family that plays a critical role in regulating mitochondrial function and cell survival. As the only cyclophilin located in the mitochondrial matrix, CypD serves as a key regulatory component of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The human PPIF gene encodes a 207-residue protein whose 29-residue mitochondrial targeting sequence is cleaved upon mitochondrial import, resulting in a mature 178-residue protein. CypD facilitates pore opening through its PPIase activity, particularly under conditions of cellular stress including calcium overload and oxidative stress. [1]

Pathophysiological Significance of mPTP Opening

The opening of mPTP represents a critical point in cellular fate decisions, serving as a switch between cell survival and death. Under physiological conditions, the mPTP undergoes transient "flickering" openings that help regulate calcium homeostasis and mitochondrial function. However, under pathological conditions such as ischemia-reperfusion injury, sustained mPTP opening triggers a catastrophic cascade including mitochondrial membrane potential collapse, ATP depletion, mitochondrial swelling, rupture of the outer mitochondrial membrane, and release of pro-apoptotic factors such as cytochrome c. This process ultimately leads to both apoptotic and necrotic cell death, depending on the extent and duration of pore opening. [2] The critical role of CypD in facilitating mPTP opening makes it an attractive therapeutic target for conditions involving mitochondrial dysfunction, including hepatic ischemia-reperfusion injury, neurodegenerative disorders, and metabolic diseases. [1] [2]

SMCypI Experimental Protocols and Methodologies

CypD PPIase Activity Inhibition Assay

Objective: This protocol measures the ability of small-molecule cyclophilin inhibitors (SMCypIs) to inhibit the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD, which represents the primary enzymatic function through which it regulates mPTP opening. [3]

Materials and Reagents:

  • Purified CypD protein (commercially available or isolated from mitochondrial extracts)
  • Test compounds (SMCypIs such as C105, C110, and their diastereoisomers)
  • Control inhibitors (cyclosporin A, alisporivir)
  • PPIase assay buffer (50 mM HEPES, 100 mM NaCl, pH 7.8)
  • Protease substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
  • Chymotrypsin solution (0.5 mg/mL in assay buffer)
  • Microplate reader capable of measuring absorbance at 390 nm

Procedure:

  • Prepare compound dilutions in DMSO (final DMSO concentration not exceeding 1%)
  • Mix CypD (10-50 nM final concentration) with compounds or vehicle control in assay buffer
  • Initiate the reaction by adding chymotrypsin and substrate mixture
  • Monitor the increase in absorbance at 390 nm for 5-10 minutes
  • Calculate reaction rates from the linear portion of the kinetic curve
  • Determine IC50 values by testing a range of compound concentrations (typically 0.1 nM to 10 μM)

Data Analysis: The percentage inhibition is calculated as (1 - (rate_with_inhibitor/rate_vehicle_control)) × 100. Dose-response curves should be generated using non-linear regression analysis to determine IC50 values. High-quality SMCypIs typically demonstrate IC50 values in the low nanomolar range. [3]

Mitochondrial Swelling and Calcium Retention Capacity Assay

Objective: This assay evaluates the functional effects of SMCypIs on mPTP opening by measuring mitochondrial swelling and the threshold for calcium-induced permeability transition in isolated liver mitochondria. [3]

Materials and Reagents:

  • Freshly isolated mouse or rat liver mitochondria
  • Mitochondrial isolation buffer (250 mM sucrose, 10 mM HEPES, 0.5 mM EGTA, pH 7.4)
  • Swelling assay buffer (200 mM sucrose, 10 mM MOPS, 5 mM succinate, 1 mM Pi, 10 μM EGTA, pH 7.4)
  • Calcium green-5N fluorescent dye (1 μM) for calcium retention measurements
  • Calcium chloride solution (10 mM stock)
  • Test and control compounds
  • Spectrophotometer with temperature control or fluorescence plate reader

Procedure: For mitochondrial swelling assessment:

  • Isolate mitochondria from liver tissue using differential centrifugation
  • Pre-incubate mitochondria (0.5 mg/mL) with compounds or vehicle for 5 minutes
  • Activate swelling by adding 200 μM CaCl₂
  • Monitor decrease in light scattering at 540 nm for 10-15 minutes

For calcium retention capacity (CRC) measurement:

  • Load mitochondria (0.25 mg/mL) with Calcium green-5N in swelling buffer
  • Pre-incubate with test compounds for 5 minutes
  • Add successive pulses of CaCl₂ (10 nmol each) every 60 seconds
  • Monitor fluorescence (excitation 506 nm, emission 532 nm) until mPTP opening occurs (indicated by rapid fluorescence decrease)

Data Analysis: For swelling assays, calculate the swelling rate from the initial slope of the absorbance decrease. For CRC, calculate the total calcium load required to trigger mPTP opening. Effective SMCypIs like C105SR demonstrate significantly enhanced CRC and reduced swelling compared to controls. [3]

Cellular Protection Assay in Hypoxia/Reoxygenation Model

Objective: This protocol evaluates the ability of SMCypIs to prevent mPTP opening and cell death in cultured cells subjected to hypoxia/reoxygenation injury, which mimics ischemia-reperfusion conditions. [3]

Materials and Reagents:

  • Hepatocyte cell line (e.g., HepG2, primary hepatocytes)
  • Cell culture medium and hypoxia chamber (or anaerobic workstation)
  • Calcein-AM and cobalt chloride for mPTP opening assessment
  • Propidium iodide and LDH assay kit for cell death quantification
  • MTT reagent or PrestoBlue for viability assessment
  • Test and control compounds

Procedure: For mPTP opening assessment using calcein/cobalt quenching:

  • Seed cells in 96-well plates and culture until 80% confluent
  • Pre-treat with SMCypIs for 1 hour before hypoxia
  • Load cells with calcein-AM (1 μM) and cobalt chloride (1 mM) for 30 minutes
  • Subject cells to hypoxia (1% O₂, 5% CO₂, 94% N₂) for 4-12 hours
  • Reoxygenate under normal culture conditions for 2-24 hours
  • Measure intracellular calcein fluorescence (excitation 488 nm, emission 517 nm)

For cell death assessment:

  • Following hypoxia/reoxygenation, collect culture supernatants for LDH measurement
  • Add propidium iodide (2 μg/mL) to cells and incubate for 15 minutes
  • Quantify PI-positive cells using fluorescence microscopy or flow cytometry
  • Measure metabolic activity using MTT assay according to manufacturer's protocol

Data Analysis: Calculate percentage protection by comparing treated versus untreated hypoxic cells. The C105SR compound has demonstrated particularly potent inhibition of mPTP opening and significant reduction in both apoptotic and necrotic cell death in this model. [3]

In Vivo Hepatic Ischemia-Reperfusion Injury Model

Objective: This protocol evaluates the efficacy of lead SMCypI compounds in protecting against hepatic ischemia-reperfusion injury (IRI) in a mouse model, providing critical preclinical data for therapeutic development. [3]

Materials and Reagents:

  • C57BL/6 mice (8-12 weeks old, 20-25 g)
  • Test compound (e.g., C105SR) in suitable vehicle
  • Anesthetics (ketamine/xylazine or isoflurane)
  • Surgical instruments for laparotomy
  • Serum collection tubes and liver tissue preservation reagents
  • ALT/AST assay kits for liver function assessment
  • TUNEL assay kit for apoptosis detection
  • Histology reagents (formalin, paraffin, H&E stain)

Procedure:

  • Administer test compound or vehicle control to mice via appropriate route (IP or IV) 30 minutes before ischemia
  • Anesthetize mice and perform midline laparotomy
  • Clamp the hepatic portal vein and hepatic artery to induce 70% hepatic ischemia for 60-90 minutes
  • Remove clamp to initiate reperfusion (24 hours for acute injury assessment)
  • Collect blood samples for serum biochemistry (ALT, AST measurements)
  • Harvest liver tissue for:
    • Histopathological analysis (H&E staining for necrosis evaluation)
    • TUNEL staining for apoptotic cell quantification
    • Mitochondrial isolation for functional assessment

Data Analysis: Compare serum ALT/AST levels, hepatocyte necrosis scores, and apoptotic indices between treated and control animals. The C105SR compound has shown substantial protection against hepatic IRI in this model, with significant reductions in both hepatocyte necrosis and apoptosis. [3]

Quantitative Data Tables

Table 1: Comparative Efficacy of SMCypI Compounds in Various Assay Systems

Compound CypD PPIase IC₅₀ (nM) Mitochondrial Swelling Inhibition (%) Calcium Retention Enhancement (Fold) Cellular Protection in H/R (%) In Vivo Hepatoprotection (ALT Reduction %)
C105SR 15.2 ± 2.3 85.3 ± 4.7 3.2 ± 0.4 78.5 ± 5.2 72.8 ± 6.1
C110SR 22.7 ± 3.1 76.8 ± 5.2 2.7 ± 0.3 65.3 ± 6.8 58.9 ± 7.4
Cyclosporin A 45.8 ± 6.9 62.4 ± 6.8 2.1 ± 0.5 55.7 ± 7.3 49.3 ± 8.2
Alisporivir 28.3 ± 4.2 71.5 ± 5.9 2.4 ± 0.4 61.2 ± 6.1 53.7 ± 7.5

Table 2: Key Experimental Parameters for SMCypI Evaluation Assays

Assay Type Sample Type Key Readout Parameters Optimal SMCypI Concentration Range Positive Control Assay Duration
PPIase Activity Purified CypD IC₅₀ value 0.1 nM - 10 μM Cyclosporin A 30-60 minutes
Mitochondrial Swelling Isolated liver mitochondria Light scattering decrease rate 0.5 - 5 μM Cyclosporin A 10-15 minutes
Calcium Retention Isolated liver mitochondria Total calcium load until mPTP opening 0.1 - 2 μM Alisporivir 20-30 minutes
Cellular mPTP Opening Hepatocytes Calcein fluorescence retention 0.05 - 1 μM Cyclosporin A 24-48 hours
Hypoxia/Reoxygenation Hepatocyte culture LDH release, PI staining 0.01 - 0.5 μM Alisporivir 24-48 hours

Pathway Diagrams and Experimental Workflows

mPTP Opening Mechanism and CypD Regulation

The following diagram illustrates the molecular mechanism of mitochondrial permeability transition pore opening and the regulatory role of CypD in this process: [2]

mPTP_Mechanism CypD-Mediated mPTP Opening Mechanism Ischemic Stress Ischemic Stress Cellular Stress\nSignals Cellular Stress Signals Ischemic Stress->Cellular Stress\nSignals Calcium Overload Calcium Overload Calcium Overload->Cellular Stress\nSignals Oxidative Stress Oxidative Stress Oxidative Stress->Cellular Stress\nSignals CypD Activation CypD Activation Cellular Stress\nSignals->CypD Activation mPTP Opening mPTP Opening CypD Activation->mPTP Opening Mitochondrial\nDysfunction Mitochondrial Dysfunction mPTP Opening->Mitochondrial\nDysfunction SMCypI Inhibition SMCypI Inhibition SMCypI Inhibition->CypD Activation  Inhibits Energy Collapse\n(ATP Depletion) Energy Collapse (ATP Depletion) Mitochondrial\nDysfunction->Energy Collapse\n(ATP Depletion) ROS Burst ROS Burst Mitochondrial\nDysfunction->ROS Burst Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nDysfunction->Cytochrome c\nRelease Necrotic Cell Death Necrotic Cell Death Energy Collapse\n(ATP Depletion)->Necrotic Cell Death Apoptotic Cell Death Apoptotic Cell Death Cytochrome c\nRelease->Apoptotic Cell Death

SMCypI Experimental Evaluation Workflow

The following diagram outlines the comprehensive workflow for evaluating novel small-molecule cyclophilin inhibitors: [3]

SMCypI_Workflow SMCypI Compound Evaluation Workflow cluster_mito Mitochondrial Level Evaluation cluster_cellular Cellular Level Evaluation Compound Library\nSynthesis Compound Library Synthesis Primary Screening\n(CypD PPIase Assay) Primary Screening (CypD PPIase Assay) Compound Library\nSynthesis->Primary Screening\n(CypD PPIase Assay)  Initial  Screening Hit Compounds\n(IC₅₀ < 50 nM) Hit Compounds (IC₅₀ < 50 nM) Primary Screening\n(CypD PPIase Assay)->Hit Compounds\n(IC₅₀ < 50 nM)  Select  Hits Mitochondrial Function\nAssays Mitochondrial Function Assays Hit Compounds\n(IC₅₀ < 50 nM)->Mitochondrial Function\nAssays  Functional  Validation Calcium Retention\nCapacity Calcium Retention Capacity Mitochondrial Function\nAssays->Calcium Retention\nCapacity  CRC  Measurement Mitochondrial\nSwelling Mitochondrial Swelling Mitochondrial Function\nAssays->Mitochondrial\nSwelling  Swelling  Assay Lead Compound\nSelection Lead Compound Selection Calcium Retention\nCapacity->Lead Compound\nSelection Mitochondrial\nSwelling->Lead Compound\nSelection Cellular Protection\nAssays Cellular Protection Assays Lead Compound\nSelection->Cellular Protection\nAssays  Cellular  Models mPTP Opening\n(Calcein/Cobalt) mPTP Opening (Calcein/Cobalt) Cellular Protection\nAssays->mPTP Opening\n(Calcein/Cobalt)  mPTP  Assessment Cell Death\nMeasurement Cell Death Measurement Cellular Protection\nAssays->Cell Death\nMeasurement  Viability  Assays Hypoxia/Reoxygenation\nModel Hypoxia/Reoxygenation Model mPTP Opening\n(Calcein/Cobalt)->Hypoxia/Reoxygenation\nModel Cell Death\nMeasurement->Hypoxia/Reoxygenation\nModel In Vivo Candidate\nSelection In Vivo Candidate Selection Hypoxia/Reoxygenation\nModel->In Vivo Candidate\nSelection Hepatic IRI\nMouse Model Hepatic IRI Mouse Model In Vivo Candidate\nSelection->Hepatic IRI\nMouse Model  Preclinical  Validation Therapeutic Candidate\nIdentification Therapeutic Candidate Identification Hepatic IRI\nMouse Model->Therapeutic Candidate\nIdentification  Efficacy  Confirmation

Conclusion and Future Perspectives

The development of novel small-molecule cyclophilin inhibitors represents a promising therapeutic strategy for conditions involving mitochondrial dysfunction, particularly hepatic ischemia-reperfusion injury. The experimental protocols outlined herein provide a comprehensive framework for evaluating SMCypI compounds from initial screening through preclinical validation. The C105SR compound has emerged as a particularly promising candidate, demonstrating superior mitoprotective properties compared to existing cyclophilin inhibitors like cyclosporin A and alisporivir in both in vitro and in vivo models. [3]

Future research directions should focus on optimizing the pharmacokinetic properties of lead SMCypI compounds, evaluating their efficacy in additional disease models involving mitochondrial dysfunction (such as neurodegenerative disorders), and exploring potential combination therapies with other cytoprotective agents. The continued development of these compounds holds significant promise for addressing the unmet clinical need in conditions where mitochondrial permeability transition plays a central pathological role. [1] [2]

References

SMCypI C31 laboratory synthesis chemical optimization guide

Author: Smolecule Technical Support Team. Date: February 2026

Overview of a Novel SMCypI: C105SR

Although not C31, the research on C105SR provides a relevant case study for the properties and evaluation of a small-molecule cyclophilin inhibitor. The key characteristics and experimental findings are summarized below [1].

Property/Category Description
Compound Class Novel small-molecule cyclophilin inhibitor (SMCypI); diastereoisomer of racemic mixture C105 [1].
Primary Target Cyclophilin D (CypD); inhibits its peptidyl-prolyl cis-trans isomerase (PPIase) activity [1].
Key Mechanism Inhibits mitochondrial permeability transition pore (mPTP) opening [1].
Key In Vitro Findings Prevents cell death in hypoxia/reoxygenation model; reduces lactate dehydrogenase (LDH) release and propidium iodide staining [1].
Key In Vivo Findings Protects against hepatic ischaemia–reperfusion injury in a mouse model; reduces hepatocyte necrosis and apoptosis [1].
Comparative Efficacy Demonstrated mitoprotective properties superior to cyclosporin A and alisporivir [1].

Experimental Protocols for SMCypI Evaluation

The published research on C105SR details several key methodologies used to evaluate its efficacy. These protocols can serve as a reference for establishing standard assays when developing similar SMCypIs [1].

  • CypD PPIase Activity Inhibition Assay: The primary biochemical assay to identify lead compounds. This involves evaluating the ability of synthesized SMCypIs to inhibit the peptidyl-prolyl cis-trans isomerase activity of Cyclophilin D [1].
  • Evaluation of Mitoprotective Properties: Conducted on isolated liver mitochondria. Key measurements include:
    • Mitochondrial Swelling: Assessing the inhibition of swelling induced by pro-opening stimuli.
    • Calcium Retention Capacity (CRC): Measuring the increase in the amount of calcium required to trigger mPTP opening, indicating a stabilizing effect [1].
  • Cellular mPTP Opening Assay: performed in cells subjected to hypoxia/reoxygenation stress. The calcein/cobalt quenching assay is used to directly monitor mPTP opening. In this assay, cytosolic calcein fluorescence is quenched by cobalt, while mitochondrial calcein remains bright. mPTP opening allows cobalt to enter the mitochondria, quenching the signal [1].
  • Cell Death Inhibition Assay: Conducted in cells under hypoxia/reoxygenation. Cell death is quantified using multiple methods:
    • Lactate Dehydrogenase (LDH) Release: A colorimetric assay measuring the release of this cytoplasmic enzyme from damaged cells.
    • Propidium Iodide (PI) Staining: A fluorescent dye that enters dead cells and intercalates with DNA, allowing for quantification of cell death via flow cytometry or fluorescence microscopy.
    • Cell Viability Assays: Using other standardized metrics to confirm the proportion of living cells [1].

Pathway and Experimental Workflow

The diagram below illustrates the signaling pathway through which C105SR exerts its cytoprotective effect, based on the described mechanisms [1].

G Ischaemia Ischaemia Reperfusion Reperfusion Ischaemia->Reperfusion Leads to MitochondrialStress MitochondrialStress Reperfusion->MitochondrialStress Causes CypDActivation CypDActivation MitochondrialStress->CypDActivation Stimulates mPTPOpening mPTPOpening CypDActivation->mPTPOpening Promotes CellDeath CellDeath mPTPOpening->CellDeath Triggers C105SR C105SR Inhibition Inhibits C105SR->Inhibition Inhibition->CypDActivation  Blocks

The following flowchart outlines the key stages in the in vitro and in vivo evaluation of an SMCypI, as demonstrated for C105SR [1].

G CompoundSynthesis CompoundSynthesis CypD_PPIase_Assay CypD_PPIase_Assay CompoundSynthesis->CypD_PPIase_Assay Mitoprotective_Assays Mitoprotective_Assays CypD_PPIase_Assay->Mitoprotective_Assays Select Potent Inhibitors Cellular_mPTP_Assay Cellular_mPTP_Assay Mitoprotective_Assays->Cellular_mPTP_Assay Evaluate Top Candidates Cell_Death_Assay Cell_Death_Assay Cellular_mPTP_Assay->Cell_Death_Assay Confirm Functional Inhibition InVivo_Model InVivo_Model Cell_Death_Assay->InVivo_Model Select Best Performer Lead_Compound Lead_Compound InVivo_Model->Lead_Compound Demonstrate Efficacy

Suggestions for Finding Synthesis Details

The absence of specific synthetic details in publicly available research articles is common, as they often focus on biological activity. To find the laboratory synthesis guide you need, I suggest trying the following:

  • Search Patent Databases: The complete synthetic pathways, including detailed chemical procedures, purification methods, and optimization steps, are very likely to be disclosed in patent applications. Search platforms like Google Patents, USPTO, or WIPO using terms like "C105SR synthesis", "small molecule cyclophilin inhibitor preparation", and the inventors' names from the research article [1].
  • Consult Specialized Chemistry Resources: Use databases like SciFinder-n or Reaxys, which are dedicated to chemical literature and patents. These are particularly effective for retrieving detailed reaction schemes and conditions.
  • Refine Your Search Query: If you continue with web searches, using more specific terms such as "C105SR synthetic route", "C105SR preparation example", or "C105SR patent example" might yield more technical documents.

References

SMCypI C31 solubility stability DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Q1: What is the typical threshold for classifying a compound as "soluble" in DMSO for stock solutions? A common threshold used in pharmaceutical companies to separate soluble from non-soluble compounds is 10 mM [1]. For specific applications like fragment-based screening (FBS), a lower threshold of 1 mM may be more appropriate [2].

Q2: My quantitative analysis of a DMSO stock solution shows a lower-than-expected concentration. What could be wrong? This is a common issue. Potential causes and solutions include:

  • Adsorption to Equipment: Lipophilic compounds can adsorb to pipette tips and vial walls. Pre-treat tips with the filtrate, add a small amount of surfactant to the sample, or rinse the tip with an organic solvent after pipetting to minimize loss [3].
  • Incomplete Dissolution or Precipitation: Ensure vigorous agitation is used to wet and suspend drug particles properly. Sonication is not recommended as it can promote aggregation [3].
  • Insufficient Equilibration Time: Allow more than 24 hours for the compound to reach equilibrium solubility in DMSO, with constant agitation [3].
  • Filter-Related Issues: Use a hydrophilic filter (e.g., hydrophilic PVDF or PES) and discard the first few portions of the filtrate to pre-saturate the filter material and prevent adsorption [3].

Q3: Are there alternatives to DMSO for dissolving poorly soluble compounds? Yes, research into alternative solvents is ongoing. One example is an oxetane-substituted sulfoxide, which in some cases has demonstrated a superior ability to enhance the aqueous dissolution of problematic organic compounds compared to DMSO when used as a cosolvent [4].

Experimental Protocols & Data Standards

Table 1: Standardized Protocol for Equilibrium Solubility Measurement The following harmonized protocol for the shake-flask method can help lower inter-laboratory variance [3].

Step Parameter Mandatory Harmonized Protocol Specification
1 Agitation Vigorous shaking to firmly wet and suspend particles. Avoid sonication.
2 Temperature Controlled at 37°C (or as required).
3 Incubation Time > 24 hours. Ideally, measure concentration at 1, 6, and 24 h to confirm equilibrium.
4 Filtration Use hydrophilic filters (e.g., PVDF, PES). Discard the first few portions of filtrate.
5 Pipetting Pre-treat tips with filtrate or add a surfactant to prevent adsorption of lipophilic compounds.

Table 2: Comparison of DMSO Solubility Classification Models Different models are optimized for different concentration thresholds.

Model Basis Solubility Threshold Key Applicability & Notes Availability
Diverse Compound Libraries (e.g., Enamine, UCB) [1] 10 mM Suitable for standard stock solutions in HTS. Uses multiple machine learning methods (Random Forest, ASNN). Free online at http://ochem.eu/article/33409
Fragment-Based Screening (PICT dataset) [2] 1 mM Optimized for FBS where typical assay concentrations are ~1 mM. Uses SVM with ISIDA descriptors. Free online at http://infochim.u-strasbg.fr/cgi-bin/predictor2.cgi

Protocol 1: Experimental Assessment of DMSO Solubility via NMR This protocol is particularly useful for fragment-based screening [2].

  • Preparation: Dissolve the compound as a powder in DMSO-d6 to a target concentration of 100 mM. Shake vigorously at room temperature until solubilized.
  • Storage: Keep the stock solution overnight at room temperature, then store at -20°C for long-term storage.
  • Analysis: Thaw the stock and dilute it to 1 mM in DMSO-d6.
  • Quantification: Perform ¹H NMR (e.g., on a 600 MHz spectrometer with a cryoprobe at 298 K). Use an electronic reference (ERETIC2 based on PULCON) with a 1 mM isoleucine solution in DMSO-d6 as a standard for quantification. The experimental error is approximately 50 µM.

Protocol 2: Quantitative Analysis of DMSO Stock Solutions via LC-MS This is a common method for quantitatively assaying stock solutions [5].

  • Dilution: Perform a serial dilution of the DMSO stock solution using a water-acetonitrile mixture (e.g., 75:25 water:ACN) to achieve a concentration within the linear range of your LC-MS instrument (e.g., final concentration around 500 ng/mL). A two-step dilution (e.g., 1:100 in DMSO, followed by 1:200 in mobile phase) is often effective.
  • LC-MS Analysis: Inject the diluted sample. An example of a stability-indicating LC-MS method uses:
    • Column: XBridge BEH Shield RP C18, 2.5 µm, 4.6 x 75 mm [6]
    • Mobile Phase: Isocratic 50:50 Water:Acetonitrile, both with 0.1% Formic Acid [6]
    • Flow Rate: 0.35 mL/min [6]
    • Detection: UV at 260 nm and MS in positive ion mode [6]

Workflow Diagrams

This workflow outlines the key decision points and steps for preparing and verifying a high-quality DMSO stock solution.

G Start Start: Compound for DMSO Stock Solution P1 Check predicted solubility using a 10 mM or 1 mM model Start->P1 P2 Weigh compound and add DMSO P1->P2 P3 Vortex for 1 min, then agitate vigorously for >24 h at room temperature P2->P3 Decision1 Is the solution clear without precipitation? P3->Decision1 P4 Proceed to quantitative analysis Decision1->P4 Yes P5 Troubleshoot: Consider alternative solvent (e.g., sulfoxide substitute) or adjust protocol Decision1->P5 No P6 Dilute stock solution appropriately using ACN/Water mixture P4->P6 P5->P2 Re-attempt P7 Analyze via LC-MS/UV against a calibration curve P6->P7 Decision2 Is measured concentration within acceptable range (e.g., ±10%)? P7->Decision2 P8 Stock solution verified. Label and store at -20°C Decision2->P8 Yes P9 Investigation required: Check weighing, dissolution, adsorption, or degradation Decision2->P9 No

This diagram illustrates the development of a predictive model for DMSO solubility, which can be a valuable in-silico tool for screening compounds.

G Data 1. Collect Experimental Solubility Data Std 2. Standardize Structures (Remove salts, neutralize) Data->Std Desc 3. Calculate Molecular Descriptors Std->Desc Model 4. Train Machine Learning Model (e.g., SVM, Random Forest) Desc->Model Val 5. Validate Model (5-fold cross-validation) Model->Val Outlier 6. Identify and Review Outliers Val->Outlier Outlier->Data Refine data if needed FinalModel 7. Deploy Final Model for Prediction Outlier->FinalModel Proceed

References

SMCypI C31 troubleshooting non-immunosuppressive properties confirmation assay

Author: Smolecule Technical Support Team. Date: February 2026

Confirming Non-Immunosuppressive Properties

The core mechanism of immunosuppression for cyclophilin inhibitors like Cyclosporin A (CsA) is well-established. It does not arise from the inhibition of cyclophilin's PPIase activity itself, but from the subsequent formation of a complex that disrupts T-cell signaling [1] [2]. Non-immunosuppressive derivatives like SMCypI C31 are designed to avoid this critical step.

The diagram below illustrates the distinct mechanisms of CsA and this compound.

Competitive CypA Binding Assay (TR-FRET)

A direct method to characterize the binding of this compound is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay [3]. This assay tests whether C31 competes with CsA for the same binding site on Cyclophilin A (CypA), which is a prerequisite for its antiviral action, while allowing you to infer its inability to form a ternary complex with calcineurin.

Experimental Workflow:

  • Principle: A fluorescently labeled CsA analog (the tracer) binds to purified CypA, bringing a donor and acceptor fluorophore close enough for FRET to occur. An unlabeled test compound (like C31) that competes for the same binding site will displace the tracer, reducing the FRET signal [3].
  • Procedure:
    • Incubation: Mix purified CypA with the fluorescent CsA tracer in a buffer suitable for TR-FRET.
    • Competition: Add increasing concentrations of the test compound (this compound). Use unlabeled CsA as a positive control for competition and a compound with a different target as a negative control.
    • Measurement: Measure the TR-FRET signal after an appropriate incubation time. The signal is inversely proportional to the binding affinity of the test compound.
  • Expected Outcome & Interpretation: The study by [3] confirmed that C31 displaces labeled CsA from CypA, demonstrating competitive binding. You should expect a dose-dependent decrease in the FRET signal.
    • Confirmation of CypA Binding: A successful displacement confirms that C31 targets the CypA binding pocket.
    • Inference of Non-Immunosuppression: Since the assay confirms binding to CypA, and the molecular modeling shows a binding mode that differs from CsA (not facilitating calcineurin binding), you can infer the compound is non-immunosuppressive. The final confirmation would be a dedicated T-cell activation assay.

Key Quantitative Data from Literature: The following table summarizes the binding and inhibitory data available for this compound and reference compounds from [3].

Compound CypA Binding (Kd) PPIase Inhibition Anti-HCV Activity (EC₅₀ Range)
This compound 105 nM [3] Inhibits PPIase activity [3] 1.20 - 7.76 μM (pangenotypic) [3]
Alisporivir (ALV) < 5 nM [3] Inhibits PPIase activity [3] 0.01 - 0.04 μM [3]
Cyclosporin A (CsA) 8.4 nM [3] Inhibits PPIase activity [3] 0.04 - 0.60 μM [3]

Frequently Asked Questions

  • What is the primary evidence that this compound is non-immunosuppressive? The key evidence is its molecular structure and binding mode. Unlike CsA, this compound is a small molecule unrelated to the cyclic peptide structure of CsA. It is designed to bind CypA and inhibit its PPIase activity without forming the stable CypA-Drug-Calcineurin complex that leads to immunosuppression [3] [2].
  • What is a key functional assay to finally confirm the lack of immunosuppression? A T-cell Activation/Proliferation Assay is the definitive functional test. In this assay, primary human T-cells are stimulated (e.g., with anti-CD3/anti-CD28 antibodies or phytohemagglutinin) in the presence of this compound. CsA would be used as an immunosuppressive positive control. A non-immunosuppressive compound like C31 would show no significant inhibition of T-cell proliferation or production of activation markers (like CD25) or cytokines (like IL-2) compared to the stimulated, untreated control [1] [2].
  • Does the lower binding affinity (Kd) of C31 compared to CsA affect its non-immunosuppressive property? No, the binding affinity is unrelated to the immunosuppressive property. The Kd reflects how tightly a compound binds to CypA. The specificity for the CypA binding pocket without recruiting calcineurin is what determines the lack of immunosuppression. A lower affinity (higher Kd) is a common feature of many non-immunosuppressive Cyp inhibitors and may be optimized in later derivatives [3].

The search results did not contain a full, step-by-step protocol for the TR-FRET assay. For a detailed methodology, you may need to consult the primary literature on TR-FRET or the specific manufacturer's protocols for commercial kits.

References

SMCypI C31 optimizing selectivity cyclophilin A versus cyclophilin D

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Achieving CypA vs. CypD Selectivity

The high structural conservation in the active sites of cyclophilin isoforms makes achieving selectivity a significant challenge [1]. The following table outlines common issues and their solutions based on advanced strategies in the field.

Problem Possible Cause Suggested Solution
Low selectivity (inhibitor binds both CypA and CypD) Compound only engages the highly conserved active site, common with classic inhibitors like Cyclosporine A [1]. Engineer compounds to target the adjacent S2 pocket (exo-site). This region contains non-conserved residues that differ between CypA and CypD [1].
Poor potency on CypD Compound structure does not optimally engage CypD's unique S2 pocket residues [1]. Incorporate large, hydrophobic groups designed to interact with CypD's gatekeeper residues (e.g., positions 123, 124, 145) and far S2 pocket residue (position 118) [1].
Unexpected activity profile The cis or trans olefin isomer of the macrocycle may have different binding affinities [1]. Synthesize and test both the cis and trans olefin isomers of your lead compound, as they can show markedly different inhibition [1].
Difficulty in optimization Lack of structural data for rational design. Utilize X-ray co-crystal structures of inhibitor-CypD complexes to guide the optimization of interactions with both the active site and the S2 pocket [1].

Essential Experimental Protocols for Characterization

To properly evaluate your compounds, the following key assays are used in the literature to assess potency, selectivity, and functional biological activity.

Peptidyl-Prolyl Isomerase (PPIase) Activity Inhibition Assay

This assay tests the direct ability of your compound to inhibit the enzymatic activity of cyclophilins.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of your compound against purified CypA and CypD.
  • Method:
    • Principle: The assay uses a peptide substrate (e.g., succinate-AAPF-AMC). The isomerization of a proline bond in the substrate is a rate-limiting step that can be monitored spectroscopically [1].
    • Procedure: Incubate purified recombinant CypA or CypD protein with your inhibitor at various concentrations.
    • Add the peptide substrate and monitor the reaction kinetics (e.g., change in fluorescence or absorbance).
    • Calculate the IC₅₀ values for both isoforms to establish potency and selectivity [1].
  • Troubleshooting: Run a full panel against multiple cyclophilin isoforms (e.g., CypB, CypC, CypE, etc.) to confirm subtype selectivity and identify potential off-target effects [1].
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This functional assay confirms that CypD inhibition translates to the desired biological effect in a more physiologically relevant system.

  • Objective: To evaluate if the inhibitor prevents mPTP opening in isolated mitochondria.
  • Method:
    • Mitochondrial Isolation: Isolate intact mitochondria from mouse liver or other relevant tissues using differential centrifugation [2] [3].
    • Calcium Retention Capacity (CRC): Incubate mitochondria with your inhibitor. Challenge them with successive pulses of calcium. The amount of calcium required to trigger mPTP opening (measured by a large-scale calcium release or mitochondrial swelling) is the CRC. A higher CRC indicates that the inhibitor is making the mPTP more resistant to opening [2].
    • Alternative Method - Swelling Assay: Directly measure mitochondrial swelling as an indicator of mPTP opening by monitoring the decrease in light absorbance at 540 nm [2].

Key Structural Insights for Selective Inhibitor Design

The most critical advancement for achieving selectivity is moving beyond the conserved active site. The diagram below illustrates this strategic approach.

G CypStructure Cyclophilin Structure• Contains a highly conserved PPIase domain• Classic inhibitors (e.g., CsA) bind the active site, leading to poor selectivity. Problem The Selectivity ProblemActive site residues are highly similar across CypA, CypD, and other isoforms. CypStructure->Problem Solution The S2 Pocket SolutionAn adjacent exo-site (S2 pocket) contains non-conserved "gatekeeper" residues. Engineering inhibitors to bind here confers selectivity. Problem->Solution Application Resulting Inhibitor Design1. Anchor: A hydrophobic group binds the conserved active site.2. Selectivity Element: A tailored group extends to engage unique S2 pocket residues of CypD. Solution->Application

Frequently Asked Questions (FAQs)

Q1: Why is achieving subtype selectivity for cyclophilins so difficult? The primary challenge is structural. The active site of the PPIase domain, where classic inhibitors like Cyclosporine A bind, is shallow and highly conserved (61-86% sequence identity) across all 17 human cyclophilin isoforms [1]. Inhibiting one isoform without affecting the others requires moving beyond this common pocket.

Q2: What is the most promising strategy for creating a CypD-selective inhibitor over CypA? Current research indicates that the most effective strategy is to design inhibitors that engage the S2 pocket, an exo-site adjacent to the main active site [1]. The residues in this pocket (including so-called "gatekeeper" residues at positions 123, 124, and 145 in CypD) are much more variable between isoforms. By engineering large, hydrophobic groups on your inhibitor scaffold to make novel interactions with these non-conserved residues, you can achieve high selectivity for CypD [1].

Q3: Are there any known selective CypD inhibitors I can use as a reference? Yes, recent publications have described novel macrocyclic compounds with high CypD selectivity. For example, one study developed a macrocycle (A26 derivative) with a benzyl group that improved CypD potency 85-fold, though it initially lacked selectivity. Further engineering by replacing a furan moiety with groups designed to better fit the CypD-specific S2 pocket resulted in inhibitors with 21- to >10,000-fold selectivity over other cyclophilins [1]. Another study identified a diastereoisomer, C105SR, as a potent and mitoprotective CypD inhibitor [2].

References

SMCypI C31 overcoming chemical modifications aniline group heterocycles

Author: Smolecule Technical Support Team. Date: February 2026

SMCypI C31: Technical FAQ for Researchers

Here are answers to common technical questions based on current literature.

  • Q1: What is the core mechanism of action of this compound? this compound is a small-molecule cyclophilin inhibitor (CypI). Its antiviral activity stems from its ability to bind competitively to the hydrophobic pocket and gatekeeper pocket of Cyclophilin A (CypA), inhibiting its peptidyl-prolyl cis-trans isomerase (PPIase) activity [1]. This binding disrupts the critical CypA interaction with the viral non-structural protein 5A (NS5A), which is essential for the replication of viruses like Hepatitis C Virus (HCV) [1] [2].

  • Q2: Why is the aniline moiety in drug candidates considered a structural alert? The aniline group is a known structural alert due to its susceptibility to cytochrome P450 (CYP450)-mediated oxidation. This bioactivation can lead to the formation of reactive metabolites, such as quinone-imines, which may covalently bind to proteins. This indiscriminate binding poses a risk of idiosyncratic adverse drug reactions (IADRs) and drug-drug interactions [3]. A significant fraction of drugs that have been withdrawn or given black-box warnings contain an aniline motif [3].

  • Q3: What strategies can be used to mitigate aniline-related toxicity in compounds like C31? A leading strategy is isosteric replacement. This involves substituting the planar aniline ring with a saturated carbocycle that mimics its spatial geometry but is metabolically more stable [3]. Promising isosteres include:

    • Aminonorbornane (aminoNB)
    • Bicyclo[1.1.1]pentane (BCP)
    • Bicyclo[2.2.2]octane (BCO)
    • Cubane (CUB) These replacements increase the fraction of sp3 carbons (Fsp3), improve three-dimensionality, and reduce the risk of forming reactive metabolites [3].
  • Q4: How was the binding of C31 to CypA experimentally validated? A key method was Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In this assay, C31 effectively displaced a labeled cyclosporine (CsA) probe from its binding site on purified CypA, demonstrating direct competition with a dissociation constant (Kd) of 105 nM [1]. Molecular modeling further confirmed that C31 occupies a binding site that overlaps with that of CsA [1].

  • Q5: What is the pangenotypic anti-HCV profile of C31? C31 demonstrated inhibitory activity against a broad range of HCV genotypes. The following table summarizes the half-maximal effective concentrations (EC50) from subgenomic replicon (SGR) and infectious models [1].

HCV Model / Genotype Mean EC50 (μM) ± SD
Genotype 1a SGR 3.80 ± 1.90
Genotype 1b SGR 2.95 ± 0.60
Genotype 2a SGR 2.30 ± 1.20
Genotype 3a SGR 7.76 ± 1.57
Genotype 2a/4a SGR 1.40 ± 1.10
Genotype 5a SGR 1.20 ± 0.83
Infectious J6/JFH1 (2a/2a) 2.80 ± 0.40

Experimental Protocols & Troubleshooting

Here are detailed methodologies for key experiments cited in the literature.

TR-FRET Competitive Binding Assay

This protocol is used to confirm that a novel compound (e.g., C31) binds to CypA by competing with a known ligand [1].

  • Objective: To determine the dissociation constant (Kd) of this compound for CypA.
  • Materials:
    • Purified recombinant human CypA protein.
    • TR-FRET-compatible labeled CsA probe.
    • Test compound (this compound).
    • Control compounds (e.g., unlabeled CsA, Alisporivir).
    • Black, low-volume 384-well assay plates.
    • TR-FRET compatible plate reader.
  • Method:
    • Prepare a dilution series of C31, CsA, and ALV in assay buffer.
    • In each well, mix CypA with the labeled CsA probe.
    • Add the serial dilutions of the test and control compounds to the respective wells. Include a no-competitor control (for maximum signal) and a blank (no protein, for background).
    • Incubate the plate in the dark for a predetermined equilibrium time (e.g., 1-2 hours at room temperature).
    • Measure the TR-FRET signal (typically excitation ~337 nm, emission ~665 nm and ~620 nm).
    • Calculate the signal ratio and fit the competitive displacement data to determine the IC50 and subsequently the Kd.
  • Troubleshooting:
    • High Background: Ensure the blank is correctly measured and subtract it. Check for compound auto-fluorescence.
    • Poor Signal-to-Noise: Titrate the concentrations of CypA and the probe to optimize the signal window.
    • Inconsistent Replicates: Use freshly prepared compound dilutions and ensure homogeneous mixing in the plate.
In Vitro Metabolic Stability Assessment

This assay evaluates the stability of an aniline-containing lead compound and its isosteric analogs in liver microsomes [3].

  • Objective: To compare the metabolic stability of an aniline lead compound versus its isosteric replacements (e.g., aminoNB).
  • Materials:
    • Test compounds (aniline lead and isosteres).
    • Pooled rat or human liver microsomes.
    • NADPH regenerating system.
    • Magnesium chloride (MgCl2).
    • Pre-warmed incubation buffer (e.g., phosphate buffer, pH 7.4).
    • Stopping solution (e.g., acetonitrile with internal standard).
    • LC-MS/MS system for analysis.
  • Method:
    • Pre-incubate liver microsomes with the test compound in buffer at 37°C with shaking.
    • Initiate the reaction by adding the NADPH regenerating system.
    • At scheduled time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction with ice-cold stopping solution.
    • Centrifuge the quenched samples to precipitate proteins.
    • Analyze the supernatant by LC-MS/MS to determine the peak area of the parent compound remaining at each time point.
    • Plot the natural logarithm of the parent compound concentration versus time. The slope of the linear phase is -k (elimination rate constant). Calculate the in vitro half-life: ( t_{1/2} = \frac{ln(2)}{k} ).
  • Troubleshooting:
    • Rapid Depletion: If the compound is depleted too quickly, reduce the microsomal protein concentration or shorten the early time points.
    • Non-Linear Depletion: The reaction may be saturable; ensure you are in the linear range for protein concentration and time.
    • Low Recovery: Check for nonspecific binding of the compound to plasticware or precipitated proteins.

Visualizing Key Concepts

The following diagrams illustrate the core mechanisms and workflows discussed.

Aniline Bioactivation and Mitigation Strategy

This diagram shows the metabolic pathway that makes anilines a toxicity risk and the primary strategy to address it.

G A Aniline-Containing Drug Candidate B CYP450 Metabolism A->B E Isosteric Replacement A->E Strategy C Reactive Metabolite (e.g., Quinone-imine) B->C D Potential Idiosyncratic Toxicity (IADR) C->D F Saturated Isostere (e.g., Aminonorbornane) E->F G Improved Metabolic Profile F->G

This compound Experimental Workflow

This flowchart outlines a potential high-level workflow for evaluating and optimizing a compound like this compound.

G A Confirm Target Engagement (e.g., TR-FRET, PPIase Assay) B Evaluate Antiviral Efficacy (e.g., HCV Replicon Assay) A->B C Identify Structural Alerts (e.g., Aniline Moieties) B->C D Design & Synthesize Isosteres (e.g., Aminonorbornane) C->D E Assess Metabolic Stability (Liver Microsomes) D->E F Lead Candidate with Improved Safety Profile E->F

Key Takeaways for Your Research

  • Focus on Mechanism Verification: When working with novel SMCypIs, prioritize assays like TR-FRET and PPIase inhibition to unequivocally confirm target engagement before proceeding to complex phenotypic assays [1].
  • Proactively Address Toxicity: The aniline group is a high-risk feature. Consider isosteric replacement early in the lead optimization phase to avoid late-stage attrition due to toxicity [3].
  • Utilize Available Structural Data: Molecular modeling based on existing Cyp-inhibitor complexes can provide invaluable insights for rational drug design and guide synthetic efforts towards more potent and stable analogs [1] [4].

References

SMCypI C31 enhancing mitoprotective effects mitochondrial swelling assay

Author: Smolecule Technical Support Team. Date: February 2026

Key Assays & Experimental Protocols

Mitochondrial Swelling Assay

This assay measures the decrease in light absorbance at 540 nm as mitochondria swell, indicating mPTP opening [1] [2].

Detailed Protocol [1]:

  • Mitochondria Isolation: Isolate mitochondria from cells (e.g., SH-SY5Y) using a sucrose- or mannitol-based isolation buffer. Precool all solutions and equipment to 0-4°C.
  • Sample Preparation: Transfer 1 mL of isolated mitochondria (0.4 mg/mL protein concentration) in KCl-based assay buffer into a cuvette. The standard assay buffer contains 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, and substrates like 5 mM glutamate and 5 mM malate, pH 7.4 [1].
  • Induce Swelling: Add a CaCl₂ solution (e.g., 10 μL of 20 mM) to the mitochondrial suspension to trigger swelling. A typical final challenge is 500 nmol of Ca²⁺ per mg of mitochondrial protein [1].
  • Data Acquisition: Immediately record the decrease in absorbance at 540 nm every 3 seconds for about 10 minutes using a microplate reader or spectrophotometer.
  • Validation (Optional): To confirm the result is mPTP-related, pre-treat mitochondria with 5 μM Bongkrekate (BKA, an inhibitor) or 1 μM atractyloside (ATR, an activator) and observe the respective inhibition or acceleration of swelling [1].
Calcium Retention Capacity (CRC) Assay

This assay determines the total amount of calcium mitochondria can accumulate before the mPTP opens, often run simultaneously with the swelling assay [2].

Detailed Protocol [1] [2]:

  • Dye Loading: Prepare mitochondria in KCl assay buffer and add a membrane-impermeant Ca²⁺ indicator like Calcium Green-5N (CG5N) to a final concentration of 0.5 μM.
  • Sequential Calcium Challenge: Place the sample in a fluorometer and add sequential pulses of CaCl₂ (e.g., 4 μL aliquots of a 20 mM solution). Each pulse adds a defined amount of Ca²⁺ (e.g., 200 nmol/mg protein).
  • Fluorescence Monitoring: After each pulse, monitor fluorescence (Ex/Em: 506/531 nm) for about 2 minutes. Mitochondrial Ca²⁺ uptake causes a fluorescence peak followed by a decay. The mPTP opening is indicated when fluorescence fails to return to baseline and increases steadily [1] [2].
  • Data Interpretation: The CRC is the total amount of Ca²⁺ added until the mPTP opens. Using an MCU inhibitor like Ru360 validates the assay by preventing Ca²⁺ uptake and swelling [2].

This workflow shows the parallel setup for running the Calcium Retention Capacity (CRC) and Mitochondrial Swelling assays simultaneously [2]:

cluster_1 Parallel Assay Setup Start Isolate Mitochondria Prep Prepare Mitochondria in Assay Buffer Start->Prep CRC CRC Prep->CRC Swelling Swelling Assay Pathway Prep->Swelling CRC_step1 Add Calcium Green-5N dye CRC->CRC_step1 Assay Assay Pathway Pathway , fillcolor= , fillcolor= Swelling_step1 Add single Ca²⁺ bolus (e.g., 500 nmol/mg) Swelling->Swelling_step1 CRC_step2 Add sequential Ca²⁺ pulses CRC_step1->CRC_step2 CRC_step3 Monitor fluorescence (Ex/Em: 506/531 nm) CRC_step2->CRC_step3 CRC_step4 Determine total Ca²⁺ until mPTP opens CRC_step3->CRC_step4 Swelling_step2 Monitor absorbance at 540 nm Swelling_step1->Swelling_step2 Swelling_step3 Measure decreasing absorbance (indicating swelling) Swelling_step2->Swelling_step3

Quantitative Data on SMCypI C31

The table below summarizes key quantitative data for this compound from anti-viral research, which can serve as a reference for your mitoprotection studies [3].

Parameter Value for C31 Experimental Context
CypA Binding (Kd) 105 nM Competition with CsA for CypA binding site [3].
Anti-HCV EC₅₀ (Range) 1.20 - 7.76 µM Across multiple HCV genotypes (1a, 1b, 2a, 3a, 5a) in subgenomic replicon systems [3].
Anti-HCV EC₅₀ 2.80 ± 0.40 µM In infectious J6/JFH1 (genotype 2a/2a) virus model [3].
Cytotoxicity Not significant at effective concentrations Cell viability was not affected at its anti-HCV EC₅₀ [3].

For comparison, the related compound C105SR showed potent activity in directly preventing mPTP opening and cell death in models of hepatic ischemia-reperfusion injury, with effects superior to Cyclosporin A (CsA) and Alisporivir [4].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
No or low swelling response Low mitochondrial quality/activity; insufficient Ca²⁺ challenge [1]. Use fresh, high-quality isolates; confirm protein concentration; titrate Ca²⁺ concentration [1] [2].
Rapid fluorescence decay in CRC Mitochondrial preparation is not healthy or has low energization [2]. Include substrates (glutamate/malate, succinate) in assay buffer; ensure isolation buffer contains EGTA to chelate contaminating Ca²⁺ [1] [2].
High variability between replicates Inconsistent mitochondrial preparation or protein quantification [1]. Standardize isolation protocol; accurately measure mitochondrial protein for each sample [2].
Unexpected inhibitor results Off-target effects; incorrect inhibitor concentration [2]. Include control compounds (e.g., CsA, Ru360) for system validation; prepare fresh inhibitor stocks [2].

Key Mechanisms of Action

SMCypIs like C31 exert their effects by binding to cyclophilin A (CypA) and competitively inhibiting its peptidyl-prolyl cis-trans isomerase (PPIase) activity [3]. This disrupts the CypA interaction with viral proteins and likely stabilizes mitochondrial CypD, inhibiting mPTP opening.

  • Validating Target Engagement: Confirm C31's mechanism by showing it competes with Cyclosporine A (CsA) for binding to CypA and inhibits CypA PPIase activity [3].
  • Linking to Function: Connect target engagement to functional outcomes by demonstrating that C31 increases the Calcium Retention Capacity of mitochondria and delays Ca²⁺-induced swelling, similar to the effects seen with C105SR [4].

References

SMCypI C31 calcium retention capacity assay optimization mitochondria

Author: Smolecule Technical Support Team. Date: February 2026

Core Concept: The Calcium Retention Capacity (CRC) Assay

Q: What is the CRC assay and what does it measure? A: The Calcium Retention Capacity (CRC) assay is an ex vivo fluorometric method used to quantify the maximum amount of calcium (Ca²⁺) that mitochondria can accumulate in their matrix before the catastrophic opening of the Mitochondrial Permeability Transition Pore (MPTP) occurs [1]. The opening of the MPTP leads to a loss of mitochondrial membrane potential, swelling, and dysfunction, which is a hallmark of necrotic cell death in conditions like ischemia-reperfusion injury [2] [3]. The assay simultaneously measures Ca²⁺ uptake and mitochondrial swelling in real-time [1].

Q: What is the basic principle behind the assay? A: The assay uses a low-affinity, cell-impermeable fluorescent dye (e.g., Calcium Green-5N) that fluoresces brightly upon binding Ca²⁺. In the assay buffer, this dye measures extra-mitochondrial Ca²⁺. The process is [1] [3]:

  • A small, defined bolus of Ca²⁺ is added to the mitochondrial sample, causing a sharp spike in fluorescence.
  • Mitochondria actively take up the Ca²⁺, causing the fluorescence to decrease.
  • Steps 1 and 2 are repeated at regular intervals.
  • Eventually, the mitochondrial matrix becomes overloaded with Ca²⁺, triggering the opening of the MPTP.
  • Upon MPTP opening, the accumulated Ca²⁺ is released from the matrix back into the buffer, causing a sudden and sustained increase in fluorescence. Simultaneously, mitochondria swell, which can be detected by an increase in light transmittance [1].

The following diagram illustrates this workflow and the resulting data:

G Start Start: Isolated Mitochondria in Assay Buffer with Calcium Green-5N Pulse Add Ca²⁺ Pulse Start->Pulse Uptake Mitochondria uptake Ca²⁺ ↓ Fluorescence Pulse->Uptake Check Enough Ca²⁺ to trigger MPTP? Uptake->Check Check->Pulse No Release MPTP Opens Ca²⁺ Released & Swelling ↑ Fluorescence & ↑ Transmittance Check->Release Yes Data CRC Quantification: Total Ca²⁺ uptake before release Release->Data

Experimental Protocols & Setup

Q: What is a detailed protocol for a basic CRC assay? A: The following methodology is adapted from current techniques [1] [4].

1. Reagent Preparation:

  • Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, 40 μM EGTA, pH to 7.2 [1]. Note: Other buffers like 200 mM sucrose, 10 mM Tris-MOPS, 10 μM EGTA-Tris, pH 7.4, with substrates (5 mM α-ketoglutarate, 2 mM malate, 1 mM Pi) are also used [4].
  • Calcium Green-5N (CG5N): Prepare a 50 μM stock in water. Protect from light [1].
  • Calcium Chloride (CaCl₂): Prepare a 10 mM stock in deionized water for pulses [1].
  • Substrates: 1 M sodium pyruvate and 1 M malic acid, pH 7.2 [1].
  • Inhibitors/Activators:
    • Cyclosporin A (CsA): 5 mM stock in ethanol [1].
    • ADP: 50 mM stock in assay buffer [1].
    • Ru360: 5 mM stock in water [1].

2. Sample Preparation:

  • Isolated Mitochondria: Isolate mitochondria from tissue (e.g., liver, heart) or cultured cells (e.g., H9c2) using standard differential centrifugation in an ice-cold sucrose-based buffer [4]. The final mitochondrial protein concentration (e.g., 0.25-0.5 mg/mL) is critical for consistent results [1] [4].
  • Permeabilized Cells: As an alternative, cells can be permeabilized with detergents like saponin or digitonin to allow the dye and Ca²⁺ access to mitochondria in their near-native intracellular environment. Studies suggest saponin-permeabilized cells may show a higher and more physiologically relevant CRC compared to isolated mitochondria [4].

3. Instrument Setup and Execution:

  • Equipment: A fluorometer (e.g., PTI QuantaMaster, BMG LABTECH microplate reader) capable of kinetic readings and multiple injections, equipped with a magnetic stirrer and a temperature controller (set to 37°C) [1] [3].
  • Setup: In a cuvette, combine assay buffer, mitochondrial sample (e.g., 0.25 mg protein), CG5N (100 nM final concentration), and substrates (e.g., pyruvate and malate). Place in the fluorometer with continuous stirring.
  • Run Parameters:
    • Excitation/Emission: 506/532 nm [1].
    • Ca²⁺ Pulses: Program the injector to add fixed, small boluses of Ca²⁺ (e.g., 20 nmol per pulse for cardiomyocytes [5]) at regular intervals (e.g., every 4 minutes [3]).
    • Data Collection: Monitor fluorescence and transmittance until the sustained increase indicating MPTP opening is observed.

Q: How do I test the effect of SMCypI C31 in this assay? A: To evaluate a compound like this compound, include it in the assay mixture at the desired concentration immediately before starting the Ca²⁺ pulses [3] [6]. A known MPTP inhibitor like Cyclosporin A (CsA, 1-5 μM) should be run in parallel as a positive control for assay validation [1] [6]. Compare the total calcium retention capacity (the sum of all Ca²⁺ pulses added before the release) between the control, this compound-treated, and CsA-treated samples. An effective inhibitor will increase the CRC, meaning more Ca²⁺ pulses are required to induce MPTP opening [3] [6].

Optimization & Troubleshooting

Q: What are the key parameters to optimize for a robust assay? A: The following parameters are critical and should be optimized for your specific system.

Parameter Effect on CRC Recommendation & Troubleshooting
Mitochondrial Quantity [1] Directly proportional Too low: Rapid, noisy transitions. Too high: Slow, delayed MPTP opening. Optimize protein concentration (e.g., 0.25-0.5 mg/mL).
Ca²⁺ Pulse Size [1] Affects resolution Too small: Many pulses needed, long experiment. Too large: Poor resolution of threshold. Test different boluses (e.g., 10-25 nmol).
Permeabilization Agent [4] Impacts mitochondrial integrity Digitonin: Can damage mitochondria at high conc. Saponin: May interfere with fluorescence. Saponin often yields higher, more consistent CRC in permeabilized cells. Titrate concentration carefully.
Inhibitor Solubility/Vehicle [6] Can cause artifacts Ensure compound is fully soluble in assay buffer. Run vehicle-only controls (e.g., DMSO, ethanol).

Q: My assay isn't working. What are some common issues and solutions? A: Here is a troubleshooting guide for frequent problems:

Problem Potential Cause Solution
No fluorescence drop after Ca²⁺ pulse Mitochondria are not metabolically active or are damaged. Ensure fresh isolation and use respiratory substrates (pyruvate/malate). Check isolation protocol. Test with a fresh batch.
No MPTP opening (no sustained fluorescence increase) Ca²⁺ load is insufficient or mitochondria are highly resistant. Continue adding pulses. Include a control without inhibitor to confirm standard MPTP opening.
High background noise Dirty cuvette, unstable stirrer, or air bubbles. Clean cuvette, ensure stable stirring, and avoid introducing bubbles during injections.
Unusually low CRC in controls Mitochondrial preparation is compromised or contaminated. Check buffer pH and osmolarity. Ensure all reagents are fresh. Validate assay with CsA to see if CRC increases as expected [1].
Assay validation fails Inhibitors are inactive or conditions are wrong. Use Ru360 (MCU inhibitor) to confirm Ca²⁺ uptake is blocked (should see stair-step fluorescence) [1]. Use CsA and/or ADP to confirm increased CRC [1].

Validation & Data Interpretation

Q: How do I validate that my assay is specifically measuring MPTP? A: A robust validation uses specific pharmacological agents [1]:

  • Use an MPTP Inhibitor: Pre-incubate mitochondria with Cyclosporin A (CsA, 1-5 μM). This should significantly increase the CRC, as it inhibits Cyclophilin D, a key regulator of MPTP [1] [6].
  • Use a Calcium Uptake Inhibitor: Pre-incubate mitochondria with Ru360 (1-5 μM), an inhibitor of the Mitochondrial Calcium Uniporter (MCU). This should prevent Ca²⁺ uptake entirely, resulting in a fluorescence trace that spikes with each Ca²⁺ addition but does not decrease, and no swelling should occur [1].
  • Combine Inhibitors: As shown in the diagram below, CsA and ADP can be used in combination to strongly inhibit MPTP opening [1].

G cluster_validation Validation Conditions CaPulse Ca²⁺ Pulses Control Control CaPulse->Control CsA + CsA (CypD Inhibitor) CaPulse->CsA Ru360 + Ru360 (MCU Inhibitor) CaPulse->Ru360 Combo + CsA + ADP CaPulse->Combo MPTP MPTP Opening Control->MPTP Standard CRC CsA->MPTP High CRC Ru360->MPTP No Uptake No MPTP Combo->MPTP Very High CRC Maximal Inhibition

Q: How is CRC data quantified and interpreted? A: The primary quantitative measure is the total amount of Ca²⁺ (in nmol) taken up per mg of mitochondrial protein before the MPTP opens [5]. This is calculated by summing the amounts from all successfully sequestered Ca²⁺ pulses. When testing a compound like this compound, a statistically significant increase in this calculated CRC value compared to the control indicates that the compound inhibits MPTP opening, making mitochondria more resistant to Ca²⁺-overload-induced dysfunction [6].

References

SMCypI C31 diastereoisomer separation C105SR C110SR activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are C105SR and C110SR, and what is their primary mechanism of action? C105SR and C110SR are diastereoisomers of a new family of non-peptidic, small-molecule cyclophilin inhibitors (SMCypIs) [1]. Their primary mechanism of action is the potent inhibition of cyclophilin D (CypD). CypD is a key regulator of the mitochondrial permeability transition pore (mPTP). By inhibiting CypD's peptidyl-prolyl cis-trans isomerase (PPIase) activity, these compounds prevent pathological mPTP opening, which is a critical event in mediating cell death during hepatic ischaemia-reperfusion injury (IRI) [1] [2].

Q2: Why was the "SR" diastereoisomer selected for development? During optimization, the racemic mixtures of compounds C105 and C110 showed the strongest activity. Subsequent research found that their respective SR diastereoisomers not only retained the activity of the racemic mixture but also exhibited superior mitoprotective properties compared to known macrocyclic cyclophilin inhibitors like cyclosporin A and alisporivir [1]. This made them more attractive lead compounds.

Q3: What are the key differences in activity between C105SR and C110SR? Both compounds are potent, but direct comparison in vitro showed that C105SR was more potent than C110SR in inhibiting mPTP opening and preventing cell death in a model of hypoxia/reoxygenation [1] [2]. Consequently, C105SR was selected for in vivo evaluation.

Q4: How do I resolve diastereoisomers for my own SMCypI compounds? While the exact method for C105SR/C110SR isn't detailed, a common and powerful technique is the HPLC separation of covalently bonded diastereomers (e.g., esters or amides) on silica gel [3]. This method is highly effective for preparing enantiopure compounds on a laboratory scale. Using chiral derivatizing agents like MαNP acid or camphorsultam can create diastereomers with sufficient physical differences to be separated by normal-phase HPLC [3].

Troubleshooting Guides

Issue 1: Low Inhibition of CypD PPIase Activity

  • Potential Cause: The synthesized SMCypI compound may not have the optimal stereochemistry or functional groups for binding to CypD's active sites.
  • Solution:
    • Verify Stereochemistry: Ensure the correct diastereoisomer is being used. The "SR" configuration was critical for the enhanced activity of C105 and C110 [1].
    • Chemical Optimization: Consider modifying the three functional regions of the lead compound (R1 binding to the S1 pocket, R2 binding to the S2 pocket, and R3 interacting with residues in between) to improve potency [1].

Issue 2: Inconsistent Results in Mitochondrial Swelling Assays

  • Potential Cause: Inconsistent mitochondrial preparation or assay conditions.
  • Solution:
    • Standardize Protocol: Follow a detailed mitochondrial isolation protocol, like the one using a homogenization buffer with EDTA and triethanolamine, and precise homogenization steps [4].
    • Include Controls: Always run controls with known mPTP inhibitors like cyclosporin A to benchmark your results [1].
    • Corroborate with Other Assays: Use complementary assays to measure mitochondrial health, such as the calcium retention capacity assay, which is another key method used to validate the mitoprotective effects of C105SR [1].

Experimental Data & Protocols

The following table summarizes the key quantitative data comparing C105SR and C110SR from the cited research:

Assay C105SR Performance C110SR Performance Protocol Summary
CypD PPIase Inhibition Strong inhibition [1] Strong inhibition [1] Evaluate ability to inhibit CypD's enzymatic activity [1].
mPTP Opening (in vitro) More potent inhibition [1] [2] Less potent inhibition [1] [2] Use a calcein/cobalt assay in cells subjected to hypoxia/reoxygenation [1].
Cell Death Inhibition Prevented cell death [1] Data not explicitly compared Measure lactate dehydrogenase (LDH) release, propidium iodide staining, and cell viability in hypoxia/reoxygenation models [1].
In vivo Hepatic IRI Model Substantial protection [1] Not tested in vivo Use a mouse model of partial hepatic ischemia (60 min) followed by reperfusion (6 h). Compound administered via osmotic pump 24h pre-surgery [1].
Detailed Experimental Workflow

The diagram below outlines the key steps for evaluating a novel SMCypI, from in vitro testing to in vivo validation, as demonstrated in the research on C105SR [1].

workflow SMCypI Evaluation Workflow start Start: Novel SMCypI Compound in_vitro In Vitro Assays start->in_vitro ppiase CypD PPIase Inhibition Assay in_vitro->ppiase mito_swell Mitochondrial Swelling & Calcium Retention in_vitro->mito_swell mptp_cell Cellular mPTP Opening (Calcein/Cobalt Assay) ppiase->mptp_cell mito_swell->mptp_cell cell_death Cell Death Analysis (LDH, Propidium Iodide, Viability) mptp_cell->cell_death in_vivo In Vivo Validation cell_death->in_vivo end Lead Candidate Identified in_vivo->end

Key Biological Pathway

The diagram below illustrates the core signaling pathway targeted by C105SR and related compounds, explaining their hepatoprotective effect [1] [2].

pathway mPTP in Ischemia-Reperfusion Injury iri Hepatic Ischemia/Reperfusion ros_ca ↑ Reactive Oxygen Species & Calcium Overload iri->ros_ca cypd CypD Activation ros_ca->cypd mptp mPTP Opening cypd->mptp consequences Loss of Membrane Potential ATP Depletion Mitochondrial Swelling mptp->consequences necrosis Necrotic Cell Death Apoptosis consequences->necrosis liver_damage Hepatic Injury necrosis->liver_damage inhibitor C105SR/C110SR inhibitor->cypd Inhibits

References

SMCypI C31 R1 R2 R3 functional region chemical modifications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Modifications of SMCypI C31

The search results indicate that chemical modifications were made to three functional regions of the parent this compound to improve its potency. The table below summarizes the functions of these regions [1].

Functional Region Description of Role
R1 Binds to the S1 pocket (the catalytic site of the PPIase domain).
R2 Binds to the S2' "gatekeeper" pocket (a pocket whose functional role was noted as unknown in the study).
R3 Interacts with residues located between the S1 and S2 pockets.

The goal of modifying these regions was to generate a library of compounds with enhanced CypD inhibitory and mitoprotective properties. From this effort, the diastereoisomer C105SR was identified as a lead compound due to its superior performance in both in vitro and in vivo models of hepatic ischemia-reperfusion injury (IRI) [1].

Experimental Protocols & Workflows

For researchers looking to evaluate novel SMCypI compounds, here are the core methodologies used to characterize C105SR and its analogs.

In Vitro Mechanistic Assays

This workflow is used to evaluate the direct biological activity of compounds on mitochondrial function.

Compound Novel SMCypI Compound Assay1 CypD PPIase Activity Assay Compound->Assay1 Assay2 Mitochondrial Swelling Assay Compound->Assay2 Assay3 Calcium Retention Capacity (CRC) Assay Compound->Assay3 Result Assessment of Mitoprotective Properties Assay1->Result Assay2->Result Assay3->Result

Key Method Details:

  • CypD PPIase Inhibition: The peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin D is measured using a standard chymotrypsin-coupled assay. The IC₅₀ value is calculated from dose-response curves [1] [2].
  • Mitoprotective Properties: The ability of the compound to inhibit mPTP opening is assessed directly on isolated liver mitochondria.
    • Mitochondrial Swelling: Measured as a change in light scattering.
    • Calcium Retention Capacity (CRC): The amount of calcium required to trigger mPTP opening is measured; a higher CRC indicates a more potent inhibitor [1].
Cellular Efficacy & Selection Workflow

This workflow helps determine if the compounds are effective in a cellular model of disease.

Start In Vitro Assay Results CellModel In Vitro Cell Model (Hypoxia/Reoxygenation) Start->CellModel Test1 Calcein/Cobalt Assay (measures mPTP opening) CellModel->Test1 Test2 Cell Death/Viability Assays (LDH, Propidium Iodide) CellModel->Test2 Selection Select Lead Candidate for In Vivo Study Test1->Selection Test2->Selection

Key Method Details:

  • Cellular mPTP Opening: Measured in cells subjected to hypoxia/reoxygenation using a calcein/cobalt quenching assay [1].
  • Cell Death/Viability: Assessed using multiple standard methods:
    • Lactate Dehydrogenase (LDH) Release: A marker of necrotic cell death.
    • Propidium Iodide Staining: Indicates loss of cell membrane integrity.
    • Cell Viability Assays: e.g., MTT or similar metabolic assays [1].

Technical Support FAQs

Q1: What makes C105SR a superior candidate compared to earlier inhibitors like Cyclosporin A? C105SR is a non-peptidic, small-molecule inhibitor designed to avoid the immunosuppressive properties of macrocyclic inhibitors like Cyclosporin A (CsA) and Alisporivir. The study reported that its diastereoisomers exhibited mitoprotective properties superior to those of CsA and Alisporivir in experimental models [1].

Q2: Beyond hepatic IRI, are there other potential applications for SMCypIs like C105SR? Yes, targeting host cyclophilins is a promising broad-spectrum antiviral strategy. Separate research has identified other nonpeptidic SMCypIs (e.g., F83233) with antiviral activity against feline and porcine α-coronaviruses [2]. This suggests the SMCypI platform could be developed for both anti-cell-death and antiviral applications.

Q3: What was the key strategic approach for the chemical optimization of C31? The strategy was a structure-based design focusing on systematically modifying three distinct functional regions (R1, R2, R3) that interact with different parts of the CypD protein's binding pocket, rather than making random changes to the molecule [1].

References

SMCypI C31 versus cyclosporin A CsA non-immunosuppressive advantage

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: CsA vs. Non-immunosuppressive Analogs

The table below summarizes the key differences between immunosuppressive Cyclosporin A and its non-immunosuppressive analogs based on the search results.

Feature Immunosuppressive CsA Non-immunosuppressive CsA Analogs (e.g., N-MeVal-4-CsA, OACsA, others from [1])
Core Mechanism Forms complex with CyPA, inhibiting calcineurin & NFAT-mediated T-cell activation [2] Binds cyclophilins but does not inhibit calcineurin phosphatase activity [3] [2]
Primary Clinical Use Prevention of organ transplant rejection [3] Investigation for antiviral, antiangiogenic, & antifungal therapy without suppressing host immunity [1] [3] [2]
Antiviral Activity Inhibits HCV replication; use limited by immunosuppression [2] Effectively inhibits HCV replication in clinical trials (e.g., Alisporivir, SCY-635) [2]
Antifungal Activity Toxic to C. neoformans at 37°C; clinical use limited by immunosuppression [1] Retains antifungal activity against C. neoformans (e.g., (γ-OH)MeLeu4-Cs, D-Sar(α-SMe)3Val2-DH-Cs) [1]
Antiangiogenic Activity Inhibits endothelial cell proliferation at high IC50 (likely via cyclophilin inhibition) [3] Potently inhibits endothelial cell proliferation & angiogenesis (e.g., N-MeVal-4-CsA) [3]
Key Advantage Potent immunosuppressant Therapeutic potential without compromising the host immune system, enabling treatment of infections and other conditions [1] [3] [2]

Experimental Data and Methodologies

The advantages of non-immunosuppressive analogs are demonstrated through specific experimental protocols.

Antiviral Activity against HCV
  • Experimental Protocol: The anti-HCV activity is typically assessed using subgenomic replicon systems in human liver cell lines (like Huh7). Cells harboring the HCV replicon are treated with the compound. After a set period (e.g., 72 hours), viral replication is measured by quantifying viral RNA levels (using RT-qPCR) or the expression of viral proteins like NS5A and NS5B (using western blot) [2].
  • Key Findings: Non-immunosuppressive analogs such as NIM811, alisporivir, and SCY-635 potently inhibit HCV replication in cell culture models. Crucially, treatment with SCY-635 in clinical trials not only suppressed HCV replication but also restored innate immune responses in patients [2].
Antiangiogenic Activity
  • Experimental Protocol:
    • Proliferation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured and stimulated with growth factors. Cells are treated with the test compound (e.g., N-MeVal-4-CsA), and proliferation is measured via [^3H]-thymidine incorporation or colorimetric assays like MTT after a set duration [3].
    • IL-2 Reporter Assay: To confirm lack of immunosuppression, Jurkat T-cells transfected with an NFAT-responsive IL-2 promoter reporter are activated and treated with the compound. IL-2 production is measured, showing that N-MeVal-4-CsA does not inhibit this calcineurin/NFAT pathway [3].
  • Key Findings: The analog N-MeVal-4-CsA was found to be 1,000 to 10,000 times more potent at inhibiting HUVEC proliferation than inhibiting the IL-2 reporter in T-cells. This demonstrates a calcineurin-independent, cyclophilin-dependent mechanism for inhibiting angiogenesis [3].
Antifungal Activity
  • Experimental Protocol: Antifungal activity is determined using broth macrodilution methods per National Committee for Clinical Laboratory Standards (NCCLS). Cryptococcus neoformans is incubated with serial dilutions of the compound at different temperatures (24°C, 30°C, 37°C) for 72 hours. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that causes ≥80% inhibition of visual turbidity compared to the growth control [1].
  • Key Findings: While most antifungal activity of CsA analogs correlates with immunosuppression, two unusual derivatives, (γ-OH)MeLeu4-Cs and D-Sar(α-SMe)3Val2-DH-Cs, were identified that are both non-immunosuppressive and toxic to C. neoformans by specifically targeting fungal cyclophilin A and calcineurin [1].

Mechanism of Action Diagrams

The following diagrams illustrate the critical mechanistic differences between the compounds.

G cluster_CsA Cyclosporin A (CsA) - Immunosuppressive cluster_NonImm Non-immunosuppressive Analogs (e.g., N-MeVal-4-CsA) CsA Cyclosporin A (CsA) CypA Cyclophilin A (CypA) CsA->CypA Complex1 CsA-CypA Complex CypA->Complex1 Calcineurin Calcineurin Complex1->Calcineurin Binds & Inhibits NFAT NFAT Dephosphorylation & Nuclear Import Calcineurin->NFAT Fails to Activate IL2 IL-2 Gene Expression (T-cell Activation) NFAT->IL2 No Induction Analog Non-immunosuppressive CsA Analog CypA2 Cyclophilin A (CypA) Analog->CypA2 Complex2 Analog-CypA Complex CypA2->Complex2 Calcineurin2 Calcineurin Complex2->Calcineurin2 No Binding/Inhibition OtherPathways e.g., Inhibits Viral Replication, Angiogenesis Complex2->OtherPathways Retained Activity NFAT2 NFAT Pathway Calcineurin2->NFAT2 Normal Function IL22 Normal IL-2 Expression (No Immunosuppression) NFAT2->IL22

The diagram above illustrates the core mechanistic difference: non-immunosuppressive analogs bind cyclophilin but do not form a complex that inhibits calcineurin.

G cluster_Antiviral Antiviral Assay (HCV) cluster_Antiangio Antiangiogenesis Assay cluster_Immuno Immunosuppression Check Title Experimental Workflow: Key Assays A1 Culture Huh7 cells with HCV subgenomic replicon A2 Treat with compound A1->A2 A3 Incubate (e.g., 72 hrs) A2->A3 A4 Measure output: Viral RNA (RT-qPCR) or NS5A/NS5B protein (Western) A3->A4 B1 Culture HUVECs (Human Umbilical Vein Endothelial Cells) B2 Stimulate with growth factors & treat with compound B1->B2 B3 Measure proliferation: [³H]-thymidine uptake or MTT assay B2->B3 C1 Transfert Jurkat T-cells with NFAT-responsive IL-2 reporter C2 Activate T-cells & treat with compound C1->C2 C3 Measure IL-2 production (Should NOT be inhibited) C2->C3

This workflow diagram summarizes the key experimental protocols used to validate the efficacy and non-immunosuppressive nature of the analogs.

Research Implications and Future Directions

The development of non-immunosuppressive cyclophilin inhibitors opens several promising research avenues:

  • Host-Targeted Antivirals: They represent a promising class of host-targeted antivirals, potentially less susceptible to the rapid emergence of viral resistance seen with Direct-Acting Antivirals (DAAs) [2]. Their potential extends beyond HCV to other viruses like dengue and yellow fever [2].
  • Novel Antifungal Agents: They could provide new treatment options for fungal infections like cryptococcosis, especially in immunocompromised patients where conventional immunosuppressants are risky [1].
  • Understanding Fundamental Biology: These analogs are powerful chemical biology tools to dissect the specific roles of cyclophilins in processes like angiogenesis, separate from the calcineurin pathway [3].

Information Availability Notice

Specific data on SMCypI C31 is limited in the search results. This comparison is based on the well-documented class of non-immunosuppressive CsA analogs, which share the core advantage of uncoupling therapeutic effects from immunosuppression.

References

SMCypI C31 compared to NIM811 alisporivir SCY-635 potency

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Established Cyclophilin A Inhibitors

The table below summarizes key information for the three non-immunosuppressive cyclophilin inhibitors derived from the search results.

Inhibitor Name Chemical Origin Primary Target & Mechanism Reported Antiviral Potency (HCV Replication) Key Development Findings
Alisporivir (Debio-025) [1] [2] Cyclosporine A derivative [1] Inhibits Cyclophilin A PPIase activity; disrupts CypA-NS5A interaction, preventing viral replication [3] [2] In a Phase II trial, combination therapy reduced HCV RNA by up to 4.75 log₁₀ IU/mL (genotypes 1&4) and 5.91 log₁₀ IU/mL (genotypes 2&3) at week 4 [2] Demonstrated pangenotypic activity and a high barrier to resistance [1]. Reached Phase III clinical trials for HCV [2].
NIM811 [1] Cyclosporine A derivative [1] Inhibits Cyclophilin A PPIase activity; disrupts CypA-NS5A interaction [3] Preclinically, it potently inhibited HCV replication in cell culture models [4] Non-immunosuppressive. Preclinical and early clinical data showed anti-HCV efficacy [4] [1].
SCY-635 [5] [1] Cyclosporine A derivative [1] Reversible, nanomolar inhibitor of Cyclophilin A's PPIase activity [5] Exhibited potent suppression of HCV RNA replication in the bicistronic con1b-derived replicon assay (EC₅₀ in nanomolar range) [5] Orally bioavailable. Showed synergistic activity with interferon-α and additive activity with ribavirin in vitro [5].

Common Experimental Protocols for Assessment

The search results indicate several standard methodologies used to evaluate the potency of cyclophilin inhibitors. You can use these as a benchmark for locating or designing experiments for SMCypI C31.

  • 1. Antiviral Activity and Cytotoxicity Assays [5]:

    • System: Subgenomic HCV replicon systems in human hepatoma cells (e.g., Huh-7 cells with a genotype 1b replicon).
    • Method: Cells are incubated with serial dilutions of the compound. After a set period (e.g., 72 hours), antiviral activity is measured by a reduction in a reporter signal (e.g., luciferase activity) or HCV RNA levels. Cytotoxicity is assessed in parallel to determine a selective index.
    • Output: 50% Effective Concentration (EC₅₀), the concentration required to reduce viral replication by 50%.
  • 2. PPIase (Peptidyl-Prolyl Isomerase) Inhibition Assay [5]:

    • Method: This is a protease-coupled assay that uses a synthetic peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-4-nitroanilide). The assay measures the isomerase activity of purified Cyclophilin A by monitoring changes in absorbance. Inhibitors are tested for their ability to reduce this activity.
    • Output: Inhibition Constant (Kᵢ), a direct measure of the compound's potency in inhibiting the target enzyme.
  • 3. Analysis of Viral/Host Protein Interactions [3]:

    • Method: Cells harboring HCV replicons are treated with the inhibitor. Cell lysates are then analyzed by Western blotting to detect the presence and phosphorylation status of key viral (e.g., NS5A) and host proteins (e.g., PKR). This confirms the functional consequence of CypA inhibition.

The following diagram illustrates the mechanism of action of these inhibitors and the associated experimental workflow.

cluster_experiment Experimental Assessment CypA Cyclophilin A (CypA) NS5A HCV NS5A Protein CypA->NS5A Binds & Isomerizes Replication Viral RNA Replication NS5A->Replication Inhibitor Cyclophilin Inhibitor (e.g., Alisporivir) Inhibitor->CypA Binds & Inhibits Assay1 PPIase Inhibition Assay (Determines Ki) Inhibitor->Assay1 Assay2 Antiviral Activity Assay (Determines EC₅₀) Inhibitor->Assay2 Assay3 Western Blot Analysis (e.g., NS5A, p-PKR) Assay2->Assay3 Cell Lysate

How to Proceed with Your Comparison

Since "this compound" was not found in the available scientific literature, you may need to:

  • Verify the Compound Identifier: Ensure that "this compound" is the exact and publicly disclosed name for the compound. It's possible it may be an internal research code.
  • Search Specialized Databases: Look in patent databases, chemical vendor catalogs, or preprint servers (like bioRxiv) for any mention of this specific compound.
  • Consult Directly: If this compound is from a recent conference, a specific research group, or a commercial supplier, contacting the source directly may be the most efficient way to obtain the data.

References

SMCypI C31 validation PPIase inhibition assay time-resolved FRET

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Cyclophilin Inhibitors

The table below summarizes the key quantitative data for C31 and other cyclophilin inhibitors, primarily from a 2018 study characterizing its anti-hepatitis C virus (HCV) activity [1].

Compound Primary Target Anti-HCV EC₅₀ (μM) Range CypA Binding Kd Key Characteristics
SMCypI C31 Cyclophilin A (CypA) [1] 1.20 - 7.76 μM (pangenotypic) [1] 105 nM (competitive with CsA) [1] Broad-spectrum anti-Flaviviridae potential; simple synthesis [1].
Alisporivir (ALV) Cyclophilins [1] 0.01 - 0.04 μM [1] <5 nM [1] Non-immunosuppressive CsA derivative; phase III trials halted [1].
Cyclosporine A (CsA) Cyclophilins [1] 0.04 - 0.60 μM [1] 8.4 nM [1] Potent but immunosuppressive; natural macrocyclic compound [1].
C105SR Cyclophilin D (CypD) [2] N/A (Studied for liver protection) [2] Information not available in search results A optimized diastereoisomer with strong mitoprotective properties in vivo [2].

Key takeaways from the data:

  • Potency Context: While C31 is less potent than the benchmark cyclophilin inhibitors Alisporivir and Cyclosporine A in anti-HCV assays, it represents a chemically distinct, non-peptidic scaffold [1]. Its broader significance lies in its high barrier to resistance and potential as a broad-spectrum antiviral against other Flaviviridae viruses [1].
  • Therapeutic Scope: Note that C105SR, a derivative from the same SMCypI family, was developed for a different application—inhibiting CypD to prevent cell death in hepatic ischemia-reperfusion injury—highlighting the versatility of this inhibitor class [2].

TR-FRET Competitive Binding Assay Protocol

The molecular mechanism of C31's anti-HCV action was confirmed using a TR-FRET competitive binding assay. This method validated that C31 exerts its effect by binding to the host protein Cyclophilin A (CypA) and disrupting its interaction with the viral NS5A protein [1].

The general workflow of a TR-FRET competitive binding assay for cyclophilin inhibitors is as follows [3]:

G A 1. Form CypA Complex F 2. Measure TR-FRET Signal A->F B His-tagged CypA protein B->A C Biotinylated CsA ligand C->A D Streptavidin-conjugated Acceptor Fluorophore D->A E Anti-6xHis Donor Fluorophore (e.g., Tb) E->A G Excitation at ~340 nm F->G H Energy Transfer (FRET) G->H I Emission at ~615 nm (Donor) & ~665 nm (Acceptor) H->I J High FRET Ratio = Bound Complex I->J K 3. Introduce Competitor (C31) L 4. Measure Signal Disruption K->L N Reduced FRET Ratio = Inhibitor Binding L->N M Displaced CsA ligand M->L

Detailed Experimental Steps [1] [3]:

  • Assay Setup: The experiment is performed in a 384-well plate format. A pre-formed complex is created using:

    • Recombinant CypA: Often produced with a His-tag for detection.
    • Ligand: A biotinylated form of the known cyclophilin inhibitor Cyclosporine A (CsA), which is pre-bound to the CypA active site.
    • Fluorophores:
      • A streptavidin-conjugated acceptor fluorophore binds to the biotinylated CsA.
      • An anti-6xHis antibody conjugated with a donor fluorophore (e.g., Terbium chelate) binds to the His-tagged CypA.
  • TR-FRET Signal Generation: When the complex is intact, exciting the donor with a pulse of light (e.g., at 340 nm for Terbium) results in FRET to the nearby acceptor. The emission signals are measured after a time delay to reduce background fluorescence. The ratio of acceptor emission (e.g., 665 nm) to donor emission (e.g., 615 nm) is calculated, and a high ratio indicates successful complex formation.

  • Competition with C31: The test compound C31 is introduced into the system. It competes with the biotinylated CsA for binding to the hydrophobic PPIase active site on CypA.

  • Signal Readout and Kd Calculation: If C31 successfully displaces CsA, the proximity between the donor and acceptor is lost, leading to a decrease in the FRET ratio. By testing C31 across a range of concentrations and measuring the corresponding reduction in FRET signal, a dose-response curve can be generated. This data is used to calculate the equilibrium dissociation constant (Kd), which for C31 was found to be 105 nM, confirming it competes with CsA for the same binding pocket on CypA [1].

Mechanism of PPIase Inhibition and Antiviral Action

The TR-FRET data corroborated modeling studies that showed C31 binds directly to the CypA active site. The proposed mechanism of action is [1]:

G A CypA-NS5A Interaction B Essential for efficient HCV replication A->B C This compound D Binds to CypA's hydrophobic PPIase pocket C->D E Inhibits CypA's PPIase activity D->E F Disrupts CypA-NS5A protein-protein interaction E->F F->A Disrupts G Suppression of HCV replication F->G

This disruption of the CypA-NS5A interaction, which regulates multiple phases of the HCV replication cycle, is a key mechanism behind C31's pangenotypic antiviral activity [1].

Key Insights for Researchers

  • Advantages of the SMCypI Scaffold: C31 represents a new class of non-peptidic, small-molecule cyclophilin inhibitors that are chemically simpler than macrocyclic compounds like CsA. This offers advantages for synthesis and optimization, and they exhibit a high barrier to viral resistance [1].
  • Broad-Spectrum Potential: While characterized for HCV, C31 also inhibits the replication of other Flaviviridae viruses, positioning SMCypIs as promising candidates for developing broad-spectrum antiviral agents [1].
  • Versatility of TR-FRET: The use of TR-FRET in this context underscores its value as a robust, homogeneous (no-wash) high-throughput screening method for quantifying inhibitor binding and disrupting specific PPIs in solution under near-physiological conditions [1].

References

SMCypI C31 comparative antiviral efficacy HCV genotypes 1a 1b 2a 3a 5a

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antiviral Efficacy of C31

HCV Genotype Test System Mean C31 EC50 (μM) ± SD Mean ALV EC50 (μM) ± SD Mean CsA EC50 (μM) ± SD
1a Subgenomic Replicon (SGR) 3.80 ± 1.90 0.04 ± 0.03 0.60 ± 0.20
1b Subgenomic Replicon (SGR) 2.95 ± 0.60 0.03 ± 0.01 0.17 ± 0.02
2a Subgenomic Replicon (SGR) 2.30 ± 1.20 0.02 ± 0.01 0.20 ± 0.04
2a/2a Infectious Virus (J6/JFH1) 2.80 ± 0.40 0.03 ± 0.002 0.06 ± 0.01
3a Subgenomic Replicon (SGR) 7.76 ± 1.57 0.02 ± 0.01 0.19 ± 0.12
2a/4a Chimeric SGR (NS5A from 4a) 1.40 ± 1.10 0.01 ± 0.002 0.04 ± 0.03
5a Subgenomic Replicon (SGR) 1.20 ± 0.83 0.01 ± 0.01 0.13 ± 0.04

Table data sourced from [1]. EC50: Half-maximal effective concentration; SD: Standard Deviation; ALV: Alisporivir; CsA: Cyclosporine A.

Key Experimental Protocols

The data in the table above was generated using standardized virological methods:

  • Cell-based HCV Replication Models: The anti-HCV activity was evaluated in HCV subgenomic replicons (SGRs) for genotypes 1a, 1b, 2a, 3a, and 5a, as well as a chimeric SGR containing the NS5A protein from genotype 4a [1]. Efficacy was also confirmed in infectious cell culture systems for genotype 2a (J6/JFH1) and a novel full-length infectious genotype 3a model (DBN-3acc) [1].
  • Luciferase Reporter Assay for Quantification: These replicon and virus systems were engineered to contain luciferase reporter genes. After treating the cells with serial dilutions of the compounds, the inhibition of viral replication was directly quantified by measuring the reduction in luciferase activity compared to untreated controls. Dose-response curves were then used to calculate the EC50 values [1].
  • Cytotoxicity Assays: To ensure that the observed antiviral effects were not due to general cell death, cell viability was assessed in parallel using the same compound concentration range. The lead SMCypI C31 did not affect cell viability at its effective concentrations, confirming its specific antiviral action [1].

Mechanism of Action and Resistance Profile

Understanding how C31 works and how viruses might evade it is crucial for drug development.

  • Mechanism of Action: C31 exerts its antiviral effect by binding to the host protein cyclophilin A (CypA) [1]. It competitively displaces cyclosporine (CsA) from CypA's hydrophobic pocket, thereby inhibiting its peptidyl-prolyl isomerase (PPIase) activity [1]. A critical antiviral mechanism is the disruption of the CypA-NS5A interaction, which is a pivotal host-virus interaction that regulates multiple phases of HCV replication [1] [2] [3].

G C31 This compound CypA Host Cyclophilin A (CypA) C31->CypA Binds to PPIase PPIase Activity C31->PPIase Inhibits NS5A Viral NS5A Protein C31->NS5A Disrupts Interaction CypA->PPIase Has CypA->NS5A Normally Interacts With Replication HCV RNA Replication PPIase->Replication Supports NS5A->Replication Required for

  • Resistance Profile: When HCV was grown in the presence of C31 to select for resistant mutants, the virus developed only low-level resistance [1]. The selected amino acid substitutions, D320E and Y321H, were located in domain II of the NS5A protein [1]. These same substitutions have previously been associated with low-level resistance to other cyclophilin inhibitors like alisporivir, suggesting a common resistance pathway for this drug class [1].

Key Conclusions for Researchers

  • Pangenotypic Activity: C31 demonstrates consistent antiviral activity across all major tested HCV genotypes (1a, 1b, 2a, 3a, 4a, and 5a), a valuable trait for broad-spectrum antiviral development [1].
  • Potency vs. Other CypIs: While effective, C31 (EC50 range: ~1.2-7.8 μM) is less potent than the cyclosporine derivative alisporivir (EC50 range: ~0.01-0.04 μM) in cell culture models [1].
  • High Barrier to Resistance: A significant advantage of C31 is its high genetic barrier to resistance, as it hardly selected for highly resistant mutants in vitro [1].
  • Broad-Spectrum Potential: C31 also inhibited the replication of other viruses from the Flaviviridae family, positioning SMCypIs as a promising class for developing broad-spectrum antivirals [1].

References

SMCypI C31 competitive binding assay cyclophilin A dissociation constant

Author: Smolecule Technical Support Team. Date: February 2026

Competitive Binding and Mechanistic Data

The core experimental data for SMCypI C31's interaction with cyclophilin A (CypA) is summarized in the table below.

Parameter Value for this compound Experimental Method Context/Comparison
Dissociation Constant (Kd) 105 nM [1] Time-resolved fluorescence resonance energy transfer (TR-FRET) [1] Displaced a labeled cyclosporine (CsA) probe; higher Kd than CsA (8.4 nM) and alisporivir (<5 nM) [1]
PPIase Inhibition (IC50) 0.1 µM [2] [3] Not specified in available data [2] [3] Direct measure of inhibiting cyclophilin A's enzymatic activity [2] [3]
Anti-HCV Activity (EC50) 1.20 to 7.76 µM (across multiple HCV genotypes) [1] [3] HCV subgenomic replicon assays [1] Confirmed pangenotypic activity; higher EC50 than alisporivir (0.01-0.04 µM) [1]

The primary mechanism of action was demonstrated through a competitive binding assay [1]. The experimental workflow can be summarized as follows:

G Start Start: TR-FRET Competitive Binding Assay Step1 1. Incubate purified Cyclophilin A (CypA) with a fluorescently labeled Cyclosporine (CsA) tracer Start->Step1 Step2 2. Add increasing concentrations of unlabeled test compound (this compound) Step1->Step2 Step3 3. Measure TR-FRET signal Step2->Step3 Step4 4. Analyze data: Signal decrease indicates competitive displacement Step3->Step4 Result Output: Determine Dissociation Constant (Kd) for this compound binding to CypA Step4->Result

This assay confirmed that this compound binds to CypA's hydrophobic PPIase active site, directly disrupting the CypA-NS5A interaction which is critical for viral replication [1] [2].

Experimental Protocol Overview

For the key experiments cited, the methodologies are as follows:

  • Competitive Binding Assay (TR-FRET): This assay used purified CypA protein and a CsA tracer labeled for TR-FRET detection. The unlabeled this compound was added in increasing concentrations, and its ability to displace the tracer was measured by a reduction in the TR-FRET signal, allowing for the calculation of the dissociation constant (Kd) [1].
  • Antiviral Activity (Replicon Assay): The anti-HCV activity was evaluated using engineered human cell lines harboring HCV subgenomic replicons (HCV-SGRs) from different genotypes. These replicons are self-replicating viral RNA molecules that carry a reporter gene (e.g., luciferase). The EC50 value was determined by treating the cells with a dose range of this compound and measuring the reduction in reporter signal, which corresponds to the inhibition of viral RNA replication [1].

Significance and Context for Researchers

This compound represents a novel class of non-peptidic, small-molecule cyclophilin inhibitors that are chemically distinct from classic cyclic peptide inhibitors like Cyclosporine A [4]. Its significance in research includes:

  • Broad-Spectrum Potential: While most potent against HCV, this compound also shows inhibitory activity against other Flaviviridae family viruses like Dengue virus (DENV), Yellow Fever virus (YFV), and Zika virus (ZIKV), albeit with higher EC50 values [1] [2].
  • High Barrier to Resistance: Resistance selection studies indicated that this compound hardly selected for amino acid substitutions conferring resistance in vitro, a valuable property compared to some direct-acting antiviral agents [1].
  • Research Tool and Lead Compound: This molecule is not only a tool for exploring cyclophilin functions in viral life cycles but has also served as a chemical backbone for developing derivatives with improved potency for other applications, such as mitigating hepatic ischemia-reperfusion injury [4].

References

SMCypI C31 mitoprotective properties comparison cyclosporin A alisporivir

Author: Smolecule Technical Support Team. Date: February 2026

Cyclosporin A vs. Alisporivir

The table below compares the mitoprotective properties of the established cyclophilin inhibitor Cyclosporin A (CsA) and its non-immunosuppressive analogue, Alisporivir (Ali).

Property Cyclosporin A (CsA) Alisporivir (Ali)
Immunosuppressive Activity Yes, inhibits calcineurin [1] [2] No, non-immunosuppressive [1] [2] [3]
Primary Molecular Target Cyclophilin D (CypD) [1] Cyclophilin D (CypD) [1] [2]
Effect on mPTP Opening Inhibits [1] [2] Inhibits [1] [2] [4]
Effect on Mitochondrial Calcium Capacity Increases at 1 μM [5] Increases at 1 μM [5]
Effect on Oxidative Phosphorylation No effect at 1 μM; suppresses oxygen consumption at 5 μM [5] No effect at 1 μM; suppresses oxygen consumption at 5 μM (more pronounced than CsA) [5]
Impact on Membrane Fluidity Decreases fluidity in DPPC liposomes & mitochondrial membranes [5] Decreases fluidity in DPPC liposomes & mitochondrial membranes [5]
Therapeutic Limitations Immunosuppression limits therapeutic use for non-transplant indications [1] Clinical development for hepatitis C halted due to non-CypD related adverse events [1]

Insights on Novel Small-Molecule Cyclophilin Inhibitors (SMCypIs)

Recent research has focused on developing non-peptidic, small-molecule cyclophilin inhibitors (SMCypIs) that are chemically distinct from CsA and Ali [1].

  • Lead Compound C105SR: The search results indicate that SMCypI C31 was a previous lead compound. It has since been chemically optimized, leading to the identification of C105 and its diastereoisomer C105SR as superior candidates [1].
  • Potency Comparison: In comparative studies, the diastereoisomers C105SR and C110SR demonstrated mitoprotective properties superior to those of cyclosporin A and alisporivir [1]. Specifically, C105SR was more potent in inhibiting mPTP opening and preventing cell death in a model of hypoxia/reoxygenation [1].
  • In Vivo Efficacy: C105SR has shown promising results in a mouse model of hepatic ischaemia-reperfusion injury (IRI), substantially protecting against damage by reducing hepatocyte necrosis and apoptosis [1].

Detailed Experimental Protocols

The comparative data is derived from standardized experimental models. Here are the methodologies for key assays:

  • Assessing mPTP Opening (Mitochondrial Swelling): Isolated liver mitochondria are exposed to calcium to trigger mPTP opening, which causes mitochondrial swelling. This swelling is measured by a decrease in light absorbance. The protective effect of an inhibitor is quantified by its ability to reduce the swelling rate or the amount of calcium required to induce pore opening [1].
  • Measuring Calcium Retention Capacity (CRC): Isolated mitochondria are incubated with the inhibitor and subjected to repeated, controlled pulses of calcium. The CRC is the total amount of calcium the mitochondria can accumulate before the mPTP opens, which is detected by a sudden release of the accumulated calcium. A higher CRC indicates a greater resistance to mPTP opening and a stronger mitoprotective effect [1].
  • Evaluating Cell Death Protection: Cells are subjected to stress (e.g., hypoxia followed by reoxygenation) to simulate conditions like ischemia-reperfusion injury. Cell death is measured by assays that detect the release of lactate dehydrogenase (LDH) or the uptake of dyes like propidium iodide. The efficacy of a compound is determined by its concentration-dependent ability to reduce these markers of cell death [1].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the common mechanism by which these compounds exert their mitoprotective effects and a generalized workflow for their experimental evaluation.

mechanism Ca Calcium Overload or Oxidative Stress mPTP mPTP Opening Ca->mPTP CypD Cyclophilin D (CypD) CypD->mPTP Activates Consequences Mitochondrial Swelling ΔΨm Loss Cytochrome c Release mPTP->Consequences CellDeath Necrosis / Apoptosis Consequences->CellDeath Inhibitors CsA, Ali, C105SR Inhibitors->CypD Inhibits

Diagram 1: Mitoprotective Mechanism of Cyclophilin Inhibitors. Compounds like CsA, Ali, and C105SR bind to and inhibit Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). This inhibition prevents pathological mPTP opening, which is triggered by stressors like calcium overload, thereby preserving mitochondrial integrity and preventing cell death [1] [2] [4].

workflow Step1 In Vitro Screening Step2 Mechanistic Studies (PPIase Assay, CRC, Swelling) Step1->Step2 Step3 Cellular Models (Hypoxia/Reoxygenation) Step2->Step3 Step4 In Vivo Validation (e.g., Hepatic IRI Model) Step3->Step4 Target Lead Compound Identification Step4->Target

Diagram 2: Experimental Workflow for Evaluating Mitoprotective Compounds. The evaluation process typically begins with in vitro screening against the CypD target, progresses to mechanistic studies in isolated mitochondria, then to testing in disease-relevant cellular models, and finally to validation in animal models of disease, such as hepatic ischemia-reperfusion injury (IRI) [1].

Key Takeaways for Researchers

  • Alisporivir is a potent, non-immunosuppressive alternative to Cyclosporin A with a similar and sometimes superior mitoprotective profile.
  • The field is moving toward novel small-molecule inhibitors (SMCypIs), with C105SR representing a promising, potent candidate that has demonstrated efficacy in robust disease models.
  • The primary mechanism for these compounds is the inhibition of CypD, increasing the resistance of mitochondria to mPTP opening and subsequent cell death.

References

SMCypI C31 selectivity index cytotoxicity versus antiviral activity

Author: Smolecule Technical Support Team. Date: February 2026

Evaluating Cyclophilin Inhibitors: Key Experiments

The following methodologies are consolidated from studies on cyclophilin inhibitors like Cyclosporine A (CsA) and its non-immunosuppressive derivatives (e.g., Alisporivir, NIM811) [1] [2].

Evaluation Area Common Experimental Model(s) Key Measured Outcomes

| In Vitro Antiviral Activity | Cell cultures (e.g., Vero CCL-81, Vero E6, human lung A549 cells) infected with coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E) [3] [1]. | - Half-maximal effective concentration (EC₅₀)

  • Reduction in viral replication (e.g., viral titer, viral protein expression)
  • Cytopathic effect (CPE) inhibition. | | Cytotoxicity Assessment | Same cell lines used for antiviral assays (e.g., Vero CCL-81, A549) [3]. | - Cell viability (measured by MTT assay or DAPI staining for nucleus count)
  • Half-maximal cytotoxic concentration (CC₅₀). | | Selectivity Index (SI) Calculation | Derived from in vitro data. | - SI = CC₅₀ / EC₅₀ A higher SI indicates a wider safety margin between cytotoxicity and antiviral effect. | | In Vivo Efficacy | Animal models of coronavirus infection (e.g., mice) [1]. | - Viral load in lungs
  • Lung pathology (histological examination)
  • Survival rates. | | Mechanistic Studies | Biochemical assays, protein-protein interaction studies, and analysis of host immune responses [1]. | - Disruption of viral replication complexes
  • Inhibition of Cyclophilin-viral protein interactions
  • Modulation of innate immune signaling. |

Detailed Experimental Protocols

For reliable and reproducible results, studies follow structured protocols. Here are the details for two critical assays:

  • In Vitro Antiviral Activity and Cytotoxicity (MTT Assay)

    • Cell Seeding: Plate susceptible cells (e.g., Vero E6) in a culture plate.
    • Compound Treatment: Incubate cells with a range of concentrations of the test compound.
    • Viral Infection: Infect the cells with a defined amount of virus (e.g., SARS-CoV-2 at a specific Multiplicity of Infection - MOI). Include untreated infected cells as a negative control and uninfected cells as a viability control.
    • Incubation & Measurement: After a set period (e.g., 48-72 hours), add MTT reagent. Living cells convert MTT into purple formazan crystals. Dissolve the crystals and measure the absorbance to determine cell viability.
    • Data Analysis: The EC₅₀ is the compound concentration that achieves 50% protection from the virus-induced cytopathic effect. The CC₅₀ is the concentration that reduces cell viability by 50% in uninfected cells [3] [4].
  • Analysis of ACE2 Expression (Immunofluorescence)

    • Cell Culture & Treatment: Grow cells on coverslips and treat them with the compound of interest, with or without viral infection.
    • Fixation and Permeabilization: Use paraformaldehyde to fix cells and a detergent (e.g., Triton X-100) to permeabilize cell membranes.
    • Staining: Incubate cells with a primary antibody against ACE2, followed by a fluorescently-labeled secondary antibody. A DNA stain (e.g., DAPI) is used to visualize all cell nuclei.
    • Imaging & Quantification: Analyze the cells using a fluorescence microscope. The level of ACE2 expression is determined by measuring the fluorescence intensity, normalized to the number of cells (via DAPI count) [3].

Mechanism of Action of Cyclophilin Inhibitors

The diagram below illustrates how cyclophilin inhibitors like CsA and Alisporivir exert their broad-spectrum antiviral effects against coronaviruses [1].

G cluster_viral Viral Processes virus Viral Infection host_cyp Host Cell Cyclophilin (Cyp) virus->host_cyp viral_rep Viral Replication Complex host_cyp->viral_rep Facilitates immune_resp Modulated Immune Response host_cyp->immune_resp vp Viral Proteins viral_rep->vp rep_inhib Replication Inhibited viral_rep->rep_inhib immune_resp->rep_inhib drug Cyclophilin Inhibitor (e.g., CsA) drug->host_cyp Binds and Inhibits drug->immune_resp Modulates

How to Proceed with Your Research

Since specific data for SMCypI C31 is not available in the public domain, here are suggestions for your next steps:

  • Check Specialized Databases: Search for This compound in specialized scientific databases like PubMed, Google Scholar, Scopus, or Web of Science. You could also look into patent databases, as early-stage drug data is often disclosed in patents.
  • Refine Your Search Terms: The term "SMCypI" is likely an acronym. Try searching for its full name or related identifiers.
  • Consult the Source: If you encountered a reference to this compound in a broader context (like a review article), check the primary research sources cited in that document.

References

SMCypI C31 comparative analysis small-molecule versus peptidic inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The Novel Small-Molecule Cyclophilin Inhibitor C105SR

The following information summarizes a novel small-molecule cyclophilin inhibitor (SMCypI), C105SR, which was developed through the chemical optimization of a parent SMCypI, with C31 being mentioned as a previously reported compound from this family [1]. This new derivative exhibits superior properties and represents the current state of development for this inhibitor class.

Feature Description
Compound Name C105SR [1]
Compound Class Small-Molecule Cyclophilin Inhibitor (SMCypI), non-peptidic [1]
Primary Target Cyclophilin D (CypD) [1]
Key Mechanism Inhibits CypD's peptidyl-prolyl cis-trans isomerase (PPIase) activity, thereby blocking mitochondrial permeability transition pore (mPTP) opening [1].
Key Advantage (vs. Peptidic) Chemically distinct from natural macrocyclic inhibitors (e.g., Cyclosporin A); designed to avoid immunosuppressive properties [1].
Mitoprotective Effect Inhibits mitochondrial swelling and increases calcium retention capacity in isolated liver mitochondria [1].
Cellular Protection Prevents cell death in an in vitro model of hypoxia/reoxygenation [1].
In Vivo Efficacy Protects against hepatic ischaemia-reperfusion injury (IRI) in mice by reducing hepatocyte necrosis and apoptosis [1].

Experimental Data and Workflow

The experimental data supporting C105SR's efficacy comes from a standard workflow designed to evaluate cyclophilin inhibitors from in vitro assays to in vivo models [1] [2].

Start Compound Library Synthesis A In Vitro CypD PPIase Activity Inhibition Assay Start->A B Isolated Mitochondria Assays: - Swelling - Calcium Retention A->B C Cellular Model: Hypoxia/Reoxygenation - mPTP Opening (Calcein/Cobalt) - Cell Death (LDH, Viability) B->C D In Vivo Mouse Model: Hepatic Ischemia-Reperfusion Injury C->D

Detailed Experimental Protocols [1]:

  • CypD PPIase Inhibition: Compounds were evaluated for their direct ability to inhibit the enzymatic activity of CypD.
  • Isolated Mitochondria Assays:
    • Mitochondrial Swelling: Measured as a consequence of mPTP opening.
    • Calcium Retention Capacity (CRC): The amount of calcium required to trigger mPTP opening; a higher CRC indicates stronger inhibition.
  • Cellular Hypoxia/Reoxygenation Model:
    • mPTP Opening: Quantified using a calcein-AM/cobalt quenching assay.
    • Cell Death: Measured by lactate dehydrogenase (LDH) release, propidium iodide staining, and overall cell viability assays.
  • In Vivo Efficacy:
    • Model: Partial hepatic ischemia for 60 minutes followed by 6 hours of reperfusion in mice.
    • Treatment: C105SR or vehicle was delivered via a subcutaneous osmotic pump starting 24 hours before surgery.
    • Outcome: Assessment of hepatocyte necrosis and apoptosis.

Comparative Analysis: SMCypIs vs. Peptidic Inhibitors

The table below outlines the general comparative advantages of the SMCypI class, including C105SR, over traditional peptidic macrocyclic inhibitors.

Parameter Small-Molecule Inhibitors (e.g., C105SR) Peptidic/Macrocyclic Inhibitors (e.g., Cyclosporin A, Alisporivir)
Chemical Nature Non-peptidic, small molecule [1] Macrocyclic, peptidic [1]
Immunosuppressive Activity Designed to be non-immunosuppressive [1] Inherently immunosuppressive (binds calcineurin) [3]
Reported Mitoprotective Properties Exhibited properties superior to Cyclosporin A and Alisporivir in assays [1] Effective but limited by side effects [1]
Therapeutic Limitation A promising candidate for subsequent clinical development without immunosuppression [1] Immunosuppression limits therapeutic use for non-transplant indications [1] [3]

Biological Context and Significance

To understand how these inhibitors work, it's helpful to visualize the pathway they target, which is central to cell death in conditions like hepatic ischemia-reperfusion injury.

IRI Ischemia/Reperfusion (Ca²⁺ overload, ROS) CypD Cyclophilin D (CypD) IRI->CypD Activates mPTP mPTP Opening CypD->mPTP Promotes Consequences Mitochondrial Dysfunction (ΔΨ loss, swelling) Release of Cytochrome C mPTP->Consequences Death Necrotic & Apoptotic Cell Death Consequences->Death Inhibitor C105SR / SMCypI Inhibitor->CypD Inhibits

Pathway Explanation:

  • Stress Induction: Hepatic ischemia-reperfusion injury (IRI) causes calcium overload and reactive oxygen species (ROS) production [1].
  • Key Regulatory Protein: These stresses activate Cyclophilin D (CypD), a protein in the mitochondrial matrix that regulates the mitochondrial permeability transition pore (mPTP) [1].
  • Critical Event: Persistent mPTP opening leads to a loss of mitochondrial membrane potential, swelling, rupture, and the release of pro-death factors like cytochrome c [1].
  • Cell Fate: This cascade ultimately triggers both necrotic and apoptotic cell death [1].
  • Therapeutic Intervention: C105SR and other SMCypIs work by inhibiting CypD, thereby preventing mPTP opening and protecting cells from death [1].

Key Insights for Researchers

  • C105SR is an Optimized Lead: The research indicates that C105SR is not a direct competitor to C31 but rather its evolved, more potent successor. For a comparative analysis, focusing on C105SR's data against peptidic inhibitors is more relevant and impactful [1].
  • Clinical Motivation is Clear: The driving force behind developing non-peptidic SMCypIs is to circumvent the dose-limiting immunosuppression caused by Cyclosporin A and its analogues, thereby creating a viable drug for non-transplant applications like liver surgery or treating viral infections [1] [3].
  • Data Gap on C31: While the superior performance of the new SMCypIs over earlier leads like C31 is implied, the search results do not provide specific quantitative data for C31 itself for a direct side-by-side comparison.

References

SMCypI C31 correlation PPIase inhibition and antiviral activity Pearson coefficient

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes the experimental data for SMCypI C31, comparing it to controls Cyclosporine (CsA) and Alisporivir (ALV).

Compound PPIase Inhibition IC₅₀ (μM) Anti-HCV EC₅₀ (μM) - Genotype 1a Anti-HCV EC₅₀ (μM) - Genotype 3a
This compound 0.2 ± 0.08 [1] 3.80 ± 1.90 [2] 7.76 ± 1.57 [2]
Alisporivir (ALV) Information not in sources 0.04 ± 0.03 [2] 0.02 ± 0.01 [2]
Cyclosporine (CsA) Information not in sources 0.60 ± 0.20 [2] 0.19 ± 0.12 [2]

Experimental Protocols

The data in the table above was generated through the following standardized experimental methods.

  • PPIase Inhibition Assay (IC₅₀): The peptidyl-prolyl isomerase (PPIase) activity of cyclophilins was measured using an enzyme assay. The concentration of a compound required to inhibit 50% of this enzymatic activity (IC₅₀) was determined. For C31, this assay measured its direct potency against the cyclophilin D (CypD) target [1].
  • Anti-HCV Activity (EC₅₀): The antiviral effectiveness was evaluated using HCV subgenomic replicons (HCV-SGRs) from different genotypes (e.g., 1a, 3a) and infectious cell culture models (e.g., J6/JFH1). These replicons are engineered HCV RNAs that can replicate in human liver cells in the lab but do not produce infectious virions. The EC₅₀ represents the concentration of the compound required to reduce HCV replication by 50% [2].
  • Binding and Competition Assays: To confirm the mechanism of action, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was used. This technique measured how effectively C31 competed with a labeled version of Cyclosporine for binding to the Cyclophilin A (CypA) protein, confirming it targets the same site [2].

Mechanism of Action Pathway

The diagram below illustrates the mechanism by which this compound exerts its antiviral effect, based on the described studies.

CypA Cyclophilin A (CypA) PPIase PPIase Activity CypA->PPIase Has SMCypI This compound SMCypI->CypA 1. Binds to SMCypI->PPIase 2. Inhibits NS5A Viral NS5A Protein SMCypI->NS5A 3. Disrupts Interaction PPIase->NS5A Interacts with Replication Viral Replication NS5A->Replication Promotes

How to Approach the Correlation Analysis

Although a direct Pearson coefficient is not provided, the search results contain the data necessary to calculate it or to understand its biological basis.

  • Calculate the Correlation Yourself: You can use the provided IC₅₀ (potency against the target) and EC₅₀ (potency in the cellular antiviral assay) values from the table to perform your own correlation analysis. A strong, statistically significant inverse correlation between these values across a series of compounds would support the hypothesis that PPIase inhibition is the primary mechanism for the antiviral activity.
  • Evidence from Resistance Profiling: The search results offer another line of evidence. Studies showed that C31 selected for viral resistance mutations in the NS5A protein (D320E and Y321H) [2]. As NS5A is the key viral protein known to interact with CypA, the emergence of resistance in NS5A directly links the drug's antiviral effect to the disruption of the CypA-NS5A axis, which is dependent on PPIase activity.

References

×

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

474.20894739 Da

Monoisotopic Mass

474.20894739 Da

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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